5-O-TBDMS-N4-Benzoyl-2-deoxycytidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
51549-36-1 |
|---|---|
Molecular Formula |
C22H31N3O5Si |
Molecular Weight |
445.6 g/mol |
IUPAC Name |
N-[1-[(2R,4R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C22H31N3O5Si/c1-22(2,3)31(4,5)29-14-17-16(26)13-19(30-17)25-12-11-18(24-21(25)28)23-20(27)15-9-7-6-8-10-15/h6-12,16-17,19,26H,13-14H2,1-5H3,(H,23,24,27,28)/t16-,17?,19-/m1/s1 |
InChI Key |
CCPOWNJNXQQIFV-IRQCGSAXSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCC1[C@@H](C[C@@H](O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-O-TBDMS-N4-Benzoyl-2-deoxycytidine is a chemically modified nucleoside, a fundamental building block in the synthesis of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA).[1][2] Its strategic design, incorporating protective groups at key reactive sites, makes it an invaluable reagent in the solid-phase synthesis of oligonucleotides, particularly for therapeutic applications.[3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in modern drug development.
Chemical and Physical Properties
This compound is a white to off-white solid.[4] The defining features of this molecule are the two critical protecting groups: a tert-butyldimethylsilyl (TBDMS) group at the 5'-hydroxyl position of the deoxyribose sugar and a benzoyl group at the N4-amino position of the cytosine base. These modifications prevent unwanted side reactions during the stepwise assembly of an oligonucleotide chain.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 51549-36-1 | [4][6] |
| Molecular Formula | C22H31N3O5Si | [4] |
| Molecular Weight | 445.58 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in DMSO (≥ 2.08 mg/mL), and other organic solvents. | [1] |
| Storage Conditions | Store at -20°C to -80°C, protected from light. | [1] |
Note: Some data is derived from commercial supplier information and may vary between batches.
Synthesis and Characterization
-
Protection of the 5'-Hydroxyl Group: The primary hydroxyl group at the 5' position is selectively protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole in an aprotic solvent such as dimethylformamide (DMF).
-
Protection of the N4-Amino Group: The exocyclic amino group of the cytosine base is then protected by acylation with benzoyl chloride in the presence of a base like pyridine.
-
Purification: The final product is purified using column chromatography to yield the high-purity compound required for oligonucleotide synthesis.
Characterization would involve standard analytical techniques to confirm the structure and purity of the synthesized molecule.
Table 2: Expected Analytical Data for this compound
| Analysis Type | Expected Results |
| ¹H NMR | Characteristic peaks for the TBDMS group (singlets around 0.1 and 0.9 ppm), the benzoyl group (aromatic protons between 7.4-8.2 ppm), and the deoxyribose and cytosine protons. |
| ¹³C NMR | Resonances corresponding to the carbons of the TBDMS, benzoyl, deoxyribose, and cytosine moieties. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (m/z for [M+H]⁺ ≈ 446.2). Fragmentation patterns would show the loss of the TBDMS and benzoyl groups. |
| Melting Point | A sharp melting point, indicative of high purity. (Specific value not found in the literature). |
Note: The expected NMR and MS data are based on the known chemical shifts and fragmentation patterns of similar protected nucleosides.[7][8]
Application in Oligonucleotide Synthesis
The primary and most significant application of this compound is in the automated solid-phase synthesis of DNA and RNA oligonucleotides using the phosphoramidite method.[1] This method allows for the rapid and efficient production of custom sequences of nucleic acids, which are crucial for various research and therapeutic purposes, including antisense oligonucleotides, siRNAs, and aptamers.
The Phosphoramidite Synthesis Cycle
The phosphoramidite method is a cyclic process involving four key steps for the addition of each nucleoside monomer to the growing oligonucleotide chain, which is anchored to a solid support.
Figure 1: Workflow of oligonucleotide synthesis using the phosphoramidite method.
Experimental Protocol: Incorporation of this compound into an Oligonucleotide
The following is a generalized protocol for the coupling step in an automated DNA synthesizer. The this compound must first be converted to its 3'-phosphoramidite derivative.
Materials:
-
This compound-3'-CE-phosphoramidite
-
Solid support with the initial nucleoside (e.g., CPG)
-
Anhydrous acetonitrile
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)
-
Capping solution (e.g., acetic anhydride and N-methylimidazole)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
Procedure (Coupling Step):
-
Deprotection: The 5'-DMT protecting group of the nucleoside attached to the solid support is removed by washing with the deblocking solution. The support is then washed with anhydrous acetonitrile to remove the acid and any water.
-
Coupling: A solution of the this compound-3'-CE-phosphoramidite and the activator solution are simultaneously delivered to the synthesis column containing the solid support. The reaction is allowed to proceed for a specific coupling time (typically 2-15 minutes).[9]
-
Capping: After the coupling reaction, the capping solution is passed through the column to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutations in the final oligonucleotide.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester by the oxidizing solution.
-
Cycle Repetition: The cycle of deprotection, coupling, capping, and oxidation is repeated for each subsequent nucleotide to be added to the growing chain.
Post-Synthesis:
Once the desired sequence is assembled, the oligonucleotide is cleaved from the solid support, and all protecting groups (including the TBDMS and benzoyl groups) are removed in a final deprotection step, typically using aqueous ammonia. The crude oligonucleotide is then purified by methods such as HPLC or PAGE.
Role in Drug Development
The use of modified nucleosides like this compound is central to the development of nucleic acid-based therapeutics. These drugs can be designed to interact with specific mRNA or DNA sequences, thereby modulating gene expression. The chemical modifications introduced during synthesis can enhance the stability, delivery, and efficacy of these therapeutic oligonucleotides.[3] The ability to synthesize high-purity, custom-designed oligonucleotides on a large scale is a critical component of the drug discovery and development pipeline for this class of therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 51549-36-1|DC Chemicals [dcchemicals.com]
- 3. Efficient large-scale synthesis of 5'-O-dimethoxytrityl-N4-benzoyl-5-methyl-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N4-Benzoyl-5’-O-TBDMS-2’-deoxycytidine_Pannacean (Henan) Medicine Science Technologies, Ltd. [en.pannacean.com]
- 5. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 6. This compound - [sigmaaldrich.com]
- 7. Deoxycytidine | C9H13N3O4 | CID 13711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N4-Benzoyl-2'-deoxycytidine | C16H17N3O5 | CID 9797617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-O-TBDMS-N4-Benzoyl-2-deoxycytidine is a chemically modified nucleoside that plays a crucial role as a building block in the laboratory synthesis of deoxyribonucleic acid (DNA) and other nucleic acid analogues. Its structure is strategically designed with protecting groups to ensure the specific and controlled formation of phosphodiester bonds during solid-phase oligonucleotide synthesis. The tert-butyldimethylsilyl (TBDMS) group at the 5'-hydroxyl position and the benzoyl group at the N4-amino position of the cytosine base prevent unwanted side reactions, allowing for the precise construction of custom DNA sequences. This technical guide provides a comprehensive overview of the structure, properties, and applications of this essential reagent in modern biotechnology and drug development.
Chemical Structure and Properties
The chemical structure of this compound is fundamental to its function in oligonucleotide synthesis. The TBDMS group is a bulky silyl ether that provides robust protection for the primary 5'-hydroxyl group, yet it can be selectively removed under specific conditions to allow for chain elongation. The benzoyl group protects the exocyclic amine of the cytosine base, preventing modifications during the coupling steps of synthesis.
Chemical Structure:
Below is a summary of the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C22H31N3O5Si |
| Molecular Weight | 445.58 g/mol [1] |
| CAS Number | 51549-36-1[1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (≥ 2.08 mg/mL), and mixtures of DMSO, PEG300, Tween-80, and saline (≥ 2.08 mg/mL).[2][3] |
| Storage Conditions | Store at -20°C to -80°C, protected from light.[2] |
Experimental Protocols
The primary application of this compound is in solid-phase oligonucleotide synthesis. The following is a generalized experimental workflow for the incorporation of this modified nucleoside into a growing DNA chain.
Solid-Phase Oligonucleotide Synthesis Workflow
Solid-phase synthesis allows for the efficient and automated construction of oligonucleotides on a solid support, typically controlled pore glass (CPG). The synthesis cycle consists of four main steps that are repeated for each nucleotide addition.
-
Deprotection (Detritylation): The synthesis begins with the first nucleoside anchored to the solid support. The 5'-hydroxyl group of this initial nucleoside is protected by a dimethoxytrityl (DMT) group. This DMT group is removed by treatment with a mild acid, such as trichloroacetic acid or dichloroacetic acid in dichloromethane, to expose the free 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The protected nucleoside, in this case, a phosphoramidite derivative of this compound, is activated by an activating agent like tetrazole or a derivative thereof. The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support. This reaction is highly efficient and rapid.
-
Capping: To prevent the elongation of unreacted chains (which would result in deletion mutations in the final product), a capping step is performed. Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride and 1-methylimidazole. This effectively terminates these chains, ensuring that only the desired full-length oligonucleotides are produced.
-
Oxidation: The newly formed phosphite triester linkage is unstable and must be oxidized to a more stable phosphate triester. This is typically achieved using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran. This step completes the addition of one nucleotide to the growing chain.
This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.
Visualizations
Solid-Phase Oligonucleotide Synthesis Cycle
The following diagram illustrates the key steps in the solid-phase synthesis of an oligonucleotide, highlighting the role of protected nucleosides like this compound.
Caption: Workflow of solid-phase oligonucleotide synthesis.
Logical Relationship of Protecting Groups
The strategic use of protecting groups is central to the successful synthesis of oligonucleotides. The following diagram illustrates the logical relationship and purpose of the protecting groups on this compound.
Caption: Function of protecting groups in the molecule.
Conclusion
This compound is an indispensable reagent for the chemical synthesis of DNA and its analogues. The careful design of its protecting groups enables the precise and efficient construction of oligonucleotides with defined sequences. This capability is fundamental to a wide range of applications in research, diagnostics, and therapeutics, including the production of primers for PCR, probes for genetic analysis, and the development of antisense oligonucleotides and siRNA-based drugs. A thorough understanding of the properties and handling of this compound is essential for professionals engaged in the field of nucleic acid chemistry and drug development.
References
An In-depth Technical Guide to 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine
CAS Number: 51549-36-1
This technical guide provides a comprehensive overview of 5'-O-tert-Butyldimethylsilyl-N4-Benzoyl-2'-deoxycytidine, a critical protected nucleoside for the synthesis of modified oligonucleotides used in research and drug development.
Compound Data
This section summarizes the key quantitative and qualitative data for 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine.
| Identifier | Value | Source |
| CAS Number | 51549-36-1 | [1][2][3] |
| Molecular Formula | C22H31N3O5Si | [3] |
| Formula Weight | 445.58 g/mol | [2][3] |
| Property | Value | Source |
| Appearance | White to off-white solid | [2] |
| Purity | ≥ 98% | [2][4] |
| Solubility | DMSO: 250 mg/mL (561.07 mM) | [3] |
| Storage Conditions | 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light). | [3][5] |
Synthesis Protocol
The following is a representative experimental protocol for the synthesis of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine, based on established methods for the protection of deoxycytidine. This protocol involves two key steps: the selective silylation of the 5'-hydroxyl group and the subsequent benzoylation of the N4-amino group.
Step 1: Selective 5'-O-Silylation
A detailed protocol for the selective protection of the 5'-hydroxyl group of a nucleoside with a TBDMS group is a common procedure in nucleic acid chemistry.
-
Materials: 2'-deoxycytidine, tert-Butyldimethylsilyl chloride (TBDMS-Cl), Pyridine (anhydrous), Dichloromethane (DCM, anhydrous).
-
Procedure:
-
Dissolve 2'-deoxycytidine in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a slight molar excess of TBDMS-Cl to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield 5'-O-TBDMS-2'-deoxycytidine.
-
Step 2: N4-Benzoylation
The N4-amino group is protected using benzoyl chloride.
-
Materials: 5'-O-TBDMS-2'-deoxycytidine, Benzoyl chloride, Pyridine (anhydrous).
-
Procedure:
-
Co-evaporate the 5'-O-TBDMS-2'-deoxycytidine with anhydrous pyridine to remove residual water.
-
Dissolve the dried product in anhydrous pyridine.
-
Cool the solution to 0°C.
-
Add a molar excess of benzoyl chloride dropwise.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to 0°C and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the final product, 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine, by silica gel chromatography.
-
Application in Oligonucleotide Synthesis
5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine is a key building block in solid-phase oligonucleotide synthesis. The TBDMS group protects the 5'-hydroxyl, while the benzoyl group protects the exocyclic amine of cytosine during the coupling reactions.
Workflow for Solid-Phase Oligonucleotide Synthesis
The following diagram illustrates the typical cycle of solid-phase oligonucleotide synthesis utilizing a protected nucleoside phosphoramidite, which would be the next derivative synthesized from the title compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficient large-scale synthesis of 5'-O-dimethoxytrityl-N4-benzoyl-5-methyl-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syntheses of Two 5-Hydroxymethyl-2′-DeoxyCytidine Phosphoramidites with TBDMS as the 5-hydroxyl protecting group and Their Incorporation into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry of installing epitranscriptomic 5-modified cytidines in RNA oligomers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01098A [pubs.rsc.org]
- 5. Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine, a crucial building block in the chemical synthesis of modified oligonucleotides. This protected nucleoside is widely utilized in the production of antisense oligonucleotides, siRNA, and other nucleic acid-based therapeutics and research tools. The strategic placement of the benzoyl and tert-butyldimethylsilyl (TBDMS) protecting groups allows for precise control during solid-phase oligonucleotide synthesis.
Synthetic Strategy Overview
The synthesis of this compound from the commercially available 2'-deoxycytidine is a two-step process. The first step involves the selective N-acylation of the exocyclic amino group (N4) of the cytosine base with a benzoyl group. The second step is the regioselective silylation of the primary 5'-hydroxyl group of the deoxyribose sugar with a TBDMS group.
The overall synthetic workflow is depicted below:
Figure 1: Synthesis workflow for 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine.
Experimental Protocols
Step 1: Synthesis of N4-Benzoyl-2'-deoxycytidine
This procedure utilizes a transient protection strategy where the hydroxyl groups of 2'-deoxycytidine are temporarily silylated with trimethylchlorosilane (TMSCl). This allows for the selective benzoylation of the N4-amino group. The silyl groups are then removed during the workup.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 2'-Deoxycytidine | 227.22 |
| Pyridine (anhydrous) | 79.10 |
| Trimethylchlorosilane (TMSCl) | 108.64 |
| Benzoyl Chloride | 140.57 |
| Ammonium Hydroxide (28-30%) | 35.05 |
| Methanol | 32.04 |
| Diethyl Ether | 74.12 |
| Water | 18.02 |
Procedure:
-
2'-Deoxycytidine (1 equivalent) is dried by co-evaporation with anhydrous pyridine twice and then dissolved in anhydrous pyridine.
-
The solution is cooled to 0°C in an ice bath.
-
Trimethylchlorosilane (TMSCl) (5 equivalents) is added dropwise to the stirred solution. The reaction is allowed to proceed for 30 minutes at 0°C and then warmed to room temperature for 1-2 hours. This step forms the transiently protected 3',5'-O-bis(trimethylsilyl)-2'-deoxycytidine.
-
The mixture is cooled again to 0°C, and benzoyl chloride (4 equivalents) is added dropwise. The reaction is stirred at room temperature for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of water, followed by concentrated aqueous ammonium hydroxide. This mixture is stirred for 30 minutes to remove the silyl protecting groups.
-
The solution is evaporated to near dryness, and the residue is redissolved in water.
-
This aqueous solution is washed with diethyl ether to remove excess benzoylating agent and byproducts.
-
The aqueous phase is concentrated, and the resulting precipitate, N4-benzoyl-2'-deoxycytidine, is collected by filtration. The product can be further purified by recrystallization or silica gel chromatography.
Quantitative Data (Illustrative):
| Starting Material | Product | Yield (%) |
| 2'-Deoxycytidine | N4-Benzoyl-2'-deoxycytidine | ~60-70% |
Note: Yields can vary based on reaction scale and purification methods.
Step 2: Synthesis of 5'-O-TBDMS-N4-Benzoyl-2-deoxycytidine
The selective protection of the 5'-hydroxyl group is achieved due to the steric bulk of the TBDMS group, which reacts preferentially with the less hindered primary 5'-hydroxyl over the secondary 3'-hydroxyl.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| N4-Benzoyl-2'-deoxycytidine | 331.33 |
| Pyridine (anhydrous) | 79.10 |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | 150.72 |
| Dichloromethane (DCM) | 84.93 |
| Saturated Sodium Bicarbonate (aq) | 84.01 |
| Brine | - |
| Anhydrous Sodium Sulfate | 142.04 |
Procedure:
-
N4-Benzoyl-2'-deoxycytidine (1 equivalent) is dissolved in anhydrous pyridine.
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1-1.5 equivalents) is added in portions to the solution at room temperature.
-
The reaction mixture is stirred at room temperature for 4-12 hours. The reaction progress is monitored by TLC.
-
Once the starting material is consumed, the reaction is quenched by the addition of methanol.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane (DCM) and washed sequentially with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield 5'-O-TBDMS-N4-Benzoyl-2-deoxycytidine as a white solid.
Quantitative Data (Illustrative):
| Starting Material | Product | Yield (%) |
| N4-Benzoyl-2'-deoxycytidine | 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine | ~85-95% |
Note: Yields can vary based on reaction scale and purification methods.
Summary of Quantitative Data
| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) |
| 1 | N4-Benzoylation | TMSCl, Benzoyl Chloride | Pyridine | 60-70 |
| 2 | 5'-O-Silylation | TBDMSCl | Pyridine | 85-95 |
Conclusion
The synthesis of this compound is a well-established process that relies on the principles of selective protection of functional groups. The transient silylation for N4-benzoylation and the sterically hindered silylation for 5'-hydroxyl protection are key to the high efficiency and selectivity of this synthetic route. The resulting product is a vital component for the automated synthesis of custom DNA sequences, enabling advancements in therapeutics and diagnostics. Careful execution of the described protocols and appropriate purification techniques are essential for obtaining a high-purity product suitable for downstream applications.
The Pivotal Role of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine in Nucleic Acid Chemistry and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern molecular biology and therapeutic development, chemically modified nucleosides are indispensable tools. Among these, 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine stands out as a critical building block for the synthesis of oligonucleotides and as a precursor for novel therapeutic agents. Its unique combination of protecting groups allows for precise control during the chemical synthesis of DNA, making it a cornerstone of both basic research and the development of nucleic acid-based drugs. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols and its relevance in drug discovery.
Core Properties of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine
5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine is a derivative of 2'-deoxycytidine, a natural component of DNA. To render it suitable for chemical synthesis, it is modified with two key protecting groups: a tert-butyldimethylsilyl (TBDMS) group at the 5'-hydroxyl position and a benzoyl group at the N4-exocyclic amine of the cytosine base. The TBDMS group provides steric bulk, selectively shielding the primary 5'-hydroxyl group from unwanted reactions, while the benzoyl group protects the reactive exocyclic amine.
| Property | Value | Reference |
| Molecular Weight | 445.58 g/mol | [1][2] |
| Chemical Formula | C22H31N3O5Si | [2] |
| CAS Number | 51549-36-1 | [3] |
| Appearance | White to off-white solid | |
| Primary Application | Oligonucleotide synthesis |
Synthesis and Experimental Protocols
The preparation of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine involves a multi-step process that requires careful control of reaction conditions to ensure high yields and purity. The following is a representative protocol for its synthesis.
Experimental Protocol: Synthesis of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine
Materials:
-
2'-deoxycytidine
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Pyridine (anhydrous)
-
Benzoyl chloride
-
Dichloromethane (DCM, anhydrous)
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
5'-O-Silylation:
-
Dissolve 2'-deoxycytidine in anhydrous pyridine.
-
Add imidazole, followed by the dropwise addition of a solution of TBDMS-Cl in anhydrous DCM at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with methanol.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate 5'-O-TBDMS-2'-deoxycytidine.
-
-
N4-Benzoylation:
-
Dissolve the purified 5'-O-TBDMS-2'-deoxycytidine in anhydrous pyridine.
-
Cool the solution to 0°C and slowly add benzoyl chloride.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product by silica gel column chromatography to yield 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine as a white solid.
-
This protected nucleoside is now ready to be converted into a phosphoramidite for use in solid-phase oligonucleotide synthesis.
Application in Solid-Phase Oligonucleotide Synthesis
5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine, typically in its 3'-phosphoramidite form, is a key reagent in the automated chemical synthesis of DNA. The synthesis cycle involves four main steps:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) group from the growing oligonucleotide chain attached to a solid support.
-
Coupling: The protected nucleoside phosphoramidite is activated and couples to the free 5'-hydroxyl group of the growing chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Relevance in Drug Development and Signaling Pathways
Modified nucleosides, including derivatives of 2'-deoxycytidine, are a cornerstone of antiviral and anticancer therapies.[4][5] These analogs function as antimetabolites, interfering with the synthesis of nucleic acids in rapidly dividing cells, such as cancer cells or virus-infected cells.[6][7]
The general mechanism of action involves the intracellular phosphorylation of the nucleoside analog to its active triphosphate form.[8] This process is initiated by deoxycytidine kinase (dCK) and followed by subsequent phosphorylations by other cellular kinases.[9][10] The resulting triphosphate analog can then be incorporated into the growing DNA chain by DNA polymerases. The presence of the modification on the nucleoside often leads to chain termination, thereby halting DNA replication and inducing apoptosis (programmed cell death).[11]
Conclusion
5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine is a vital molecule in the fields of nucleic acid chemistry and drug development. Its carefully designed protecting groups enable the precise and efficient synthesis of custom DNA oligonucleotides, which are essential for a wide range of research applications, from diagnostics to gene editing. Furthermore, the broader class of deoxycytidine analogs, for which this compound is a key synthetic intermediate, continues to be a rich source of potent antiviral and anticancer drugs. A thorough understanding of its synthesis, properties, and biological mechanism of action is therefore crucial for any professional working at the forefront of biomedical research and pharmaceutical innovation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine|CAS 51549-36-1|DC Chemicals [dcchemicals.com]
- 3. N4-Benzoyl-5’-O-TBDMS-2’-deoxycytidine_Pannacean (Henan) Medicine Science Technologies, Ltd. [en.pannacean.com]
- 4. Nucleoside-based anticancer drugs: Mechanism of action and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pyrimidine nucleoside analogs in cancer treatment - ProQuest [proquest.com]
- 7. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new technique for the analysis of metabolic pathways of cytidine analogues and cytidine deaminase activities in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deoxycytidine Kinase Phosphorylation Assay Kit [novocib.com]
- 11. Oncology [pharmacology2000.com]
A Technical Guide to the Solubility of 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine
For researchers, scientists, and professionals in drug development, understanding the solubility of synthetic nucleoside analogues like 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine is paramount for successful experimental design, particularly in oligonucleotide synthesis and related therapeutic applications. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing the solubility of this and similar protected nucleosides.
Quantitative Solubility Data
The solubility of 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine and its parent compound, N4-Benzoyl-2'-deoxycytidine, has been determined in a limited number of solvents. The data highlights the significant impact of the bulky, non-polar tert-butyldimethylsilyl (TBDMS) protecting group on the molecule's solubility profile.
| Compound | Solvent | Temperature | Solubility | Molar Concentration (mM) | Notes |
| 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine | Dimethyl Sulfoxide (DMSO) | Not Specified | 250 mg/mL[1] | 561.07 | Ultrasonic assistance may be required.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.08 mg/mL[2] | 4.67 | A clear solution is formed.[2] | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.08 mg/mL[2] | 4.67 | A clear solution is formed.[2] | |
| 10% DMSO, 90% Corn Oil | Not Specified | ≥ 2.08 mg/mL[2] | 4.67 | A clear solution is formed.[2] | |
| N4-Benzoyl-2'-deoxycytidine | Methanol | Not Specified | 50 mg/mL | Not Applicable | |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble | Not Applicable |
Qualitative Solubility Insights
Protected nucleosides, such as 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine, exhibit distinct solubility characteristics based on the nature of their protecting groups. Generally, these molecules are soluble in a range of organic solvents and have limited solubility in polar solvents like water.
Commonly Used Solvents:
-
High Solubility: Methylene chloride, Chloroform, Dichloroethane, Ethyl acetate, Acetonitrile
-
Moderate to High Solubility: Dimethyl Sulfoxide (DMSO)
-
Insoluble/Slightly Soluble: Hexane, Water (particularly cold water)
The presence of both polar (N-benzoyl group, hydroxyl group) and non-polar (TBDMS group) functionalities contributes to this solubility profile. The choice of solvent is critical, especially in purification processes where a solvent system is needed in which the product is sparingly soluble while impurities are readily dissolved.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine, adapted from standard laboratory procedures for chemical compounds.
Objective: To determine the saturation solubility of 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine in a given solvent at a specified temperature.
Materials:
-
5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine (solid)
-
Selected solvent(s) (e.g., DMSO, Methanol, Acetonitrile, Dichloromethane)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution for Calibration:
-
Accurately weigh a known amount of 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Equilibrium Solubility Measurement (Shake-Flask Method):
-
Add an excess amount of solid 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains after reaching equilibrium.
-
Seal the vial and place it in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After the equilibration period, visually inspect the sample to confirm the presence of undissolved solid.
-
Centrifuge the vial at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any particulate matter.
-
Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.
-
-
Quantification by HPLC:
-
Analyze the calibration standards and the diluted sample solution by HPLC.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
-
Data Analysis: The solubility is typically expressed in mg/mL or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a protected nucleoside like 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine.
This comprehensive guide provides a foundational understanding of the solubility of 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine. By utilizing the provided data, experimental protocols, and logical workflow, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation of this and other modified nucleosides.
References
5-O-TBDMS-N4-Benzoyl-2-deoxycytidine stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-O-tert-Butyldimethylsilyl-N4-benzoyl-2'-deoxycytidine is a crucial protected nucleoside analog used in the synthesis of oligonucleotides and for various applications in drug discovery and development. The stability of this compound is paramount to ensure the integrity and success of its downstream applications. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, potential degradation pathways, and experimental protocols for the stability assessment of 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine.
Recommended Storage Conditions
Proper storage is critical to maintain the chemical integrity of 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine. The following conditions are recommended based on information from various suppliers:
| Form | Storage Temperature | Duration | Additional Precautions |
| Solid (Powder) | 2-8°C or Room Temperature | Long-term | Store in a tightly sealed container to protect from moisture. |
| Stock Solution | -20°C | Up to 1 month | Protect from light. |
| Stock Solution | -80°C | Up to 6 months | Protect from light. |
Stability Profile
Table 1: Expected Stability of 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine under Forced Degradation Conditions
| Stress Condition | Parameter | Expected Stability | Primary Degradation Pathway |
| Acidic | Low pH (e.g., 0.1 M HCl) | Labile | Cleavage of the 5'-O-TBDMS silyl ether. |
| Basic | High pH (e.g., 0.1 M NaOH) | Labile | Hydrolysis of the N4-benzoyl amide bond. |
| Oxidative | e.g., 3% H₂O₂ | Moderately Stable | Potential for minor oxidation of the deoxyribose ring or benzoyl group, but the primary protecting groups are expected to be relatively stable. |
| Thermal | Elevated Temperature (e.g., 60-80°C) | Moderately Stable | Degradation rate will increase with temperature. Both silyl ether and amide bonds may be susceptible to accelerated hydrolysis, especially in the presence of moisture. |
| Photolytic | UV/Visible Light Exposure | Potentially Labile | The benzoyl group may confer some photosensitivity. Direct exposure to high-intensity light should be avoided. |
| Fluoride Ions | e.g., Tetrabutylammonium fluoride (TBAF) | Highly Labile | Rapid cleavage of the 5'-O-TBDMS silyl ether. |
Potential Degradation Pathways
The two primary sites of degradation on 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine are the 5'-O-TBDMS ether linkage and the N4-benzoyl amide linkage.
Acid-Catalyzed or Fluoride-Mediated Desilylation
The TBDMS group is susceptible to cleavage under acidic conditions or in the presence of fluoride ions, leading to the formation of N4-Benzoyl-2'-deoxycytidine.
Caption: Acidic or Fluoride-Mediated Desilylation Pathway.
Base-Catalyzed De-benzoylation
The N4-benzoyl group is labile to basic conditions, resulting in the formation of 5-O-TBDMS-2'-deoxycytidine.
Caption: Base-Catalyzed De-benzoylation Pathway.
Experimental Protocols for Stability Studies
A forced degradation study is essential to definitively determine the stability of 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine and to develop a stability-indicating analytical method.
General Workflow for a Forced Degradation Study
Caption: Forced Degradation Study Workflow.
Detailed Methodologies
Objective: To assess the stability of 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine under various stress conditions and to identify potential degradation products.
Materials:
-
5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Appropriate buffers (e.g., phosphate buffer)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Forced Degradation Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at room temperature and/or an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at room temperature.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Incubate at room temperature.
-
Thermal Degradation: Store the stock solution in a calibrated oven at a set temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
-
Sample Collection and Preparation:
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively, before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.
-
-
HPLC Analysis (Example Conditions):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like ammonium acetate). For example, start with 10% acetonitrile and increase to 90% over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 260 nm or 305 nm, to be determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.
-
Calculate the percentage of degradation at each time point.
-
If possible, identify the degradation products by comparing their retention times with those of known standards or by using mass spectrometry (LC-MS).
-
Conclusion
5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine is a stable compound when stored under appropriate conditions. However, it is susceptible to degradation under acidic and basic conditions, leading to the cleavage of the TBDMS and N-benzoyl protecting groups, respectively. Understanding these stability characteristics is crucial for its effective use in research and development. The provided protocols offer a framework for conducting thorough stability assessments to ensure the quality and reliability of this important synthetic building block.
The Unsung Hero: TBDMS as a Cornerstone Protecting Group in Nucleoside Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of nucleoside chemistry, where the precise manipulation of reactive functional groups is paramount to the synthesis of oligonucleotides and antiviral drugs, protecting groups are the unsung heroes. Among these, the tert-butyldimethylsilyl (TBDMS) group has established itself as a versatile and indispensable tool. Its unique combination of stability, selective introduction, and mild removal has made it a workhorse for the protection of hydroxyl functions in both ribonucleosides and deoxyribonucleosides. This technical guide delves into the core principles of TBDMS protection in nucleoside chemistry, providing detailed experimental protocols, quantitative data, and logical workflows to empower researchers in their synthetic endeavors.
The Strategic Advantage of TBDMS Protection
The strategic deployment of the TBDMS group hinges on its steric bulk and its predictable reactivity. Commercially available as tert-butyldimethylsilyl chloride (TBDMSCl), it reacts preferentially with the sterically less hindered primary 5'-hydroxyl group of nucleosides over the secondary 2' and 3'-hydroxyls.[1][2] This inherent selectivity is a cornerstone of many synthetic routes, allowing for the sequential modification of different hydroxyl positions.
Furthermore, the TBDMS group exhibits remarkable stability across a wide range of reaction conditions, including those employed for phosphorylation and the manipulation of other common acid- or base-labile protecting groups.[1][2] This orthogonality is crucial for multi-step synthetic campaigns. Yet, its removal can be achieved under mild conditions using a fluoride ion source, most commonly tetrabutylammonium fluoride (TBAF) or triethylamine trihydrofluoride (TEA·3HF).[3][4]
Key Applications in Nucleoside Chemistry
The principal applications of TBDMS as a protecting group in nucleoside chemistry include:
-
Selective 5'-OH Protection: Facilitating modifications at the 2' and 3' positions of deoxynucleosides and ribonucleosides.
-
2'-OH Protection in Ribonucleosides: A critical role in RNA synthesis to prevent unwanted side reactions and chain cleavage during phosphoramidite coupling.[3][5][6][7]
-
Oligonucleotide Synthesis: TBDMS-protected ribonucleoside phosphoramidites are widely used in automated solid-phase synthesis of RNA.[3][5][6][8]
-
Synthesis of Modified Nucleosides: Enabling the synthesis of a diverse array of nucleoside analogs with therapeutic potential.
Quantitative Data Summary
The efficiency of TBDMS protection and deprotection is critical for the overall yield of a synthetic sequence. The following tables summarize representative quantitative data for the silylation of nucleosides.
Table 1: Yields of Silylated Deoxyadenosine Derivatives [1]
| Product | Yield (%) |
| 5'-O-TBDMS-deoxyadenosine | 65 |
| 3'-O-TBDMS-deoxyadenosine | 15 |
| 3',5'-di-O-TBDMS-deoxyadenosine | 20 |
Table 2: Yields of Silylated Thymidine Derivatives [1]
| Product | Yield (%) |
| 5'-O-TBDMS-thymidine | 78 |
| 3'-O-TBDMS-thymidine | 10 |
| 3',5'-di-O-TBDMS-thymidine | 12 |
Experimental Protocols
Protocol 1: Selective 5'-O-TBDMS Protection of a Deoxynucleoside (e.g., Thymidine)
Objective: To selectively protect the 5'-hydroxyl group of thymidine using TBDMSCl.
Materials:
-
Thymidine
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of thymidine (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add TBDMSCl (1.2 eq) portion-wise to the solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 5'-O-TBDMS-thymidine.[1]
Protocol 2: Deprotection of a 5'-O-TBDMS Protected Nucleoside
Objective: To remove the TBDMS protecting group from a nucleoside.
Materials:
-
5'-O-TBDMS protected nucleoside
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 5'-O-TBDMS protected nucleoside (1.0 eq) in THF.
-
Add TBAF solution (1.1 eq) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC. The deprotection is usually complete within 30-60 minutes.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer.
-
Purify the resulting crude product by silica gel column chromatography to yield the deprotected nucleoside.[4]
Visualizing the Workflow and Logic
Diagrams generated using Graphviz provide a clear visual representation of the chemical logic and experimental workflows.
Caption: Selective protection of a nucleoside's 5'-hydroxyl group.
Caption: Experimental workflow for TBDMS deprotection.
Caption: Orthogonality of the TBDMS protecting group.
Conclusion
The tert-butyldimethylsilyl group remains a cornerstone of modern nucleoside chemistry. Its reliability, selectivity, and compatibility with a wide range of reaction conditions have solidified its position as a go-to protecting group for the hydroxyl functionalities of nucleosides. A thorough understanding of its application, as outlined in this guide, is essential for any researcher or scientist involved in the synthesis of nucleoside-based therapeutics and research tools. The strategic use of TBDMS protection will undoubtedly continue to facilitate groundbreaking discoveries in drug development and molecular biology.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. glenresearch.com [glenresearch.com]
- 5. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
The Fifth Nucleotide: An In-depth Guide to the Discovery and History of Modified Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The central dogma of molecular biology, elegant in its simplicity, has long been the bedrock of our understanding of genetic information flow. However, residing within the canonical four-letter alphabet of RNA is a vast and intricate world of chemical modifications, a so-called "fifth nucleotide" and beyond, that has profoundly expanded our comprehension of gene regulation and cellular function. These modified nucleosides, once considered mere biochemical curiosities, are now recognized as critical players in a multitude of biological processes, from the fine-tuning of protein translation to the modulation of immune responses. This technical guide delves into the discovery and history of these fascinating molecules, providing a comprehensive overview of the key milestones, the evolution of detection methodologies, and their burgeoning role in therapeutic development.
A Historical Timeline of Discovery
The journey into the world of modified nucleosides began in the mid-20th century, with the first discoveries emerging from the analysis of the most abundant and stable RNA species: transfer RNA (tRNA) and ribosomal RNA (rRNA).
The first modified nucleoside to be identified was pseudouridine (Ψ) in 1951, isolated from calf liver RNA.[1] This discovery of a carbon-carbon glycosidic bond, a departure from the typical nitrogen-carbon bond in canonical nucleosides, marked the dawn of the epitranscriptomics era.[1] The study of RNA modifications gained further momentum with the discovery of N6-methyladenosine (m6A) in the 1970s, now known to be the most abundant internal modification in eukaryotic messenger RNA (mRNA).[2][3]
The following decades witnessed a steady stream of discoveries, with over 170 different RNA modifications now documented across all domains of life.[4] This "golden period" of discovery from 1995 to 2015 was largely driven by the development of more sensitive analytical techniques.[5]
Key Modified Nucleosides: A Quantitative Overview
The distribution and abundance of modified nucleosides vary significantly across different RNA types and organisms. tRNAs are the most heavily modified RNA species, with an average of 13 modifications per molecule.[6]
| Modified Nucleoside | Symbol | Year of Discovery | Typical Location | Abundance | Key Functions |
| Pseudouridine | Ψ | 1951[1] | tRNA, rRNA, snRNA, mRNA[7] | Most abundant RNA modification[7] | RNA stability, translation fidelity, splicing[7] |
| N6-methyladenosine | m6A | 1970s[2][3] | mRNA, lncRNA[8][9] | Most abundant internal mRNA modification[9] | mRNA stability, splicing, translation, cell fate[8][9] |
| Queuosine | Q | 1968-1969[10] | tRNA (anticodon loop)[10][11] | Widespread in bacteria and eukaryotes[11] | Translational accuracy and efficiency[12] |
| Inosine | I | 1965[13] | tRNA (anticodon loop), mRNA[13] | Widespread | Codon recognition, mRNA stability and localization[13] |
| 5-methylcytosine | m5C | 1925 (in DNA), later in RNA | tRNA, rRNA, mRNA[3] | Variable | RNA stability, translation[3] |
| N1-methyladenosine | m1A | 1960s[3] | tRNA, rRNA, mRNA[3] | Variable | RNA structure, translation[14] |
| N7-methylguanosine | m7G | - | 5' cap of mRNA, tRNA, rRNA[14] | Essential for mRNA function | mRNA translation initiation, splicing[14] |
Experimental Protocols for the Detection and Analysis of Modified Nucleosides
The study of modified nucleosides has been propelled by the continuous evolution of analytical techniques, from early chromatographic methods to high-throughput sequencing.
Thin-Layer Chromatography (TLC)
One of the earliest methods used to separate modified nucleosides, TLC remains a valuable tool for qualitative analysis.
Detailed Methodology:
-
RNA Hydrolysis: RNA is enzymatically hydrolyzed to its constituent nucleosides using enzymes like nuclease P1 and bacterial alkaline phosphatase.
-
TLC Plate Preparation: A spot of the nucleoside mixture is applied to a silica gel or cellulose TLC plate.
-
Solvent System: The plate is developed in a chamber containing a specific solvent system. The choice of solvent is critical for achieving good separation. Common solvent systems for separating modified nucleosides include:
-
Visualization: The separated nucleosides are visualized under UV light or by autoradiography if radiolabeled. The retention factor (Rf) value is calculated for each spot to identify the nucleoside.
High-Performance Liquid Chromatography (HPLC)
HPLC offers superior resolution and quantitative capabilities compared to TLC.
Detailed Methodology:
-
RNA Digestion: Similar to TLC, RNA is completely digested to nucleosides.
-
Chromatographic Separation: The nucleoside mixture is injected into an HPLC system equipped with a reverse-phase column (e.g., C18). A gradient of two or more solvents is used to elute the nucleosides. A typical binary gradient system might consist of:
-
Detection: Eluted nucleosides are detected using a UV detector, typically at 254 or 260 nm.[16][17] The retention time and peak area are used for identification and quantification, respectively, by comparing them to known standards.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful technique for the sensitive and specific identification and quantification of modified nucleosides.
Detailed Methodology:
-
Sample Preparation: RNA is hydrolyzed to nucleosides. For quantitative analysis, stable isotope-labeled internal standards are often added.
-
LC-MS/MS Analysis: The nucleoside mixture is separated by HPLC and introduced into the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is commonly used to generate ions from the nucleosides.
-
Mass Analysis: A triple quadrupole or high-resolution mass spectrometer is used. In tandem mass spectrometry (MS/MS), a specific precursor ion (the molecular ion of a nucleoside) is selected and fragmented.
-
Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) is used to fragment the nucleosides. A characteristic fragmentation pattern is the loss of the ribose sugar, resulting in a product ion corresponding to the nucleobase.[18]
-
-
Data Analysis: The mass-to-charge ratio (m/z) of the precursor and product ions, along with the HPLC retention time, allows for the unambiguous identification and quantification of the modified nucleosides.[19]
High-Throughput Sequencing Methods
The advent of next-generation sequencing has enabled transcriptome-wide mapping of modified nucleosides with single-nucleotide resolution.
Pseudo-seq (for Pseudouridine):
Detailed Workflow:
-
RNA Fragmentation and CMC Treatment: RNA is fragmented, and then treated with N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMC), which forms a stable adduct with pseudouridine.[20]
-
Alkaline Hydrolysis: Treatment with an alkaline solution removes CMC adducts from guanosine and uridine, but not from pseudouridine.[20]
-
Reverse Transcription: The bulky CMC adduct on pseudouridine blocks the reverse transcriptase, leading to the termination of cDNA synthesis at that site.
-
Library Preparation and Sequencing: The resulting cDNA fragments are ligated to adapters, amplified, and sequenced.
-
Data Analysis: The sequencing reads are mapped to the reference transcriptome, and the positions of reverse transcription stops are identified as pseudouridine sites.[20]
m6A-seq (for N6-methyladenosine):
Detailed Workflow:
-
RNA Fragmentation: Total RNA is fragmented into smaller pieces.[7][21]
-
Immunoprecipitation: The fragmented RNA is incubated with an antibody specific to m6A, which captures the m6A-containing RNA fragments.[7][21]
-
Library Preparation and Sequencing: The immunoprecipitated RNA fragments (and an input control) are used to construct sequencing libraries.
-
Data Analysis: The sequencing reads are mapped to the transcriptome, and regions enriched in the m6A-immunoprecipitated sample compared to the input control are identified as m6A peaks.[7][21]
Signaling Pathways and Biological Roles
Modified nucleosides are not passive decorations on RNA molecules; they are active participants in a complex network of cellular signaling.
The m6A Regulatory Network
N6-methyladenosine is a dynamic modification regulated by a set of proteins: "writers" (methyltransferases like METTL3/14), "erasers" (demethylases like FTO and ALKBH5), and "readers" (proteins that recognize m6A and mediate its downstream effects, such as the YTH domain-containing proteins).[8][9] This regulatory axis influences mRNA stability, splicing, and translation, thereby impacting a wide range of cellular processes, including cell differentiation, stress response, and cancer progression.[8][22]
The Queuosine Biosynthesis and tRNA Modification Pathway
Queuosine, a hypermodified nucleoside found in the anticodon of specific tRNAs, is synthesized from GTP in a complex pathway.[14][23] In eukaryotes, the queuine base is salvaged from the diet and gut microbiota and incorporated into tRNA by tRNA-guanine transglycosylase (TGT).[10] This modification is crucial for accurate decoding of codons ending in U or C.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. RNA modification: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. skyline.ms [skyline.ms]
- 5. Nucleoside Chemistry Blog Series (II): Nucleosides: Biological Roles, Modifications and Applications in Medicinal Chemistry | Blog | Biosynth [biosynth.com]
- 6. Scientists discover RNA modifications in some unexpected places | Whitehead Institute [wi.mit.edu]
- 7. Pseudouridine - Wikipedia [en.wikipedia.org]
- 8. m6A RNA Regulatory Diagram | Cell Signaling Technology [cellsignal.com]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. RNA modification: the Golden Period 1995–2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A platform for discovery and quantification of modified ribonucleosides in RNA: Application to stress-induced reprogramming of tRNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 17. Chromatography [chem.rochester.edu]
- 18. media.cellsignal.com [media.cellsignal.com]
- 19. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Quantitative analysis of tRNA abundance and modifications by nanopore RNA sequencing [immaginabiotech.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-O-tert-Butyldimethylsilyl-N4-Benzoyl-2'-deoxycytidine is a crucial building block in the chemical synthesis of oligonucleotides, particularly for applications in research, diagnostics, and therapeutics. This modified nucleoside is engineered with two key protecting groups: the tert-butyldimethylsilyl (TBDMS) group at the 5'-hydroxyl position and the benzoyl group at the N4-exocyclic amine of the cytosine base. These protecting groups are essential for directing the chemical reactions during solid-phase oligonucleotide synthesis and preventing unwanted side reactions. The TBDMS group offers the advantage of being stable under the conditions required for phosphorylation while being readily removable under specific, mild conditions that do not affect other protecting groups. The benzoyl group provides robust protection for the exocyclic amine of cytidine, preventing modifications during the phosphoramidite coupling cycles.
This document provides detailed application notes and experimental protocols for the use of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine in the synthesis of custom oligonucleotides, such as antisense oligonucleotides and small interfering RNAs (siRNAs).
Applications
Oligonucleotides synthesized using 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine are versatile tools with a wide range of applications in molecular biology and drug development. The incorporation of this modified nucleoside allows for the precise synthesis of DNA sequences with high fidelity.
3. DNA Probes and Primers: Custom-synthesized oligonucleotides are fundamental tools in various molecular biology techniques, including polymerase chain reaction (PCR), DNA sequencing, and fluorescence in situ hybridization (FISH). The use of high-quality building blocks like 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine ensures the synthesis of probes and primers with the correct sequence and length, which is critical for the accuracy and reliability of these assays.
Data Presentation
The efficiency of oligonucleotide synthesis is critically dependent on the performance of the individual phosphoramidite building blocks. The following table summarizes typical quantitative data associated with the use of TBDMS-protected phosphoramidites in automated solid-phase synthesis.
| Parameter | Typical Value | Reference |
| Coupling Efficiency | > 97-99% | [7] |
| Coupling Time (with BTT activator) | 3 - 5 minutes | [5] |
| Deprotection Time (Base) | 10 minutes - 17 hours | [5][8] |
| Deprotection Time (Silyl Group) | 2.5 - 24 hours | [5][9] |
Experimental Protocols
The following protocols provide a comprehensive workflow for the use of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine in oligonucleotide synthesis, from the preparation of the phosphoramidite to the final deprotection of the oligonucleotide.
Protocol 1: Synthesis of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
This protocol describes the conversion of the protected nucleoside into its phosphoramidite derivative, which is the reactive monomer used in automated oligonucleotide synthesizers. The procedure is adapted from a similar synthesis of a modified deoxycytidine phosphoramidite.[1]
Materials:
-
5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
N,N-Diisopropylethylamine (DIPEA)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
1-Methylimidazole
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon gas
Procedure:
-
Dissolve 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine (1 equivalent) in anhydrous CH₂Cl₂ under an argon atmosphere.
-
Add N,N-diisopropylethylamine (DIPEA) (2-3 equivalents) and a catalytic amount of 1-methylimidazole to the stirring solution.
-
Cool the reaction mixture to 0 °C.
-
Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5-2 equivalents) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with CH₂Cl₂.
-
Wash the organic layer sequentially with 5% aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure phosphoramidite.
-
Co-evaporate the purified product with anhydrous acetonitrile and dry under high vacuum. Store under argon at -20 °C.
Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis
This protocol outlines the general steps for automated solid-phase synthesis of a target oligonucleotide using the prepared TBDMS-protected deoxycytidine phosphoramidite and other standard phosphoramidites on a commercial DNA/RNA synthesizer.
Materials:
-
5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine-3'-O-phosphoramidite (dissolved in anhydrous acetonitrile)
-
Other required DNA/RNA phosphoramidites (e.g., A, G, T)
-
Solid support (e.g., Controlled Pore Glass - CPG) functionalized with the first nucleoside
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole - ETT, or 5-Benzylthio-1H-tetrazole - BTT)
-
Capping solution (e.g., acetic anhydride and N-methylimidazole)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
Procedure:
-
Program the DNA/RNA synthesizer with the desired oligonucleotide sequence.
-
Install the phosphoramidite vials, solid support column, and all necessary reagent bottles onto the synthesizer.
-
Initiate the synthesis program. The synthesis proceeds through a series of automated cycles, with each cycle adding one nucleotide to the growing chain. A typical synthesis cycle includes the following steps: a. Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) group from the 5'-hydroxyl of the nucleotide attached to the solid support. b. Coupling: Activation of the incoming phosphoramidite (in this case, the 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine phosphoramidite) and its coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.[5] c. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Oxidation of the phosphite triester linkage to the more stable phosphate triester.
-
The synthesizer repeats this cycle until the full-length oligonucleotide is synthesized.
-
Upon completion of the synthesis, the solid support containing the fully protected oligonucleotide is removed from the synthesizer.
Protocol 3: Cleavage and Deprotection of the Oligonucleotide
This protocol describes the removal of the protecting groups from the synthesized oligonucleotide and its cleavage from the solid support.
Materials:
-
Solid support with the synthesized oligonucleotide
-
Ammonium hydroxide/ethanol solution (3:1, v/v) or a solution of aqueous methylamine.[8]
-
Triethylamine trihydrofluoride (TEA·3HF) in N-methylpyrrolidone (NMP) and triethylamine (TEA).[9]
-
DMSO
-
Glen-Pak RNA Quenching Buffer (or equivalent)
-
Sterile, RNase-free water and tubes
Procedure:
-
Transfer the solid support to a screw-cap vial.
-
Base and Phosphate Deprotection & Cleavage:
-
Add a solution of ammonium hydroxide/ethanol (3:1) or aqueous methylamine to the vial.[8]
-
Cool the vial and carefully transfer the supernatant containing the oligonucleotide to a new sterile tube.
-
Rinse the solid support with RNase-free water and combine the rinses with the supernatant.
-
Evaporate the solution to dryness using a centrifugal evaporator.
-
-
Silyl Group Deprotection:
-
Add a solution of TEA·3HF in NMP and TEA.[9]
-
Quenching and Purification:
-
Cool the reaction mixture and add Glen-Pak RNA Quenching Buffer to stop the desilylation reaction.
-
The crude oligonucleotide can now be purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
Visualizations
Antisense Oligonucleotide (ASO) Mechanism of Action
Caption: Mechanism of action for an RNase H-dependent antisense oligonucleotide.
Experimental Workflow for siRNA-Mediated Gene Silencing
References
- 1. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Typical RNAi Workflow in 5 Steps - Nordic Biosite [nordicbiosite.com]
- 4. researchgate.net [researchgate.net]
- 5. RNAi Four-Step Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Antisense Oligonucleotides [sigmaaldrich.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Optimizing the workflow for successful RNA interference (RNAi) experiments in difficult-to-transfect cells [horizondiscovery.com]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Application Notes and Protocols for the Incorporation of Modified Nucleosides into DNA Strands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified nucleosides into DNA strands represents a powerful tool in modern molecular biology, diagnostics, and therapeutics. Replacing the canonical nucleobases (Adenine, Guanine, Cytosine, and Thymine) with modified versions can bestow novel functionalities upon DNA molecules. These modifications can range from simple methylation to the attachment of bulky fluorescent reporters or reactive groups.[1] This technology has paved the way for advanced applications such as targeted drug delivery, enhanced diagnostic probes, and the expansion of the genetic alphabet for synthetic biology.[2][3]
This document provides detailed application notes and experimental protocols for the successful incorporation of modified nucleosides into DNA, catering to the needs of researchers, scientists, and professionals in drug development.
Applications of Modified Nucleosides in DNA
The ability to introduce specific modifications into DNA has a wide array of applications across various scientific disciplines:
-
Diagnostics: Modified nucleosides are crucial for developing sensitive and specific diagnostic assays. For instance, the incorporation of biotin or fluorescently labeled nucleosides allows for the detection and quantification of specific DNA sequences.
-
Therapeutics: Nucleoside analogs are a cornerstone of antiviral and anticancer therapies.[3][4][5] These molecules can act as chain terminators during DNA replication in cancer cells or viral replication, thereby inhibiting their proliferation.[6]
-
Synthetic Biology: The introduction of unnatural base pairs expands the genetic alphabet, enabling the encoding of novel amino acids and the creation of proteins with new functions.[2]
-
Research Tools: DNA strands modified with functionalities like cross-linkers or photo-cleavable groups are invaluable for studying DNA-protein interactions and cellular processes.
Methods for Incorporating Modified Nucleosides
There are two primary strategies for generating DNA strands containing modified nucleosides: enzymatic incorporation and chemical synthesis.
Enzymatic Incorporation
This method relies on DNA polymerases to incorporate modified deoxynucleoside triphosphates (dNTPs) into a growing DNA strand during processes like Polymerase Chain Reaction (PCR) or primer extension.[7][8]
Factors influencing enzymatic incorporation efficiency:
-
Choice of DNA Polymerase: Different polymerases exhibit varying tolerance for modified dNTPs. For instance, some members of the B-family of polymerases show greater efficiency than the commonly used Taq polymerase.[2]
-
Nature of the Modification: The size, charge, and position of the modification on the nucleobase can significantly impact its acceptance by the polymerase. Modifications in the major groove of the DNA are generally better tolerated.[8]
-
Linker Arm: The length and flexibility of the linker connecting the modification to the nucleoside can influence incorporation efficiency.[8][9]
-
Concentration of Modified dNTPs: Complete substitution of a natural dNTP with its modified counterpart can inhibit the reaction. Therefore, optimizing the ratio of modified to natural dNTPs is crucial.[9]
Chemical Synthesis (Phosphoramidite Method)
For short DNA strands (oligonucleotides) with site-specific modifications, chemical synthesis using the phosphoramidite method is the gold standard.[7][][11] This solid-phase synthesis approach allows for the precise placement of modified nucleosides within a defined sequence.[1][12]
Experimental Protocols
Protocol 1: Enzymatic Incorporation of Modified dNTPs via PCR
This protocol describes a general method for incorporating modified dNTPs into a DNA amplicon using PCR.[2][9][13]
Materials:
-
DNA template
-
Forward and reverse primers
-
Thermostable DNA polymerase (e.g., Taq, Pfu, or a more tolerant variant)
-
Natural dNTP mix (dATP, dGTP, dCTP, dTTP)
-
Modified dNTP
-
PCR buffer
-
Nuclease-free water
Procedure:
-
Reaction Setup: On ice, prepare a master mix containing all components except the DNA template and the modified dNTP. A typical 25 µL reaction is as follows:
-
5 µL of 5x PCR Buffer
-
0.5 µL of 10 mM natural dNTP mix
-
Variable amounts of modified dNTP and its corresponding natural dNTP (see optimization step)
-
0.5 µL of 10 µM Forward Primer
-
0.5 µL of 10 µM Reverse Primer
-
0.25 µL of DNA Polymerase (5 U/µL)
-
Nuclease-free water to a final volume of 24 µL
-
-
Template Addition: Add 1 µL of DNA template to the master mix.
-
Optimization of Modified dNTP Concentration: To determine the optimal incorporation efficiency, set up a series of reactions with varying ratios of the modified dNTP to its corresponding natural dNTP. A good starting point is to test substitutions of 0%, 25%, 50%, 75%, and 100%.[9]
-
Thermal Cycling: Perform PCR using a standard thermal cycling program. An example program is:
-
Initial Denaturation: 95°C for 2-5 minutes
-
25-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (primer-dependent)
-
Extension: 72°C for 1 minute per kb of amplicon length
-
-
Final Extension: 72°C for 5-10 minutes
-
-
Analysis: Analyze the PCR products by agarose gel electrophoresis. Successful incorporation will be indicated by a band of the expected size. The intensity of the band may decrease with increasing concentrations of the modified dNTP.[9]
Workflow for PCR Incorporation of Modified dNTPs
Caption: Workflow for enzymatic incorporation of modified dNTPs via PCR.
Protocol 2: Primer Extension Assay with Modified Nucleosides
This assay is used to map the 5' ends of RNA transcripts or to incorporate a single or a few modified nucleotides at a specific position.[13][14][15][16][17]
Materials:
-
RNA template
-
5'-end labeled primer (e.g., with 32P or a fluorescent dye)
-
Reverse transcriptase (e.g., AMV Reverse Transcriptase)
-
Natural dNTP mix
-
Modified dNTP
-
Annealing buffer
-
Extension buffer
-
Stop solution (e.g., formamide with loading dye)
Procedure:
-
Primer Labeling: Label the 5' end of the primer using [γ-32P]ATP and T4 polynucleotide kinase.[14][16]
-
Annealing: Mix the labeled primer with the RNA template in annealing buffer. Heat to 65°C for 5 minutes and then allow to cool slowly to room temperature to facilitate annealing.
-
Extension Reaction: Prepare an extension mix containing extension buffer, natural dNTPs, and the desired modified dNTP. Add reverse transcriptase to the mix.
-
Initiate Extension: Add the extension mix to the annealed primer-template and incubate at 42°C for 30-60 minutes.
-
Termination: Stop the reaction by adding the stop solution.
-
Analysis: Denature the samples by heating at 95°C for 5 minutes and analyze the products on a denaturing polyacrylamide gel. The size of the extended product reveals the position of the modification or the transcript start site.[17]
Protocol 3: Analysis of DNA Modifications by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of global levels of DNA modifications.[18][19]
Materials:
-
Genomic DNA sample
-
Enzyme mix for DNA digestion (e.g., nuclease P1, snake venom phosphodiesterase, alkaline phosphatase)
-
LC-MS/MS system
Procedure:
-
DNA Digestion: Enzymatically digest the genomic DNA to individual nucleosides.[19]
-
Chromatographic Separation: Separate the nucleosides using ultra-high-performance liquid chromatography (UHPLC).[18]
-
Mass Spectrometry Analysis: Introduce the separated nucleosides into the mass spectrometer. Use multiple reaction monitoring (MRM) for sensitive and specific detection of the modified nucleosides.[19]
-
Quantification: Quantify the amount of each modified nucleoside by comparing its signal to that of a stable isotope-labeled internal standard.[19]
Workflow for LC-MS/MS Analysis of Modified DNA
Caption: Workflow for the analysis of modified DNA by LC-MS/MS.
Data Presentation
Table 1: Quantitative Data on Polymerase Fidelity with Modified Nucleotides
This table summarizes the kinetic parameters for the incorporation of natural and modified nucleotides by different DNA polymerases. The efficiency of incorporation is represented by kcat/Km.
| DNA Polymerase | Template Base | Incoming dNTP | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| pol δ | G | dCTP | 0.64 | 1 | 1,562,500 | [20] |
| pol δ | 8-oxo-G | dCTP | 32 | 0.034 | 1,063 | [20] |
| pol η | G | dCTP | 1.3 | 0.88 | 676,923 | [20] |
| pol η | 8-oxo-G | dCTP | 3.0 | 0.40 | 133,333 | [20] |
| pol η | 8-oxo-G | dATP | 2.5 | 0.06 | 24,000 | [20] |
Table 2: Detection Limits for Modified Nucleosides by LC-MS/MS
This table shows the limits of detection (LOD) and quantification (LOQ) for various modified cytosines and adenines.
| Modified Nucleoside | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| 5-hydroxymethylcytosine (5hmC) | 0.056 fmol | - | [19] |
| 5-formylcytosine (5fC) | 0.098 fmol | - | [19] |
| 5-carboxycytosine (5caC) | 0.14 fmol | - | [19] |
| 5-hydroxymethyluracil (5hmU) | 80 fmol | - | [19] |
| N6-methyladenine (6mA) | - | 1.6 fmol | [19] |
Signaling Pathway Visualization
Antiviral Mechanism of Nucleoside Analogs
Many antiviral drugs are nucleoside analogs that target viral polymerases.[5] After entering a host cell, these analogs are phosphorylated to their active triphosphate form. This active form then competes with natural dNTPs for incorporation into the growing viral DNA or RNA chain. Once incorporated, they can act as chain terminators, preventing further elongation and thus inhibiting viral replication.[6]
Caption: Mechanism of action of nucleoside analog antiviral drugs.
References
- 1. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] PCR incorporation of modified dNTPs: the substrate properties of biotinylated dNTPs | Semantic Scholar [semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 11. twistbioscience.com [twistbioscience.com]
- 12. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 13. Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. II. High-density labeling of natural DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. Primer extension - Wikipedia [en.wikipedia.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Quantification and mapping of DNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The use of modified and non-natural nucleotides provide unique insights into pro-mutagenic replication catalyzed by polymerase eta - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis of Oligonucleotides with Modified Bases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis is the cornerstone of modern oligonucleotide production, enabling the automated and highly efficient assembly of DNA, RNA, and their modified analogues. The incorporation of modified bases and backbone chemistries into oligonucleotides is critical for a wide range of applications, from therapeutic agents like antisense oligonucleotides and siRNAs to diagnostic probes and research tools. These modifications can enhance stability against nuclease degradation, improve binding affinity to target sequences, and introduce novel functionalities such as fluorescence.
This document provides detailed application notes and experimental protocols for the solid-phase synthesis of oligonucleotides incorporating common and impactful modifications. The information is intended to guide researchers, scientists, and drug development professionals in the successful synthesis and purification of high-quality modified oligonucleotides.
I. General Principles of Solid-Phase Oligonucleotide Synthesis
Solid-phase synthesis of oligonucleotides is a cyclical process performed on an automated synthesizer. The growing oligonucleotide chain is covalently attached to a solid support, typically controlled pore glass (CPG), which allows for the easy removal of excess reagents by washing after each chemical step. The most widely used chemical approach is the phosphoramidite method, which involves a four-step cycle for each nucleotide addition:
-
Detritylation (Deblocking): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside or the growing oligonucleotide chain to expose the 5'-hydroxyl group for the next coupling reaction.
-
Coupling: Activation of a phosphoramidite monomer and its subsequent reaction with the free 5'-hydroxyl group of the support-bound oligonucleotide. This step forms a phosphite triester linkage.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences (n-1 mers).
-
Oxidation: Conversion of the unstable phosphite triester linkage to a more stable phosphate triester linkage. For phosphorothioate synthesis, this step is replaced by sulfurization.
This cycle is repeated until the desired sequence is assembled. Following synthesis, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed in a final deprotection step.
II. Common Modifications and Their Synthesis
A. Phosphorothioate (PS) Oligonucleotides
Phosphorothioate modification involves the replacement of a non-bridging oxygen atom in the phosphate backbone with a sulfur atom. This modification confers significant nuclease resistance, a crucial property for in vivo applications of antisense oligonucleotides.[1]
Key Features:
-
Increased Nuclease Resistance: The phosphorothioate backbone is less susceptible to degradation by cellular nucleases, prolonging the oligonucleotide's half-life in biological systems.[1]
-
RNase H Activation: Phosphorothioate DNA/RNA duplexes can recruit RNase H, an enzyme that cleaves the RNA strand, leading to target mRNA degradation.[1]
Quantitative Data for Phosphorothioate Synthesis:
| Parameter | Typical Value | Notes |
| Sulfurization Time | 1 - 5 minutes | Dependent on the sulfurizing reagent used. |
| Sulfurization Reagent | PADS, DDTT, Beaucage Reagent | Phenylacetyl Disulfide (PADS) and 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage Reagent) are commonly used. |
| Coupling Efficiency | >99% | Generally high and comparable to standard phosphodiester synthesis. |
| Overall Yield | 60 - 80% | For a 20-mer oligonucleotide. A 3-reaction cycle (eliminating the capping step) can afford higher yields.[2][3] |
Experimental Protocol: Synthesis of a Phosphorothioate Oligonucleotide
-
Solid Support: Start with a nucleoside-loaded CPG support.
-
Synthesis Cycle:
-
Detritylation: Treat with 3% trichloroacetic acid (TCA) in dichloromethane (DCM) to remove the 5'-DMT group. Wash with acetonitrile.
-
Coupling: Deliver a solution of the desired phosphoramidite monomer and an activator (e.g., 5-ethylthio-1H-tetrazole) in acetonitrile to the column. Allow to react for 30-60 seconds. Wash with acetonitrile.
-
Capping (Optional but Recommended): Treat with a solution of acetic anhydride and 1-methylimidazole to cap unreacted 5'-hydroxyls. A study has shown that byproducts of some sulfurization reagents can act as in-situ capping agents, allowing for a 3-reaction cycle with higher yields.[3][4] Wash with acetonitrile.
-
Sulfurization: Deliver a solution of a sulfurizing reagent (e.g., 0.05 M PADS in pyridine/acetonitrile) to the column. Allow to react for 1-5 minutes. Wash with acetonitrile.
-
-
Repeat Synthesis Cycle: Repeat the cycle for each subsequent nucleotide addition.
-
Cleavage and Deprotection:
-
Cleave the oligonucleotide from the CPG support and remove the cyanoethyl phosphate protecting groups and the base protecting groups using concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).[5][6][7] For a standard 20-mer, treatment with AMA at 65°C for 10-15 minutes is typically sufficient.[7]
-
-
Purification: Purify the crude oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).[8][9][10][11]
Diagram: Phosphorothioate Synthesis Workflow
Caption: Workflow for solid-phase synthesis of phosphorothioate oligonucleotides.
B. 2'-O-Methyl (2'-OMe) Modified Oligonucleotides
The 2'-O-methyl modification involves the methylation of the 2'-hydroxyl group of the ribose sugar. This modification increases both nuclease resistance and binding affinity to complementary RNA strands.[1][12]
Key Features:
-
Enhanced Nuclease Resistance: The 2'-OMe group provides steric hindrance, protecting the phosphodiester backbone from nuclease cleavage.
-
Increased Binding Affinity: 2'-OMe modification locks the sugar pucker in a conformation that favors A-form helices, leading to more stable duplexes with RNA targets.
-
Reduced Immunogenicity: This modification can reduce the innate immune response sometimes triggered by synthetic oligonucleotides.
Quantitative Data for 2'-O-Methyl Synthesis:
| Parameter | Typical Value | Notes |
| Coupling Time | 3 - 15 minutes | Longer coupling times are generally required compared to DNA phosphoramidites due to steric hindrance.[1][13] |
| Coupling Efficiency | >98% | With optimized conditions and appropriate activators. |
| Deprotection | Standard DNA deprotection conditions | The 2'-OMe group is stable to standard ammonium hydroxide or AMA treatment.[1] |
| Overall Yield | 50 - 70% | For a 20-mer oligonucleotide. |
Experimental Protocol: Synthesis of a 2'-O-Methyl Oligonucleotide
-
Solid Support: Start with a nucleoside-loaded CPG support.
-
Synthesis Cycle:
-
Detritylation: Treat with 3% TCA in DCM. Wash with acetonitrile.
-
Coupling: Deliver a solution of the 2'-O-methyl phosphoramidite monomer and a potent activator (e.g., BTT or DCI) in acetonitrile. A longer coupling time of 3-15 minutes is recommended.[1][13] Wash with acetonitrile.
-
Capping: Treat with a solution of acetic anhydride and 1-methylimidazole. Wash with acetonitrile.
-
Oxidation: Treat with a solution of iodine in THF/water/pyridine. Wash with acetonitrile.
-
-
Repeat Synthesis Cycle: Repeat for each nucleotide addition.
-
Cleavage and Deprotection:
-
Use standard conditions, such as concentrated ammonium hydroxide at 55°C for 8-16 hours or AMA at 65°C for 10-15 minutes. The 2'-OMe modification is stable under these conditions.[1]
-
-
Purification: Purify the crude oligonucleotide using RP-HPLC or anion-exchange HPLC.[9][11]
C. Locked Nucleic Acid (LNA) Oligonucleotides
Locked Nucleic Acids contain a methylene bridge that connects the 2'-oxygen and the 4'-carbon of the ribose ring, locking the sugar in a C3'-endo conformation. This pre-organization of the sugar moiety leads to unprecedented binding affinity for complementary DNA and RNA targets.[14]
Key Features:
-
Ultra-High Binding Affinity: LNA modifications significantly increase the melting temperature (Tm) of duplexes.
-
Excellent Mismatch Discrimination: The rigid structure of LNA enhances the destabilizing effect of base mismatches, making LNA probes highly specific.
-
High Nuclease Resistance: The bicyclic structure provides exceptional resistance to enzymatic degradation.
Quantitative Data for LNA Synthesis:
| Parameter | Typical Value | Notes |
| Coupling Time | 3 - 5 minutes | Slightly longer coupling times are needed for efficient incorporation of LNA phosphoramidites.[14] |
| Coupling Efficiency | >98% | High efficiency can be achieved with appropriate activators. |
| Deprotection | Standard DNA deprotection conditions | LNA modifications are stable to standard cleavage and deprotection reagents.[14] |
| Overall Yield | 40 - 60% | For a 20-mer oligonucleotide. |
Experimental Protocol: Synthesis of an LNA Oligonucleotide
-
Solid Support: Start with a nucleoside-loaded CPG support.
-
Synthesis Cycle:
-
Detritylation: Treat with 3% TCA in DCM. Wash with acetonitrile.
-
Coupling: Deliver a solution of the LNA phosphoramidite monomer and an activator in acetonitrile. A coupling time of 3-5 minutes is recommended.[14] Wash with acetonitrile.
-
Capping: Treat with a solution of acetic anhydride and 1-methylimidazole. Wash with acetonitrile.
-
Oxidation/Sulfurization: Treat with an oxidizing or sulfurizing agent as required. A slightly longer oxidation time may be beneficial.[14] Wash with acetonitrile.
-
-
Repeat Synthesis Cycle: Repeat for each nucleotide addition.
-
Cleavage and Deprotection:
-
Use concentrated aqueous ammonia for cleavage from the solid support and removal of protecting groups.[14]
-
-
Purification: Purify the crude LNA oligonucleotide using reverse-phase chromatography.[14]
D. Fluorescently Labeled Oligonucleotides
Fluorescent labels are widely used for the detection and quantification of nucleic acids in applications such as real-time PCR, fluorescence in situ hybridization (FISH), and DNA sequencing. Fluorescent dyes can be incorporated at the 5' or 3' end, or internally within the oligonucleotide sequence.
Methods of Incorporation:
-
Direct Synthesis: Using a fluorescent dye phosphoramidite during solid-phase synthesis. This is a convenient and efficient method for many common dyes like FAM, HEX, and TET.[15][16]
-
Post-Synthetic Labeling: Synthesizing an oligonucleotide with a reactive functional group (e.g., an amino or thiol linker) and then conjugating the fluorescent dye to this group after synthesis and deprotection. This method is used for dyes that are not stable to the conditions of oligonucleotide synthesis and deprotection.
Quantitative Data for Fluorescent Labeling:
| Parameter | Typical Value | Notes |
| Coupling Time (Dye Phosphoramidite) | 3 - 15 minutes | Varies depending on the specific dye phosphoramidite. Longer times are often recommended.[17] |
| Coupling Efficiency (Dye Phosphoramidite) | >95% | Can be lower than standard nucleoside phosphoramidites. Double coupling may be employed.[17] |
| Deprotection | Mild conditions may be required | Some fluorescent dyes are sensitive to standard deprotection conditions. Milder reagents like potassium carbonate in methanol or AMA at room temperature may be necessary.[5][15][18] |
| Overall Yield | 30 - 50% | Yields can be lower due to the additional complexity of the synthesis and purification. |
Experimental Protocol: 5'-Fluorescent Labeling using a Dye Phosphoramidite
-
Solid Support and Synthesis: Synthesize the desired oligonucleotide sequence using standard phosphoramidite chemistry.
-
Final Coupling Step: In the last synthesis cycle, after detritylation of the terminal 5'-hydroxyl group, couple the fluorescent dye phosphoramidite. A longer coupling time (e.g., 10-15 minutes) is often recommended.
-
Cleavage and Deprotection:
-
Cleave and deprotect the oligonucleotide using conditions compatible with the specific fluorescent dye. For many dyes, standard ammonium hydroxide treatment is suitable. For sensitive dyes, use milder conditions as recommended by the supplier.[18]
-
-
Purification:
Diagram: Signaling Pathway Application of Modified Oligonucleotides
References
- 1. glenresearch.com [glenresearch.com]
- 2. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Solid-Phase Synthesis of Phosphorothioate Oligonucleotides Using Sulfurization Byproducts for in Situ Capping. | Semantic Scholar [semanticscholar.org]
- 5. glenresearch.com [glenresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. glenresearch.com [glenresearch.com]
- 8. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 9. oligofastx.com [oligofastx.com]
- 10. idtdna.com [idtdna.com]
- 11. labcluster.com [labcluster.com]
- 12. RNA & 2'-O-methyl RNA | Yale Research [research.yale.edu]
- 13. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 14. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lumiprobe.com [lumiprobe.com]
- 16. FAM Phosphoramidite: A Key Reagent for Fluorescently La... [sbsgenetech.com]
- 17. trilinkbiotech.com [trilinkbiotech.com]
- 18. glenresearch.com [glenresearch.com]
Application Notes and Protocols for the Deprotection of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine in DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the efficient removal of the 5'-O-tert-butyldimethylsilyl (TBDMS) and N4-Benzoyl protecting groups from 2'-deoxycytidine, a critical step in the chemical synthesis of DNA oligonucleotides. The selection of an appropriate deprotection strategy is crucial to ensure high yield and purity of the final product.
Overview of Deprotection Strategies
The deprotection of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine requires a two-step or a carefully controlled one-pot process to remove both the silyl ether from the 5'-hydroxyl group and the benzoyl amide from the exocyclic amine of the cytosine base. The choice of reagents and conditions depends on the overall protecting group strategy employed in the oligonucleotide synthesis, particularly whether standard or mild deprotection conditions are required.
Key Protecting Groups:
-
5'-O-TBDMS (tert-butyldimethylsilyl): A bulky silyl ether protecting group for the 5'-hydroxyl function. It is stable to the basic conditions used for the removal of many exocyclic amine protecting groups but is readily cleaved by fluoride ions or acidic conditions.
-
N4-Benzoyl (Bz): A commonly used acyl protecting group for the exocyclic amine of cytidine. It is stable to the acidic conditions used for the removal of the 5'-O-dimethoxytrityl (DMT) group during solid-phase synthesis. Removal is typically achieved with basic hydrolysis, most commonly using ammonia.
Orthogonal Deprotection:
The TBDMS and Benzoyl groups form an orthogonal protecting group pair, meaning they can be removed selectively without affecting each other.[1] This allows for a stepwise deprotection strategy, which can be advantageous in certain synthetic schemes.
Experimental Protocols
Two-Step Deprotection Protocol
This protocol involves the sequential removal of the TBDMS and Benzoyl groups.
Step 1: Deprotection of the 5'-O-TBDMS Group
This step is typically performed using a fluoride-based reagent. Triethylamine trihydrofluoride (TEA·3HF) is often preferred over tetrabutylammonium fluoride (TBAF) as it shows less variability in performance due to water content.[2]
Materials:
-
5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA)
-
RNase-free water
-
Appropriate organic solvents for workup (e.g., ethyl acetate)
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
Dissolve the 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine in anhydrous DMSO.
-
Add triethylamine (TEA) to the solution and mix gently.
-
Add triethylamine trihydrofluoride (TEA·3HF) to the mixture.
-
Heat the reaction mixture at 65°C for 2.5 hours.[2]
-
Cool the reaction to room temperature.
-
Perform an aqueous workup by diluting the reaction mixture with ethyl acetate and washing with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting N4-Benzoyl-2'-deoxycytidine by silica gel chromatography.
Step 2: Deprotection of the N4-Benzoyl Group
This step utilizes a basic solution to hydrolyze the amide bond. A mixture of ammonium hydroxide and ethanol is a common reagent.
Materials:
-
N4-Benzoyl-2'-deoxycytidine (from Step 1)
-
Concentrated ammonium hydroxide (28-30%)
-
Ethanol
Procedure:
-
Dissolve the N4-Benzoyl-2'-deoxycytidine in a 3:1 (v/v) mixture of concentrated ammonium hydroxide and ethanol.[3]
-
Stir the solution at room temperature for 4-17 hours or at 55°C for a shorter duration, monitoring the reaction by TLC or LC-MS.[2]
-
Remove the solvent under reduced pressure to yield the fully deprotected 2'-deoxycytidine.
-
If necessary, purify the final product by recrystallization or chromatography.
One-Pot Deprotection Protocol (for Oligonucleotides)
In the context of solid-phase oligonucleotide synthesis, a one-pot deprotection is often employed after cleavage from the solid support. A common reagent for this is a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA), which can remove the benzoyl group and other base-labile protecting groups rapidly.[4][5] The TBDMS group is subsequently removed.
Materials:
-
Oligonucleotide bound to solid support containing the 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine unit
-
AMA solution (1:1 v/v mixture of aqueous ammonium hydroxide and 40% aqueous methylamine)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
Procedure:
-
Treat the solid support with AMA solution at 65°C for 10 minutes to cleave the oligonucleotide and remove the benzoyl and other base-labile protecting groups.[4]
-
Collect the supernatant and evaporate to dryness.
-
Redissolve the dried oligonucleotide in anhydrous DMSO.
-
Add TEA and then TEA·3HF.
-
Heat the mixture at 65°C for 2.5 hours to remove the TBDMS groups.[2]
-
Purify the deprotected oligonucleotide using standard methods such as HPLC or gel electrophoresis.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the deprotection steps. Note that yields can vary depending on the specific substrate and reaction scale.
| Deprotection Step | Reagent(s) | Temperature (°C) | Time | Typical Yield (%) | Purity (%) | Reference(s) |
| 5'-O-TBDMS Removal | TEA·3HF, TEA, DMSO | 65 | 2.5 hours | >90 | >95 | [2] |
| N4-Benzoyl Removal | 3:1 NH4OH/Ethanol | Room Temp. | 4-17 hours | >95 | >98 | [2][3] |
| One-Pot Base Deprotection (Oligonucleotides) | AMA | 65 | 10 minutes | >90 | >95 | [4][5] |
Visualizations
Caption: Workflow for two-step and one-pot deprotection of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine.
Caption: Chemical transformation during the two-step deprotection process.
Note: The image source in the DOT script is a placeholder and would ideally be replaced with an actual chemical structure rendering for a more accurate depiction.
References
Application Note: HPLC Purification of Oligonucleotides Containing 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine
Audience: Researchers, scientists, and drug development professionals.
Introduction The synthesis of modified oligonucleotides is fundamental to advancements in therapeutics, diagnostics, and genomics.[1] Oligonucleotides incorporating modifications like 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine require robust purification strategies to isolate the full-length product from synthesis-related impurities such as truncated sequences.[2][3] The presence of protecting groups like tert-butyldimethylsilyl (TBDMS) and Benzoyl (Bz) is essential during synthesis but necessitates a comprehensive deprotection and purification workflow to yield the final, active compound.[4]
This application note provides a detailed protocol for the deprotection and subsequent purification of oligonucleotides synthesized using 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine. The procedure involves a two-stage deprotection to remove the base (Benzoyl) and silyl (TBDMS) protecting groups, followed by high-performance liquid chromatography (HPLC) for final purification. Ion-pair reversed-phase (IP-RP) HPLC is the method of choice due to its exceptional resolution and suitability for modified oligonucleotides.[1][2]
Principle of Ion-Pair Reversed-Phase HPLC Oligonucleotides are highly polar molecules due to their negatively charged phosphate backbone, leading to poor retention on traditional reversed-phase C8 or C18 columns.[5] IP-RP-HPLC overcomes this by introducing an ion-pairing (IP) agent, typically a positive amine like triethylammonium (TEA), into the mobile phase.[3][5] The IP agent forms a neutral, hydrophobic complex with the oligonucleotide, allowing it to be retained and separated on the reversed-phase column based on its hydrophobicity and length.[5][6] A gradient of an organic solvent, such as acetonitrile, is used to elute the ion-paired oligonucleotides, with longer or more hydrophobic sequences eluting later.[7]
Experimental Workflow & Protocols
The overall process involves a sequential deprotection strategy followed by purification and quality control.
Caption: Workflow for oligonucleotide deprotection and purification.
Protocol 1: Cleavage and Deprotection of the Oligonucleotide
This two-stage protocol ensures the complete removal of all protecting groups prior to HPLC purification.
Materials:
-
Oligonucleotide synthesized on controlled pore glass (CPG) support.
-
Ammonium hydroxide (NH₄OH), 28–30%.
-
Ethanol (EtOH), 200 proof.
-
Triethylamine trihydrofluoride (TEA·3HF).
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Triethylamine (TEA).
-
Sodium Acetate (NaOAc), 3 M.
-
n-Butanol.
-
Nuclease-free water.
Stage 1: Cleavage from Support and Base/Phosphate Deprotection This step cleaves the oligonucleotide from the solid support and removes the N4-Benzoyl group from cytidine and the cyanoethyl groups from the phosphate backbone.[4][8]
-
Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a 2 mL screw-cap vial.
-
Prepare a deprotection solution of Ammonium Hydroxide/Ethanol (3:1, v/v).[8][9]
-
Add 1.5 mL of the NH₄OH/EtOH solution to the vial.
-
Seal the vial tightly and incubate at room temperature for 12-17 hours (or 55°C for 4-8 hours).[10]
-
After incubation, cool the vial and carefully transfer the supernatant containing the oligonucleotide to a new tube.
-
Wash the support with 0.5 mL of nuclease-free water and combine the supernatant with the previous collection.
-
Evaporate the combined solution to dryness using a vacuum concentrator. The resulting pellet contains the oligonucleotide with only the 5'-TBDMS group remaining.
Stage 2: Removal of the 5'-O-TBDMS Protecting Group This step specifically removes the silyl protecting group from the 5'-hydroxyl position.[10][11]
-
To the dried oligonucleotide pellet, add 100 µL of DMF or DMSO to dissolve. Gentle heating (up to 65°C) may be required.[10]
-
Add 50 µL of Triethylamine (TEA).[10]
-
Add 60 µL of Triethylamine trihydrofluoride (TEA·3HF) and mix gently.[10]
-
Incubate the mixture at 65°C for 2.5 hours.[10]
-
Cool the reaction vial in a freezer briefly.
-
Precipitate the fully deprotected oligonucleotide by adding 25 µL of 3 M Sodium Acetate (NaOAc) followed by 1 mL of n-butanol.[11]
-
Vortex and centrifuge at high speed for 10 minutes to pellet the oligonucleotide.
-
Carefully decant the supernatant. Wash the pellet with 1 mL of ethanol, centrifuge again, and decant.
-
Dry the final pellet under vacuum. Re-dissolve in 200-500 µL of nuclease-free water for HPLC purification.
| Deprotection Stage | Reagent | Temperature | Duration | Protecting Groups Removed |
| Stage 1 | NH₄OH / Ethanol (3:1) | Room Temp. | 12-17 hours | N4-Benzoyl (on dC), Cyanoethyl (on phosphate), Cleavage from support |
| Stage 2 | TEA·3HF in DMF/TEA | 65°C | 2.5 hours | 5'-O-TBDMS |
Protocol 2: Ion-Pair Reversed-Phase HPLC Purification
This protocol is designed for the purification of the fully deprotected oligonucleotide.
Equipment and Materials:
-
HPLC system with a gradient pump, UV detector, and fraction collector.
-
Reversed-phase C8 or C18 column (e.g., ACE 10 C8, 250 x 10 mm).[7]
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0-7.5.[7][12]
-
Mobile Phase B: 100% Acetonitrile (ACN).
-
Crude, deprotected oligonucleotide dissolved in nuclease-free water.
HPLC Operating Parameters
| Parameter | Condition |
| Column | Reversed-Phase C8 or C18, 5-10 µm particle size |
| Flow Rate | 4.0 mL/min (for a 10 mm ID column)[7] |
| Detection | UV at 260 nm[7] |
| Column Temperature | 50-65°C (to minimize secondary structures)[3] |
| Mobile Phase A | 0.1 M TEAA, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Injection Volume | 100 µL - 1.2 mL[7] |
HPLC Gradient Program
| Time (min) | % Mobile Phase B (ACN) | Event |
| 0 | 5 | Equilibration |
| 3 | 5 | Sample Injection |
| 23 | 50 | Gradient Elution[7] |
| 25 | 95 | Column Wash |
| 28 | 95 | |
| 29 | 5 | Re-equilibration |
| 35 | 5 | End of Run |
Procedure:
-
Equilibrate the HPLC system and column with the starting mobile phase composition (95% A, 5% B) until a stable baseline is achieved.[13]
-
Prepare the sample by dissolving the dried, deprotected oligonucleotide in Mobile Phase A or nuclease-free water. Filter through a 0.22 µm syringe filter if necessary.
-
Inject the sample onto the column.[7]
-
Run the gradient program as specified in the table above. The full-length oligonucleotide product is typically the major peak and elutes last, after the shorter failure sequences.
-
Collect fractions corresponding to the main product peak.[13]
-
Combine the purified fractions and evaporate the solvent using a vacuum concentrator.
-
To remove the non-volatile TEAA salt, perform a desalting step using a size-exclusion column (e.g., GE NAP-10 column) or by repeated co-evaporation with water.[7]
-
Perform a final quality control analysis (e.g., analytical HPLC, LC-MS) to confirm purity and identity.
Expected Results HPLC purification significantly increases the purity of the final oligonucleotide product by removing failure sequences.
| Sample | Purity (by Analytical HPLC) | Notes |
| Crude Deprotected Oligonucleotide | 65-80% | Purity depends heavily on synthesis efficiency. |
| HPLC Purified Oligonucleotide | >90-95% | Removes most n-1 and shorter failure sequences.[1] |
References
- 1. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. lcms.cz [lcms.cz]
- 3. agilent.com [agilent.com]
- 4. glenresearch.com [glenresearch.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. molnar-institute.com [molnar-institute.com]
- 7. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. US20050215777A1 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]
- 10. glenresearch.com [glenresearch.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Method of Oligonucleotide Purification [biosyn.com]
- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Application Notes and Protocols for NMR Spectroscopy of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine, a modified nucleoside crucial in the synthesis of oligonucleotides for therapeutic and research applications. This document outlines the expected NMR data, protocols for sample preparation and data acquisition, and the logical workflow for its characterization.
Introduction
5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine is a protected derivative of deoxycytidine, where the 5'-hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group and the exocyclic amine of the cytosine base is protected by a benzoyl group. These protecting groups are instrumental during solid-phase oligonucleotide synthesis. NMR spectroscopy is an essential analytical technique for verifying the chemical structure and purity of this modified nucleoside before its use in synthesizing DNA or RNA strands.
Predicted NMR Spectroscopic Data
Note: The actual experimental values may vary depending on the solvent, concentration, and instrument used.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| TBDMS Group | |||
| Si-C(CH₃)₃ | ~0.90 | s | |
| Si-(CH₃)₂ | ~0.10 | s | |
| Deoxyribose Moiety | |||
| H-1' | ~6.2-6.4 | t | ~6-7 |
| H-2'a | ~2.2-2.4 | m | |
| H-2'b | ~2.5-2.7 | m | |
| H-3' | ~4.4-4.6 | m | |
| H-4' | ~4.0-4.2 | m | |
| H-5'a | ~3.8-4.0 | dd | |
| H-5'b | ~3.7-3.9 | dd | |
| 3'-OH | Variable | br s | |
| N4-Benzoyl-Cytosine Base | |||
| H-5 | ~7.4-7.6 | d | ~7-8 |
| H-6 | ~8.2-8.4 | d | ~7-8 |
| Benzoyl H (ortho) | ~7.8-8.0 | d | ~7-8 |
| Benzoyl H (meta, para) | ~7.4-7.6 | m | |
| NH (amide) | ~8.8-9.2 | br s |
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| TBDMS Group | |
| Si-C(CH₃)₃ | ~25-27 |
| Si-C(CH₃)₃ | ~18-20 |
| Si-(CH₃)₂ | ~-5 to -4 |
| Deoxyribose Moiety | |
| C-1' | ~85-87 |
| C-2' | ~39-41 |
| C-3' | ~70-72 |
| C-4' | ~87-89 |
| C-5' | ~62-64 |
| N4-Benzoyl-Cytosine Base | |
| C-2 | ~155-157 |
| C-4 | ~163-165 |
| C-5 | ~96-98 |
| C-6 | ~141-143 |
| Benzoyl C=O | ~167-169 |
| Benzoyl C (ipso) | ~133-135 |
| Benzoyl C (ortho) | ~128-130 |
| Benzoyl C (meta) | ~127-129 |
| Benzoyl C (para) | ~132-134 |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra. For silylated compounds like 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine, care must be taken to avoid hydrolysis of the silyl ether.
Materials:
-
5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Chloroform-d (CDCl₃) is often a good starting point for silylated compounds. Ensure the solvent is anhydrous.
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipettes and bulbs
-
Small vials for dissolving the sample
-
Filter plug material (e.g., glass wool or a small piece of Kimwipe)
Protocol:
-
Weighing the Sample: Accurately weigh 5-10 mg of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine into a clean, dry vial.
-
Dissolving the Sample: Add approximately 0.6-0.7 mL of the chosen anhydrous deuterated solvent to the vial. Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Filtering the Sample: To remove any particulate matter that could degrade spectral quality, filter the solution directly into the NMR tube.
-
Place a small, tight plug of glass wool or Kimwipe into a clean Pasteur pipette.
-
Using the pipette, transfer the sample solution into the NMR tube.
-
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific spectrometer and sample concentration.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (SW): 12-16 ppm (centered around 6 ppm)
-
Acquisition Time (AQ): 2-4 seconds
-
Relaxation Delay (D1): 1-2 seconds
-
Number of Scans (NS): 8-16 (adjust for desired signal-to-noise ratio)
-
Receiver Gain (RG): Adjust automatically using the instrument's autogain function.
¹³C NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: A standard proton-decoupled carbon experiment (e.g., 'zgpg30' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (SW): 200-240 ppm (centered around 100 ppm)
-
Acquisition Time (AQ): 1-2 seconds
-
Relaxation Delay (D1): 2-5 seconds
-
Number of Scans (NS): 1024 or more, depending on the sample concentration.
-
Receiver Gain (RG): Adjust automatically.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3-0.5 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Reference the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
Experimental Workflow and Structural Confirmation
The following diagrams illustrate the logical workflow for the synthesis and NMR-based structural confirmation of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine.
Applications of TBDMS-Protected Nucleosides in RNA Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of tert-butyldimethylsilyl (TBDMS) protected nucleosides in the chemical synthesis of RNA. It includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to guide researchers in the efficient and reliable production of synthetic RNA oligonucleotides.
Introduction
The chemical synthesis of RNA is a cornerstone of modern molecular biology and drug development, enabling access to custom RNA sequences for a myriad of applications, including siRNA, mRNA, and sgRNA for CRISPR technologies. The phosphoramidite method is the most widely used approach for solid-phase RNA synthesis. A key aspect of this methodology is the protection of the 2'-hydroxyl group of the ribose sugar to prevent unwanted side reactions during oligonucleotide chain elongation. The tert-butyldimethylsilyl (TBDMS) group is a widely adopted protecting group for this purpose, offering a balance of stability during the synthesis cycles and selective removal during the final deprotection steps.[1][2][3][4]
TBDMS-protected ribonucleoside phosphoramidites are instrumental in the automated solid-phase synthesis of RNA, allowing for the sequential addition of nucleotides in the 3' to 5' direction.[5][6] The steric bulk of the TBDMS group necessitates optimized coupling conditions to achieve high coupling efficiencies.[7] Following assembly of the full-length RNA sequence, a multi-step deprotection procedure is employed to remove protecting groups from the nucleobases, the phosphate backbone, and finally, the 2'-hydroxyl positions.
Key Applications
The use of TBDMS-protected nucleosides is fundamental to the synthesis of various types of RNA molecules for research and therapeutic purposes:
-
Small interfering RNAs (siRNAs): Synthetic siRNAs are widely used to induce RNA interference (RNAi) for gene silencing studies and therapeutic applications.
-
Guide RNAs for CRISPR-Cas9: The synthesis of single-guide RNAs (sgRNAs) is essential for genome editing applications using the CRISPR-Cas9 system.
-
mRNA Synthesis: While long mRNAs are often produced by in vitro transcription, chemically synthesized fragments can be ligated to produce full-length mRNAs with specific modifications.
-
Ribozymes and Aptamers: The chemical synthesis of these functional RNA molecules allows for detailed structure-function studies and the development of novel therapeutic and diagnostic agents.[1]
-
Modified RNA: TBDMS chemistry is compatible with the incorporation of various modified nucleosides to enhance stability, delivery, or functional properties of the RNA.[6][8]
Quantitative Data Summary
The efficiency of RNA synthesis using TBDMS-protected nucleosides is influenced by factors such as the choice of activator, coupling time, and the solid support used. The following tables summarize key quantitative data related to the synthesis process.
| Parameter | TBDMS | TOM | Reference |
| Average Coupling Efficiency (per step) | ~97-98% | >98% | [5][7][9] |
| Crude Purity for a 20mer Oligonucleotide (%) | Varies with conditions | Varies with conditions | [7] |
| Crude Purity for a 100mer Oligonucleotide (Extrapolated, %) | ~27% | ~33% | [7] |
Table 1: Comparison of Coupling Efficiencies and Crude Product Purity for TBDMS and TOM-protected Phosphoramidites. TOM (tri-iso-propylsilyloxymethyl) is another common 2'-O-protecting group.
| Activator | Relative Performance | Reference |
| 1H-Tetrazole | Standard | [1] |
| 5-(Benzylmercapto)-1H-tetrazole (BMT) | Faster and more efficient coupling compared to 1H-tetrazole | [1][10][11] |
| 5-Ethylthio-1H-tetrazole (ETT) | Efficient activator, often used with extended coupling times | [12][13] |
| 4,5-Dicyanoimidazole (DCI) | Highly efficient activator | [14] |
Table 2: Common Activators for Phosphoramidite Coupling in RNA Synthesis.
Experimental Protocols
The following protocols provide a detailed methodology for the key stages of RNA synthesis using TBDMS-protected nucleosides.
Protocol 1: Automated Solid-Phase RNA Synthesis
This protocol outlines the cyclical process of chain elongation on an automated DNA/RNA synthesizer.
1. Materials and Reagents:
-
TBDMS-protected ribonucleoside phosphoramidites (A, C, G, U) dissolved in anhydrous acetonitrile (0.1 M).[12]
-
Solid support (e.g., Controlled Pore Glass - CPG) with the initial nucleoside attached.
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole in acetonitrile).[13]
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane).
-
Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: 1-Methylimidazole/THF).
-
Oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine).
-
Anhydrous acetonitrile for washing.
2. Synthesis Cycle:
The synthesis proceeds through a repeated four-step cycle for each nucleotide addition:
-
Step 1: Detritylation (Deblocking)
-
The solid support is washed with anhydrous acetonitrile.
-
The deblocking solution is passed through the synthesis column to remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.
-
The support is washed thoroughly with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation.
-
-
Step 2: Coupling
-
The TBDMS-protected phosphoramidite and the activator solution are simultaneously delivered to the synthesis column.
-
The reaction is allowed to proceed for a specified coupling time (typically 5-15 minutes) to form a phosphite triester linkage.[4][13]
-
The column is washed with anhydrous acetonitrile.
-
-
Step 3: Capping
-
The capping solutions are delivered to the column to acetylate any unreacted 5'-hydroxyl groups. This prevents the formation of deletion sequences.
-
The support is washed with anhydrous acetonitrile.
-
-
Step 4: Oxidation
-
The oxidizing solution is passed through the column to convert the unstable phosphite triester linkage to a stable phosphotriester.
-
The support is washed with anhydrous acetonitrile.
-
This cycle is repeated until the desired RNA sequence is assembled.
Protocol 2: Cleavage and Deprotection
This protocol describes the removal of the synthesized RNA from the solid support and the subsequent deprotection steps.
1. Materials and Reagents:
-
Ammonium hydroxide/Methylamine (AMA) solution (1:1 v/v) or concentrated aqueous ammonia/ethanol (3:1 v/v).[12][15]
-
Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidinone (NMP) or Dimethyl sulfoxide (DMSO).[1][13][15]
-
Triethylamine (TEA).[15]
-
RNase-free water and microcentrifuge tubes.
2. Procedure:
-
Step 1: Cleavage from Solid Support and Removal of Base and Phosphate Protecting Groups
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add the AMA solution or the ammonia/ethanol mixture to the vial.[12][15]
-
Incubate at a specified temperature and duration (e.g., 65°C for 10 minutes with AMA, or 55°C for 4-17 hours with ammonia/ethanol).[12][15]
-
Allow the vial to cool to room temperature.
-
Transfer the supernatant containing the cleaved and partially deprotected RNA to a new tube.
-
Wash the solid support with RNase-free water and combine the wash with the supernatant.
-
Evaporate the solution to dryness.
-
-
Step 2: Removal of 2'-O-TBDMS Protecting Groups
Visualizations
The following diagrams illustrate the key workflows in RNA synthesis using TBDMS-protected nucleosides.
References
- 1. kulturkaufhaus.de [kulturkaufhaus.de]
- 2. atdbio.com [atdbio.com]
- 3. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 4. glenresearch.com [glenresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 11. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 13. academic.oup.com [academic.oup.com]
- 14. [PDF] Oligoribonucleotides with 2′‐O‐(tert‐Butyldimethylsilyl) Groups | Semantic Scholar [semanticscholar.org]
- 15. glenresearch.com [glenresearch.com]
Synthesis of Custom DNA Primers with Modified Cytidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis of custom DNA primers containing modified cytidine residues. The inclusion of such modifications can enhance primer functionality for various molecular biology applications, including diagnostics and therapeutics. This document covers the synthesis workflow, from phosphoramidite chemistry to final quality control, with a focus on practical implementation in a laboratory setting.
Introduction to Modified Cytidine Primers
Chemically modified oligonucleotides are essential tools in modern molecular biology and drug development.[1] Modifications to the cytidine base can impart desirable properties to DNA primers, such as increased thermal stability, enhanced nuclease resistance, and altered hybridization specificity.[2][3] Common cytidine modifications include 5-methyl-deoxycytidine (5-Me-dC) and N4-acetyl-deoxycytidine (dCAc), each offering unique advantages for specific applications.
Applications of Modified Cytidine Primers:
-
Polymerase Chain Reaction (PCR): Modified primers can improve PCR specificity and yield, especially for challenging templates.[3]
-
DNA Sequencing: Labeled primers are fundamental to Sanger sequencing and next-generation sequencing (NGS) technologies.
-
Site-Directed Mutagenesis: Primers with modified bases can be used to introduce specific mutations into a DNA sequence.
-
Antisense Oligonucleotides: Modifications can increase the stability and efficacy of therapeutic oligonucleotides.
-
Molecular Diagnostics: Modified primers and probes enhance the sensitivity and specificity of diagnostic assays.[4]
Chemical Synthesis of Modified DNA Primers
The synthesis of custom DNA primers with modified cytidine is typically performed using automated solid-phase phosphoramidite chemistry.[5][6][7] This method involves the sequential addition of nucleotide phosphoramidites to a growing DNA chain attached to a solid support, most commonly controlled pore glass (CPG).[6]
A typical synthesis cycle consists of four main steps:
-
De-blocking (Detritylation): The removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleotide.[5]
-
Coupling: The addition of the next phosphoramidite monomer to the deprotected 5'-hydroxyl group.[8][9]
-
Capping: The acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.[2]
-
Oxidation: The conversion of the unstable phosphite triester linkage to a stable phosphate triester.[8]
This cycle is repeated until the desired sequence is synthesized.
Quantitative Data Summary
The efficiency of each step in the synthesis process directly impacts the overall yield and purity of the final product. The following tables summarize key quantitative data related to the synthesis of DNA primers with modified cytidine.
Table 1: Coupling Efficiency and Expected Yield
| Phosphoramidite Type | Average Coupling Efficiency (%) | Theoretical Yield for a 25-mer Oligonucleotide (%) | Reference(s) |
| Standard dC | >99 | ~78 | [10] |
| 5-Methyl-dC | >98.5 | ~69 | [1] |
| N4-Acetyl-dC | >98 | ~60 | [11][12] |
Note: Theoretical yield is calculated as (Average Coupling Efficiency)^ (Number of couplings). Actual yields will be lower due to downstream processing.
Table 2: Purity Levels After Different Purification Methods
| Purification Method | Typical Purity of Full-Length Product (%) | Recommended For | Reference(s) |
| Desalting | 60-80 | Standard PCR, Sequencing | [7][13] |
| Reverse-Phase HPLC (RP-HPLC) | >85 | Modified primers, Probes, qPCR | [14][15][16] |
| Ion-Exchange HPLC (IE-HPLC) | >90 | Shorter modified oligos (<40 bases) | [13] |
| Polyacrylamide Gel Electrophoresis (PAGE) | >95 | Demanding applications requiring high purity | [13] |
Experimental Protocols
The following are detailed protocols for the key stages of custom DNA primer synthesis with modified cytidine.
Protocol for Solid-Phase DNA Synthesis
This protocol outlines the automated synthesis of a DNA primer containing a modified cytidine using the phosphoramidite method.
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside
-
Standard and modified cytidine phosphoramidites (e.g., 5-Methyl-dC, N4-Acetyl-dC)
-
Anhydrous acetonitrile
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile or 0.5 M 5-ethylthio-1H-tetrazole)
-
Capping solution A (Acetic anhydride/Pyridine/THF) and B (N-Methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/Water/Pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
Procedure:
-
Synthesizer Setup: Program the DNA synthesizer with the desired primer sequence, specifying the position of the modified cytidine.
-
Reagent Installation: Install the required phosphoramidites and synthesis reagents onto the synthesizer according to the manufacturer's instructions.
-
Initiation of Synthesis: Start the synthesis run. The synthesizer will automatically perform the following cycle for each nucleotide addition: a. Detritylation: The DMT group is removed from the 5'-hydroxyl of the growing chain by flushing with the deblocking solution. b. Coupling: The appropriate phosphoramidite monomer is activated by the activator solution and coupled to the free 5'-hydroxyl group. Coupling times for modified phosphoramidites may need to be extended to ensure high efficiency.[8] c. Capping: Any unreacted 5'-hydroxyl groups are capped by treatment with the capping solutions to prevent the formation of shorter, failure sequences. d. Oxidation: The newly formed phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.
-
Final Detritylation (Optional): The final DMT group can be removed on the synthesizer ("DMT-off") or left on for purification ("DMT-on"). DMT-on purification is often preferred for RP-HPLC as it aids in the separation of the full-length product from truncated sequences.[8]
-
Cleavage and Deprotection: Once the synthesis is complete, the primer is cleaved from the solid support and the protecting groups are removed as described in the following protocol.
Protocol for Cleavage and Deprotection
This protocol describes the removal of the synthesized oligonucleotide from the solid support and the deprotection of the nucleobases and phosphate groups. The choice of deprotection reagent depends on the nature of the modified cytidine and its protecting groups.
Materials:
-
CPG-bound synthesized oligonucleotide
-
Deprotection reagent (select one based on Table 3)
-
Ammonium hydroxide (NH4OH)
-
AMA (1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine)[11][17]
-
Potassium carbonate in methanol (for very sensitive modifications)[11]
-
Heating block or oven
-
Centrifuge
Table 3: Deprotection Conditions for Modified Cytidine Primers
| Protecting Group on Cytidine | Deprotection Reagent | Temperature (°C) | Time | Reference(s) |
| Benzoyl (Bz) | Ammonium Hydroxide | 55 | 8-16 hours | [8] |
| Acetyl (Ac) | AMA | 65 | 10 minutes | [8][11] |
| Isobutyryl (iBu) | Ammonium Hydroxide | 55 | 8-16 hours | [8] |
| Phenoxyacetyl (Pac) | Potassium Carbonate in Methanol | Room Temperature | 4 hours | [8] |
Procedure:
-
Cleavage from Support:
-
Transfer the CPG with the synthesized oligonucleotide to a screw-cap vial.
-
Add the chosen deprotection reagent (e.g., 1-2 mL of concentrated ammonium hydroxide or AMA).
-
Incubate at the recommended temperature and time (see Table 3) to cleave the oligonucleotide from the support and remove the protecting groups. For AMA, cleavage is typically complete in about 5 minutes at room temperature.[11][17]
-
-
Deprotection:
-
Continue the incubation at the specified temperature to ensure complete removal of all base and phosphate protecting groups.
-
-
Recovery of the Oligonucleotide:
-
After incubation, allow the vial to cool to room temperature.
-
Carefully transfer the supernatant containing the deprotected oligonucleotide to a new microcentrifuge tube, leaving the CPG behind.
-
Wash the CPG with 0.5 mL of water and combine the wash with the supernatant.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Resuspend the dried pellet in sterile, nuclease-free water.
-
Protocol for HPLC Purification
High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying synthetic oligonucleotides, offering high resolution and purity.[13][14][18] Reversed-phase HPLC (RP-HPLC) is commonly used, especially for "DMT-on" synthesized primers.[14][15]
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water
-
Mobile Phase B: Acetonitrile
-
Crude, deprotected oligonucleotide sample (resuspended in Mobile Phase A)
-
80% Acetic acid (for DMT removal post-purification)
Procedure:
-
Sample Preparation:
-
Resuspend the dried crude oligonucleotide in 100-200 µL of Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Setup:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A.
-
Set the UV detector to monitor absorbance at 260 nm.
-
-
Injection and Elution:
-
Inject the prepared sample onto the column.
-
Elute the oligonucleotide using a linear gradient of increasing acetonitrile concentration (Mobile Phase B). A typical gradient might be from 10% to 50% B over 30-40 minutes. The hydrophobic DMT-on full-length product will elute later than the DMT-off failure sequences.
-
-
Fraction Collection:
-
Collect fractions corresponding to the major peak, which represents the full-length DMT-on oligonucleotide.
-
-
Post-Purification Processing:
-
Pool the collected fractions.
-
If "DMT-on" purification was performed, add 80% acetic acid to the pooled fractions and incubate at room temperature for 30-60 minutes to remove the DMT group.
-
Desalt the purified oligonucleotide using a desalting column or by ethanol precipitation to remove the HPLC buffer salts.
-
Dry the final product in a vacuum concentrator.
-
Resuspend the purified primer in sterile, nuclease-free water or a suitable buffer.
-
Protocol for Mass Spectrometry Analysis
Mass spectrometry is a critical quality control step to confirm the identity and purity of the synthesized primer by verifying its molecular weight.[19][20][21] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) are two common techniques.[19][21]
Materials:
-
Mass spectrometer (ESI or MALDI-TOF)
-
Purified oligonucleotide sample
-
For MALDI-TOF: MALDI matrix solution (e.g., 3-hydroxypicolinic acid)
Procedure (General):
-
Sample Preparation:
-
Dilute a small aliquot of the purified oligonucleotide to the concentration recommended by the mass spectrometry facility (typically in the low micromolar range).
-
For MALDI-TOF, mix the diluted sample with the matrix solution on the MALDI target plate and allow it to crystallize.
-
-
Mass Analysis:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range for the expected oligonucleotide.
-
-
Data Interpretation:
-
Compare the observed molecular weight from the major peak in the spectrum with the calculated theoretical molecular weight of the desired modified primer sequence.[21] The masses should match within the instrument's mass accuracy.
-
Minor peaks may correspond to truncated sequences or salt adducts.
-
Visualizations
The following diagrams illustrate the key workflows in the synthesis of custom DNA primers with modified cytidine.
Caption: Automated solid-phase synthesis and post-synthesis workflow.
Caption: Workflow for the purification of DMT-on primers by RP-HPLC.
Troubleshooting
Table 4: Common Issues and Solutions in Modified Primer Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) | Reference(s) |
| Low Coupling Efficiency | - Inactive phosphoramidites (moisture, oxidation)- Inefficient activator- Short coupling time for modified base | - Use fresh, high-quality phosphoramidites and anhydrous acetonitrile- Use a stronger activator (e.g., 5-ethylthio-1H-tetrazole)- Increase coupling time for modified phosphoramidites | [10][22] |
| Incomplete Deprotection | - Incorrect deprotection reagent or conditions- Old deprotection reagents | - Verify compatibility of deprotection method with protecting groups and modifications- Use fresh deprotection reagents (e.g., fresh ammonium hydroxide) | [17][22] |
| Low Purity After HPLC | - Suboptimal HPLC gradient- Co-elution of impurities- Inefficient capping during synthesis | - Optimize the acetonitrile gradient for better separation- Consider an alternative purification method (e.g., IE-HPLC or PAGE)- Ensure efficient capping during synthesis | [13] |
| Incorrect Mass in MS | - Synthesis error (deletion, insertion)- Incomplete deprotection- Adduct formation | - Review synthesis report for coupling efficiencies- Re-treat with deprotection solution- Optimize deprotection and purification to minimize adducts | [21] |
By following these detailed protocols and considering the provided quantitative data and troubleshooting advice, researchers can successfully synthesize high-quality custom DNA primers with modified cytidine for a wide range of applications.
References
- 1. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. 5-Me dC Oligo Modifications from Gene Link [genelink.com]
- 4. blog.biolytic.com [blog.biolytic.com]
- 5. benchchem.com [benchchem.com]
- 6. alfachemic.com [alfachemic.com]
- 7. atdbio.com [atdbio.com]
- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. glenresearch.com [glenresearch.com]
- 12. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labcluster.com [labcluster.com]
- 14. mz-at.de [mz-at.de]
- 15. sg.idtdna.com [sg.idtdna.com]
- 16. researchgate.net [researchgate.net]
- 17. glenresearch.com [glenresearch.com]
- 18. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 19. Mass Spectrometry of Structurally Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mass Spectrometry Analysis [biosyn.com]
- 21. sg.idtdna.com [sg.idtdna.com]
- 22. trilinkbiotech.com [trilinkbiotech.com]
Troubleshooting & Optimization
Technical Support Center: 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered during phosphoramidite coupling reactions involving this modified nucleoside.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Problem 1: Low Coupling Efficiency
Q1: My overall oligonucleotide yield is low, and trityl monitoring indicates poor coupling efficiency specifically at the 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine incorporation step. What are the potential causes and solutions?
A1: Low coupling efficiency with this modified phosphoramidite is a common issue and can stem from several factors, primarily related to steric hindrance and reagent quality.
Potential Causes and Solutions:
-
Steric Hindrance: The tert-butyldimethylsilyl (TBDMS) group on the 5'-hydroxyl is bulky and can sterically hinder the approach of the phosphoramidite to the growing oligonucleotide chain.[]
-
Solution 1: Extend Coupling Time: Increasing the coupling time for the modified amidite can allow more time for the reaction to proceed to completion. A standard coupling time might be insufficient.
-
Solution 2: Use a More Potent Activator: Standard activators like 1H-Tetrazole may not be efficient enough to overcome the steric hindrance. Consider using more potent activators such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[2] DCI is less acidic than tetrazole derivatives, which can reduce the risk of detritylation of the monomer.[2]
-
Solution 3: Double Coupling: Performing the coupling step twice for the 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine phosphoramidite can significantly increase the coupling efficiency.[3]
-
-
Reagent Quality and Reaction Conditions:
-
Moisture Contamination: Phosphoramidites are extremely sensitive to moisture, which leads to their hydrolysis and inactivation.[4]
-
Solution: Ensure all reagents, especially the acetonitrile (ACN) and the activator solution, are anhydrous. Use fresh, high-quality reagents and consider drying reagents over molecular sieves.[5]
-
-
Phosphoramidite Degradation: Modified phosphoramidites can be less stable than standard ones.[6]
-
Solution: Use freshly prepared phosphoramidite solutions. Avoid prolonged storage of the amidite in solution on the synthesizer.
-
-
Activator Concentration: An incorrect activator concentration can lead to incomplete activation of the phosphoramidite.
-
Solution: Ensure the activator solution is at the correct concentration and is fully dissolved.
-
-
Experimental Protocol: Trityl Cation Assay for Coupling Efficiency Monitoring
This protocol allows for the colorimetric quantification of the dimethoxytrityl (DMT) cation released during the deblocking step, which is proportional to the number of coupled bases in the preceding cycle.[4]
-
Sample Collection: After the detritylation step of each coupling cycle, collect the acidic deblocking solution containing the orange trityl cation as it elutes from the synthesis column.
-
Dilution: Dilute a precise aliquot of the collected solution in a known volume of a non-aqueous acidic solution (e.g., dichloroacetic acid in toluene).
-
Spectrophotometry: Measure the absorbance of the solution at 498 nm using a UV-Vis spectrophotometer.
-
Calculation: The coupling efficiency of a given step can be calculated by comparing the absorbance of the trityl cation released after that coupling to the absorbance from the previous cycle. A significant drop in absorbance after the introduction of the modified phosphoramidite indicates a coupling issue.
Data Presentation: Activator Comparison
| Activator | pKa | Recommended Concentration | Key Advantages |
| 1H-Tetrazole | 4.8 | 0.25 - 0.5 M in ACN | Standard, cost-effective. |
| 5-(Ethylthio)-1H-tetrazole (ETT) | ~4.3 | 0.25 - 0.6 M in ACN | More acidic, faster activation for sterically hindered amidites.[2] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | Up to 1.1 M in ACN | Less acidic (reduces detritylation risk), highly soluble, and provides rapid coupling.[2] |
Problem 2: Side Reactions and Impurities
Q2: I am observing unexpected peaks in my HPLC or Mass Spectrometry analysis after synthesizing an oligonucleotide containing 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine. What are the likely side reactions?
A2: Several side reactions can occur during the synthesis and deprotection steps, leading to impurities.
Common Side Reactions:
-
Detritylation of the Monomer: The use of highly acidic activators can cause premature removal of the 5'-DMT group from the incoming phosphoramidite monomer, leading to the formation of dimers (n+1 products).[2]
-
Solution: Use a less acidic activator like DCI.[2] If using a more acidic activator, minimize the time the phosphoramidite is in contact with the activator before being delivered to the column.
-
-
N4-Benzoyl Group Modification during Deprotection: The N4-benzoyl group on cytidine can be susceptible to modification, especially during the final deprotection step.
-
Transamination: When using amine-based deprotection reagents like ethylenediamine (EDA), transamination of the N4-benzoyl cytidine can occur, leading to undesired adducts.[5]
-
Incomplete Deprotection: The benzoyl group is relatively stable and requires stringent deprotection conditions for complete removal. Incomplete deprotection will result in a modified oligonucleotide with altered hybridization properties.
-
Solution: Use appropriate deprotection conditions. For complete removal of the benzoyl group, treatment with concentrated ammonium hydroxide at elevated temperatures (e.g., 55°C) for an extended period is typically required. For base-sensitive oligonucleotides, milder deprotection strategies may be necessary, but these must be carefully optimized to ensure complete benzoyl removal.
-
-
-
Chain Cleavage during Silyl Deprotection: The TBDMS group is typically removed with a fluoride source like triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF). If not performed correctly, this step can lead to cleavage of the phosphodiester backbone.
-
Solution: Follow established protocols for silyl deprotection carefully. Ensure the reaction is performed at the recommended temperature and for the specified duration.
-
Experimental Protocol: Standard Deprotection of Oligonucleotides Containing N4-Benzoyl-dC
-
Cleavage from Solid Support and Phosphate Deprotection:
-
Treat the solid support with concentrated ammonium hydroxide at room temperature for 1-2 hours.
-
Collect the supernatant.
-
-
Base Deprotection:
-
Heat the collected solution in a sealed vial at 55°C for 8-16 hours to ensure complete removal of the N4-benzoyl groups.
-
-
Desilylation (if applicable for other parts of the oligo, not the 5' end of the final product):
-
After evaporation of the ammonia, treat the oligonucleotide with a fluoride source such as TEA·3HF in a suitable solvent (e.g., NMP/TEA) at 65°C for 1.5 hours.
-
-
Purification:
-
Purify the deprotected oligonucleotide using methods such as reverse-phase HPLC, ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).
-
Frequently Asked Questions (FAQs)
Q3: How does the N4-benzoyl protecting group affect the coupling reaction?
A3: The N4-benzoyl group is an electron-withdrawing group, which can subtly influence the reactivity of the phosphoramidite.[] However, its primary role is to protect the exocyclic amine of cytidine from undergoing side reactions during synthesis.[] Its impact on coupling efficiency is generally considered less significant than the steric effects of the 5'-TBDMS group.
Q4: What is the best method for purifying oligonucleotides containing 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine?
A4: The choice of purification method depends on the length of the oligonucleotide and the desired purity.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common and effective method, especially for "DMT-on" purification. The hydrophobic DMT group at the 5'-end of the full-length product allows for its strong retention on the column, separating it from shorter, "DMT-off" failure sequences.
-
Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC): This method separates oligonucleotides based on the number of phosphate groups, providing excellent resolution for shorter oligonucleotides.
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE is suitable for purifying long oligonucleotides and can provide very high purity.
Data Presentation: Purification Method Comparison
| Purification Method | Principle | Best Suited For | Purity |
| RP-HPLC | Hydrophobicity | DMT-on purification, modified oligos | >85% |
| IE-HPLC | Charge (phosphate backbone) | Shorter oligos (<40 bases), high purity | >90% |
| PAGE | Size and conformation | Long oligos, high purity | >95% |
Q5: Can I use milder deprotection conditions to avoid potential side reactions with other modifications in my oligonucleotide?
A5: Yes, but with caution. Milder deprotection conditions, such as using potassium carbonate in methanol or dilute ammonium hydroxide, can be employed. However, these conditions may not be sufficient to completely remove the N4-benzoyl group. If you require milder deprotection, consider using a more labile protecting group for cytidine, such as the acetyl (Ac) group, in your synthesis design.
Visualizations
Caption: Experimental workflow for oligonucleotide synthesis and deprotection.
Caption: Troubleshooting guide for low coupling efficiency.
References
- 2. glenresearch.com [glenresearch.com]
- 3. Syntheses of Two 5-Hydroxymethyl-2′-DeoxyCytidine Phosphoramidites with TBDMS as the 5-hydroxyl protecting group and Their Incorporation into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. synthesisgene.com [synthesisgene.com]
Technical Support Center: Optimizing Modified Phosphoramidite Coupling Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the coupling efficiency of modified phosphoramidites in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the single most critical factor affecting phosphoramidite coupling efficiency?
A1: The presence of water is the most detrimental factor.[1][2] Even trace amounts of moisture in reagents or solvents can significantly lower coupling efficiency in two primary ways: by reacting with the activated phosphoramidite, rendering it incapable of coupling, and by hydrolyzing the phosphoramidite before it can be activated.[2][] It is crucial to use anhydrous acetonitrile (ACN) with a water content of 10-15 ppm or lower and to handle phosphoramidites under an anhydrous atmosphere.[2]
Q2: How does the choice of activator impact the coupling of modified phosphoramidites?
A2: The activator is central to the phosphoramidite method, as it protonates the nitrogen of the phosphoramidite to form a highly reactive intermediate.[][][5] The choice of activator affects the reaction rate and the extent of side reactions.[6] For sterically hindered or modified phosphoramidites, a more reactive activator may be necessary to achieve high coupling efficiency.[6] However, overly acidic activators can lead to premature detritylation, causing unwanted side reactions like the formation of GG dimers.[2][7]
Q3: What are common side reactions that reduce coupling efficiency?
A3: Several side reactions can compete with the desired coupling reaction, leading to lower yields of the full-length oligonucleotide. These include:
-
Hydrolysis of the activated phosphoramidite: As mentioned, water can attack the activated intermediate.[]
-
Phosphoramidite degradation: Modified phosphoramidites can be less stable and may degrade during storage or on the synthesizer.[8]
-
Formation of truncated sequences: Incomplete coupling leads to shorter oligonucleotide fragments.[]
-
Side-chain modifications: Reactive groups on the nucleobases or protecting groups can undergo unintended reactions.[]
Q4: How can I troubleshoot low coupling efficiency for a specific modified phosphoramidite?
A4: Troubleshooting low coupling efficiency involves a systematic approach to identify and eliminate the root cause. A logical workflow for troubleshooting is presented in the diagram below. Key steps include verifying the quality and dryness of all reagents and solvents, optimizing the coupling time, and considering a different activator.[]
Q5: What is the impact of steric hindrance from bulky protecting groups or modifications on coupling efficiency?
A5: Bulky protecting groups on the nucleobase or sugar moiety can sterically hinder the approach of the activated phosphoramidite to the 5'-hydroxyl group of the growing oligonucleotide chain, thereby reducing coupling efficiency.[][6] To overcome this, strategies such as extending the coupling time, using a more potent activator, or altering the solvent composition may be employed.[6]
Troubleshooting Guides
Issue: Consistently Low Coupling Efficiency Across All Syntheses
If you are experiencing low coupling efficiency for all sequences, including those with standard phosphoramidites, the issue is likely systemic.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Moisture Contamination | Use fresh, anhydrous acetonitrile (ACN) with a water content below 30 ppm, preferably 10-15 ppm.[2][10] Ensure all reagent lines on the synthesizer are dry. Consider installing an in-line drying filter for the argon or helium gas supply.[2] |
| Degraded Reagents | Use fresh activator and phosphoramidite solutions. Ensure phosphoramidites have been stored correctly and have not expired. |
| Synthesizer Malfunction | Verify that the reagent delivery system is functioning correctly and that there are no leaks. Check for blockages in the lines. |
Issue: Low Coupling Efficiency with a Specific Modified Phosphoramidite
When low efficiency is observed only with a particular modified phosphoramidite, the problem is specific to that reagent or its interaction with the synthesis cycle.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Steric Hindrance | Increase the coupling time.[10] Standard coupling times for modified phosphoramidites are often slightly longer, typically 2-5 minutes.[11] In some cases, a "double coupling" cycle, where the phosphoramidite and activator are delivered a second time, can improve efficiency.[12] |
| Suboptimal Activation | Switch to a more reactive activator. The choice of activator can significantly impact the coupling of sterically demanding phosphoramidites.[6] |
| Phosphoramidite Quality | Verify the purity of the phosphoramidite using methods like ³¹P NMR and HPLC.[8] Even if the phosphoramidite was of high quality upon receipt, it may have degraded due to improper storage or handling. |
| Solubility Issues | Ensure the modified phosphoramidite is fully dissolved in the solvent. Some modifications can reduce solubility in acetonitrile.[] |
Quantitative Data Summary
Table 1: Activator Comparison for Modified Phosphoramidites
| Activator | pKa | Key Characteristics | Recommended Use Cases |
| 1H-Tetrazole | 4.9 | Standard, widely used activator.[][7] | Routine synthesis of standard and some modified oligonucleotides. |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.28 | More acidic and reactive than 1H-Tetrazole.[7] | Sterically hindered phosphoramidites and RNA synthesis.[7] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | Less acidic but a more effective nucleophilic catalyst than 1H-Tetrazole, leading to faster coupling.[13] Highly soluble in acetonitrile.[13] | Can be used as a sole activator for routine synthesis and for modified phosphoramidites to accelerate coupling.[13] |
| 5-(3,5-Bis(trifluoromethyl)phenyl)-1H-tetrazole | - | Highly efficient activators due to electron-withdrawing groups that lower the pKa.[5] | Synthesis of DNA and RNA oligonucleotides where high coupling efficiency is critical.[5] |
Note: pKa values can vary slightly depending on the measurement conditions.
Table 2: Impact of Coupling Efficiency on Final Yield of a 50-mer Oligonucleotide
| Average Coupling Efficiency (%) | Theoretical Yield of Full-Length Product (%) |
| 99.5 | 78 |
| 99.0 | 61 |
| 98.5 | 52 |
| 98.0 | 40 |
This table illustrates the critical importance of maintaining high coupling efficiency, as even small decreases can lead to a significant reduction in the final yield of the desired oligonucleotide, especially for longer sequences.[1]
Experimental Protocols
Protocol 1: In-house Evaluation of a New Modified Phosphoramidite
This protocol provides a framework for systematically evaluating the coupling efficiency of a new or problematic modified phosphoramidite.
-
Synthesizer Preparation: Ensure the DNA synthesizer is clean, dry, and all reagent lines are primed with fresh, anhydrous reagents.[1]
-
Sequence Design: Synthesize a short, simple test sequence, such as a homopolymer (e.g., T₁₀), incorporating the modified phosphoramidite at one or more positions.
-
Standard Synthesis: Perform an initial synthesis using your standard coupling time and activator.
-
Trityl Cation Monitoring: If available on your synthesizer, monitor the trityl cation release at each step. A significant drop in absorbance after the coupling of the modified phosphoramidite indicates poor coupling efficiency.[1]
-
Optimization (if necessary):
-
Extend Coupling Time: Double the coupling time for the modified phosphoramidite and repeat the synthesis.
-
Change Activator: If extending the coupling time does not sufficiently improve efficiency, switch to a more potent activator (see Table 1) and repeat the synthesis.
-
Double Coupling: As a further measure, implement a double coupling cycle for the modified phosphoramidite.[12]
-
-
Analysis: Cleave the oligonucleotide from the support, deprotect, and analyze the crude product by HPLC or mass spectrometry to determine the percentage of full-length product versus truncated sequences.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 5. EP1874792B1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 6. alfachemic.com [alfachemic.com]
- 7. researchgate.net [researchgate.net]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. benchchem.com [benchchem.com]
- 12. US10072261B1 - Double coupling method for oligonucleotide synthesis - Google Patents [patents.google.com]
- 13. academic.oup.com [academic.oup.com]
Troubleshooting low yield in modified oligonucleotide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues leading to low yield during modified oligonucleotide synthesis.
Frequently Asked questions (FAQs)
Q1: What is a typical acceptable yield for modified oligonucleotide synthesis?
A1: The acceptable yield for modified oligonucleotide synthesis varies depending on the length of the oligonucleotide, the scale of the synthesis, the nature of the modifications, and the purification method.[1][2] Generally, the coupling efficiency for each synthesis cycle should be high, ideally above 98%.[1] A seemingly small drop in coupling efficiency can dramatically reduce the final yield of the full-length product, especially for longer oligonucleotides.[3][4] For example, for a 30-mer oligonucleotide, a synthesis with 99% average coupling efficiency will theoretically yield 75% full-length product, whereas a 98% efficiency drops the theoretical yield to just 55%.[3]
Q2: How do modifications affect the overall synthesis yield compared to standard phosphodiester synthesis?
A2: Modified reagents often exhibit lower coupling efficiencies than standard phosphoramidites, with some having efficiencies as low as 90%.[3][5] The nature of the modification, its steric bulk, and its position in the sequence can all impact the efficiency of the coupling reaction.[6] Additionally, some modifications require milder deprotection conditions, which if not optimized, can lead to incomplete removal of protecting groups or degradation of the oligonucleotide itself, further reducing the yield.[5][7] For instance, phosphorothioate modifications involve a sulfurization step that can be less efficient than the standard oxidation step, potentially lowering stepwise yields.[1]
Q3: Can the purity of reagents significantly impact the yield?
A3: Absolutely. The purity of all reagents, including phosphoramidites, activators, solvents, and deprotection agents, is critical to achieving high synthesis yields.[1][] The presence of moisture is a primary cause of low coupling efficiency, as water reacts with the activated phosphoramidite.[1][4] Therefore, using anhydrous solvents and high-quality reagents is essential.[1][9] Impurities in reagents can also lead to unwanted side reactions, further decreasing the yield of the desired full-length product.[9]
Q4: How does the length of the oligonucleotide affect the final yield?
A4: The final yield of full-length oligonucleotide is exponentially dependent on the coupling efficiency and the length of the sequence. Even with a high coupling efficiency of 99%, the theoretical yield of a 70-mer is only 50%. This drops to a mere 25% with a 98% coupling efficiency.[3] For longer oligonucleotides, the cumulative effect of incomplete coupling at each step leads to a significant decrease in the amount of full-length product.[4]
Troubleshooting Guides
Issue 1: Low Overall Crude Yield
Q: My final crude yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
A: Low overall crude yield can stem from several factors throughout the synthesis cycle. The most common culprits are inefficient coupling, issues with reagents, or problems during cleavage and deprotection.
Troubleshooting Workflow for Low Crude Yield
Caption: Troubleshooting workflow for low crude oligonucleotide yield.
Detailed Troubleshooting Steps:
-
Verify Reagent Quality:
-
Phosphoramidites and Activators: Ensure all phosphoramidites and activators are fresh and of high purity.[1] Degradation of these reagents can significantly lower coupling efficiency.
-
Solvents: Use anhydrous acetonitrile for all solutions.[1][9] Moisture is a primary inhibitor of the coupling reaction.[1][4]
-
Deprotection Solutions: Confirm that deprotection reagents are fresh and have not expired, as their efficacy can diminish over time.[5]
-
-
Evaluate Coupling Efficiency:
-
Trityl Monitoring: If your synthesizer has a trityl monitor, review the data. A steady decrease in trityl signal indicates poor coupling efficiency. A sudden drop points to a problem with a specific reagent or step.
-
Optimize Coupling Time: For modified phosphoramidites, especially those that are sterically hindered, increasing the coupling time may be necessary.[1][]
-
Activator Choice: Consider using a stronger activator, but be mindful of potential side reactions like depurination.
-
-
Assess Cleavage and Deprotection:
-
Compatibility: Ensure the cleavage and deprotection conditions are compatible with all the modifications in your oligonucleotide. Some modifications are base-labile and require milder deprotection conditions.[7][10]
-
Completeness: Incomplete cleavage from the solid support or incomplete removal of protecting groups will result in a lower yield of the final product. Consider extending the deprotection time or increasing the temperature if compatible with your modifications.[11]
-
Issue 2: Presence of n-1 Species in Final Product
Q: Analysis of my purified oligonucleotide shows a significant peak corresponding to the n-1 product. What is causing this and how can I minimize it?
A: The presence of n-1 species is a direct indicator of incomplete reactions at one or more steps in the synthesis cycle, primarily inefficient coupling followed by inefficient capping.
Logical Relationship for n-1 Impurity Formation
Caption: Formation pathway of n-1 impurities in oligonucleotide synthesis.
Detailed Troubleshooting Steps:
-
Address Coupling Efficiency: Refer to the troubleshooting steps for "Low Overall Crude Yield" to address potential causes of inefficient coupling. This is the root cause of n-1 formation.
-
Verify Capping Reagents:
-
Ensure that Cap A (e.g., acetic anhydride/lutidine/THF) and Cap B (e.g., N-methylimidazole/THF) are fresh and active.[1] Ineffective capping will leave unreacted 5'-hydroxyl groups available for coupling in the subsequent cycle, leading to the formation of n-1 deletion mutants.
-
Increase Capping Time: If you consistently observe n-1 products, consider increasing the capping time to ensure all unreacted sites are blocked.[1]
-
Quantitative Data Summary
Table 1: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide
| Oligonucleotide Length | Average Coupling Efficiency: 98% | Average Coupling Efficiency: 99% | Average Coupling Efficiency: 99.5% |
| 20-mer | 68% | 82% | 90% |
| 40-mer | 45% | 67% | 82% |
| 60-mer | 30% | 55% | 74% |
| 80-mer | 20% | 45% | 67% |
| 100-mer | 13% | 37% | 61% |
Data is based on the formula: Theoretical Yield = (Coupling Efficiency)^(Number of Couplings). This table illustrates the critical importance of maintaining high coupling efficiency, especially for longer oligonucleotides.[3][4]
Table 2: Common Modifications and Potential Effects on Synthesis and Yield
| Modification Type | Example | Potential Impact on Synthesis | Troubleshooting Considerations |
| Backbone | Phosphorothioates (PS) | Sulfurization step can be less efficient than oxidation.[1] | Optimize sulfurization reagent and reaction time. Ensure anhydrous conditions to prevent oxidation.[1] |
| Sugar | 2'-O-Methyl (2'-OMe) | Generally good coupling efficiency. | Standard protocols are usually sufficient. |
| 2'-Fluoro (2'-F) | Can have slightly lower coupling efficiency. | May require extended coupling times. | |
| Base | 5-Methyl-dC | Minimal impact on synthesis. | Standard protocols are generally applicable. |
| 5' or 3' Linker/Dye | Biotin, Fluorescein | Can be sterically hindering, reducing coupling efficiency. Dyes may be sensitive to standard deprotection conditions.[5] | Use longer coupling times for the modified phosphoramidite. Employ mild deprotection conditions to prevent degradation of the modification.[10] |
Experimental Protocols
Protocol 1: Trityl Cation Assay for Quantifying Coupling Efficiency
This protocol allows for the colorimetric quantification of the dimethoxytrityl (DMT) cation released during the deblocking step, which is proportional to the number of coupled bases in the preceding cycle.[1]
Methodology:
-
Sample Collection: Collect the trityl-containing deblocking solution after each coupling cycle.
-
Spectrophotometry: Measure the absorbance of the collected solution at approximately 495 nm.
-
Calculation: The coupling efficiency for each step can be calculated by comparing the absorbance of the trityl release from one cycle to the next. A significant drop indicates a problem with the coupling step of that particular cycle.[1]
Protocol 2: Analysis of Crude Oligonucleotide Purity by Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC)
IP-RP-HPLC is a powerful tool for assessing the purity of the crude oligonucleotide product and identifying the presence of failure sequences like n-1.[1][12]
Methodology:
-
Sample Preparation: After synthesis and deprotection, dissolve a small aliquot of the crude oligonucleotide in an appropriate buffer (e.g., 100 mM triethylammonium acetate, TEAA).[1]
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is typically used.[1]
-
Mobile Phase A: 100 mM TEAA in water.[1]
-
Mobile Phase B: 100 mM TEAA in acetonitrile.[1]
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage is used to elute the oligonucleotides based on their hydrophobicity.
-
Detection: UV absorbance at 260 nm.
-
-
Data Analysis: The resulting chromatogram will show a main peak for the full-length product and smaller peaks for impurities. The retention time generally increases with the length of the oligonucleotide. The presence of a significant peak eluting just before the main product is often indicative of an n-1 species.
References
- 1. benchchem.com [benchchem.com]
- 2. Frequently asked questions - Oligonucleotides [eurogentec.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. glenresearch.com [glenresearch.com]
- 5. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 6. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mastering Oligonucleotide Purification: IP-RP HPLC Workflows for Reliable Analytical Testing | Separation Science [sepscience.com]
Technical Support Center: HPLC Purification of Protected Nucleosides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering artifacts during the HPLC purification of protected nucleosides.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for nucleosides and their general stability during HPLC?
A1: Protecting groups are essential in nucleoside chemistry to ensure regioselectivity during synthesis. Common protecting groups include:
-
5'-Hydroxyl Protection: Dimethoxytrityl (DMT) is widely used and is labile to weak acids. This property is often exploited for "trityl-on" purification, where the DMT group is left on to increase the hydrophobicity of the full-length product, aiding in its separation from shorter, "trityl-off" failure sequences.
-
2'-Hydroxyl Protection (for ribonucleosides): Tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM) are common. These are generally stable under typical reversed-phase HPLC conditions but can be sensitive to acidic or basic mobile phases and fluoride ions.
-
Exocyclic Amine Protection (on the nucleobase): Acetyl (Ac) and Benzoyl (Bz) groups are frequently used for cytosine and adenine. These are typically removed by treatment with a base like aqueous ammonia or methylamine. They are generally stable under standard reversed-phase HPLC conditions.
Q2: What is "on-column deprotection" and how can I avoid it?
A2: On-column deprotection refers to the unintended removal of protecting groups while the nucleoside is on the HPLC column. This can lead to peak broadening, splitting, or the appearance of new peaks, complicating purification. To avoid this, consider the following:
-
Mobile Phase pH: Avoid strongly acidic or basic mobile phases if your protecting groups are labile under these conditions. For example, DMT groups can be cleaved by acidic conditions.
-
Temperature: Elevated column temperatures can sometimes accelerate the cleavage of sensitive protecting groups.
-
Additives: Be mindful of mobile phase additives. For instance, fluoride ions from sources like tetra-n-butylammonium fluoride (TBAF), sometimes used for other purposes, can cleave silyl protecting groups.
Q3: What are adducts in the context of protected nucleoside purification?
A3: Adducts are ions or molecules that associate with the target analyte, in this case, the protected nucleoside, resulting in a species with a different mass-to-charge ratio. Common adducts in HPLC-MS analysis of oligonucleotides and their protected precursors include sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts. The formation of adducts can split a single compound's signal into multiple peaks in the mass spectrometer, reducing sensitivity for the primary ion and complicating data interpretation. In some cases, adducts with components of the mobile phase, like hexafluoroisopropanol (HFIP), can also be observed.
Troubleshooting Guides
Issue 1: Peak Splitting or Shoulder Peaks
Peak splitting, where a single compound appears as two or more closely eluting peaks, is a common artifact.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Co-elution of Diastereomers | Phosphoramidites, building blocks for oligonucleotide synthesis, have a chiral center at the phosphorus atom, leading to two isomers that can appear as double peaks. This is often inherent to the sample. |
| On-Column Deprotection | A portion of the protected nucleoside loses a protecting group on the column, creating a new, less retained species that elutes slightly earlier. To mitigate this, adjust the mobile phase pH to be within the stability range of your protecting groups. For instance, for DMT-on purifications, ensure the mobile phase is not acidic. |
| Column Void or Contamination | A void at the head of the column or contamination can cause the sample to travel through different paths, resulting in split peaks.[1] If all peaks in the chromatogram are split, this is a likely cause. Try flushing the column or replacing it if the problem persists.[1] |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
| High Sample Concentration | Overloading the column can lead to peak distortion, including splitting. Try diluting the sample. |
Issue 2: Appearance of Unexpected Peaks (Potential Degradation or Impurities)
The presence of unexpected peaks can indicate sample degradation or impurities from the synthesis.
Troubleshooting Workflow for Unexpected Peaks
Caption: Troubleshooting workflow for identifying the source of unexpected peaks.
Issue 3: Adduct Formation in HPLC-MS
Adduct formation can complicate mass spectrometry data by splitting the signal of a single analyte across multiple m/z values.
Strategies to Minimize Adduct Formation:
| Strategy | Description |
| Use High-Purity Solvents and Reagents | Trace amounts of metal salts in lower-grade solvents are a common source of adducts. |
| Mobile Phase Additives | The addition of triethylamine (TEA) can help to reduce secondary interactions with the stationary phase and can sometimes minimize adduct formation by competing with metal ions.[2][3] |
| System Passivation | Periodically flushing the HPLC system with a chelating agent like EDTA can help remove metal ions from the fluidic path. A low pH wash can also be effective. |
| Sample Preparation | Desalting the sample prior to injection can be beneficial, especially if the sample has been in contact with buffers containing sodium or potassium salts. |
Quantitative Data Summary
The following tables provide an overview of how different HPLC parameters can affect the purification of protected nucleosides.
Table 1: Effect of Mobile Phase Composition on Retention Time of a DMT-on Oligonucleotide
| % Acetonitrile in 0.1 M TEAA, pH 7 | Retention Time (min) |
| 15% | 25.8 |
| 20% | 20.3 |
| 25% | 16.1 |
| 30% | 12.5 |
Note: Data is illustrative and will vary based on the specific oligonucleotide, column, and HPLC system. A higher percentage of the organic modifier (acetonitrile) will decrease the retention time of the hydrophobic DMT-on product.[4]
Table 2: Impact of Flow Rate on Resolution and Backpressure
| Flow Rate (mL/min) | Resolution (between n and n-1 mer) | Backpressure (psi) |
| 0.8 | 1.6 | 1800 |
| 1.0 | 1.5 | 2200 |
| 1.2 | 1.4 | 2600 |
Note: Data is illustrative. Increasing the flow rate generally decreases resolution and analysis time while increasing backpressure.[5][6] For smaller particles (e.g., sub-2 µm), the loss in resolution with increasing flow rate is less pronounced.[5]
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC for DMT-on Oligonucleotide Purification
This protocol is a standard method for the purification of synthetic oligonucleotides with the 5'-DMT group intact.
1. Sample Preparation:
- After synthesis and cleavage from the solid support with a reagent like ammonium hydroxide/methylamine (AMA), evaporate the solution to dryness.
- Resuspend the crude oligonucleotide pellet in HPLC-grade water or a low-salt buffer.
- Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
- Column: A reversed-phase C18 column suitable for oligonucleotides (e.g., Waters X-Bridge C18, 250 x 4.6 mm).
- Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.
- Mobile Phase B: Acetonitrile.
- Gradient: A linear gradient from a low percentage of B to a higher percentage, for example, 3-40% B over 15 minutes.[4]
- Flow Rate: 1.0 mL/min.[4]
- Detection: UV absorbance at 260 nm.
- Column Temperature: Ambient or slightly elevated (e.g., 50 °C) to improve peak shape.
3. Post-Purification:
- Collect the major peak corresponding to the DMT-on product.
- Lyophilize the collected fraction.
- Treat the purified oligonucleotide with a weak acid (e.g., 80% acetic acid) to remove the DMT group.
- Desalt the final product to remove the deprotection reagents and buffer salts.
Protocol 2: Troubleshooting On-Column Degradation of a Silyl-Protected Ribonucleoside
This protocol outlines steps to diagnose and mitigate the on-column degradation of a ribonucleoside protected with a TBDMS group.
1. Initial Analysis (to confirm degradation):
- Use a standard reversed-phase method (e.g., C18 column with a water/acetonitrile gradient).
- Inject the sample and observe the chromatogram for unexpected peaks that may correspond to the deprotected nucleoside.
- If using LC-MS, monitor for the mass of the deprotected species.
2. Method Modification to Reduce Degradation:
- Adjust Mobile Phase pH: Prepare mobile phases with a neutral pH buffer (e.g., phosphate or acetate buffer at pH 7.0). Avoid acidic or basic conditions that can cleave the silyl group.
- Reduce Column Temperature: Lower the column temperature to ambient (e.g., 25 °C) to reduce the rate of any potential hydrolysis.
- Modify Gradient and Flow Rate: A faster gradient and higher flow rate will reduce the residence time of the analyte on the column, potentially decreasing the extent of degradation. However, this may also reduce resolution.
3. Comparative Analysis:
- Inject the sample using the modified conditions and compare the chromatogram to the initial analysis.
- Quantify the area of the degradation peak relative to the main peak to assess the improvement.
Workflow for HPLC Method Development for Protected Nucleosides
References
Preventing degradation of modified oligonucleotides during deprotection
Welcome to the technical support center for modified oligonucleotide deprotection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of modified oligonucleotides during the critical deprotection step.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of modified oligonucleotide degradation during deprotection?
A1: Degradation of modified oligonucleotides during deprotection primarily stems from the chemical sensitivity of the modifications to the deprotection reagents and conditions. Standard deprotection using concentrated ammonium hydroxide at elevated temperatures can be too harsh for many modifications.[1][2][3] Key causes include:
-
Base-labile modifications: Many fluorescent dyes (e.g., HEX, Cy dyes, TAMRA), quenchers, and modified bases are not stable under strong basic conditions and can be degraded.[1][2][4]
-
Backbone sensitivity: Certain backbone modifications, like methylphosphonates, are highly susceptible to degradation by standard basic reagents such as ammonium hydroxide.[5]
-
Side reactions: Incomplete removal of protecting groups can lead to side reactions. For example, using Bz-dC with AMA (ammonium hydroxide/methylamine) can cause transamination, leading to the formation of N4-Me-dC.[2][6] Another example is the transformation of HEX-labeled oligonucleotides into acridine derivatives during ammonolysis.[7]
-
Depurination: Acidic conditions, sometimes used for the removal of the 5'-DMT group post-purification, can lead to the cleavage of the N-glycosidic bond, resulting in depurination.[8][9]
-
Oxidation: Phosphorothioate linkages can be oxidized to phosphodiester linkages.[9][10]
Q2: How can I choose the appropriate deprotection strategy for my modified oligonucleotide?
A2: The optimal deprotection strategy depends on the specific modifications present in your oligonucleotide. The primary principle is "First, Do No Harm" by selecting the mildest conditions that will effectively remove all protecting groups without damaging the oligo.[1][2][6] Consider the following workflow:
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. US9085797B2 - Method for deblocking of labeled oligonucleotides - Google Patents [patents.google.com]
- 4. Enzymatic and Chemical Labeling Strategies for Oligonucleotides | AAT Bioquest [aatbio.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. glenresearch.com [glenresearch.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Technical Support Center: Enhancing Protected Nucleoside Solubility for Synthesis
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges with protected nucleosides during organic synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the solubility of protected nucleosides a critical factor in oligonucleotide synthesis?
A1: The solubility of protected nucleosides, particularly phosphoramidites, is crucial for achieving high coupling efficiency during solid-phase oligonucleotide synthesis. Poor solubility can lead to precipitation of the phosphoramidite in the synthesizer's fluid lines or on the solid support, resulting in failed couplings, truncated sequences, and overall low yield of the desired oligonucleotide. In solution-phase synthesis, solubility is essential for maintaining a homogeneous reaction mixture and ensuring efficient reactions.
Q2: What are the primary factors influencing the solubility of protected nucleosides?
A2: The solubility of a protected nucleoside is influenced by a combination of factors:
-
The Nucleobase: The inherent properties of the purine or pyrimidine base affect solubility. For instance, guanosine derivatives are often less soluble than other nucleosides.
-
Protecting Groups: The choice of protecting groups for the 5'-hydroxyl (e.g., DMT), the phosphite moiety (e.g., cyanoethyl), and the exocyclic amines of the bases (e.g., Bz, Ac, iBu, dmf) significantly impacts the molecule's overall polarity and solubility in organic solvents. More lipophilic protecting groups can enhance solubility in non-polar solvents.[1]
-
The Solvent System: The choice of solvent is critical. Acetonitrile is the most common solvent for oligonucleotide synthesis, but its polarity may not be suitable for all protected nucleosides.
-
Temperature: Solubility is generally temperature-dependent, with many compounds exhibiting increased solubility at higher temperatures.
-
Concentration: At higher concentrations, the propensity for a protected nucleoside to precipitate increases. Most instrument protocols recommend concentrations between 0.05 M and 0.1 M.[2]
Q3: Which solvents are commonly used to dissolve protected nucleoside phosphoramidites?
A3:
-
Acetonitrile (ACN): This is the standard solvent for automated oligonucleotide synthesis due to its suitable polarity and compatibility with the synthesis chemistry.[2][3] It is crucial to use anhydrous acetonitrile (water content < 30 ppm) to prevent hydrolysis of the phosphoramidite.[2][4]
-
Dichloromethane (DCM): More lipophilic protected nucleosides that are poorly soluble in acetonitrile may dissolve in dichloromethane.[2] However, its use in synthesizers can be problematic due to changes in flow rates and its volatility.[2]
-
Tetrahydrofuran (THF): THF can be used as a solvent or co-solvent for some problematic phosphoramidites.[5][6]
-
Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These are more polar aprotic solvents that can dissolve a wide range of organic molecules, including some poorly soluble nucleoside derivatives.[6][7]
Q4: How do different base-protecting groups affect solubility and stability?
A4: The protecting groups on the exocyclic amines of dA, dC, and dG play a significant role in both solubility and stability.
-
Solubility: The specific protecting group (e.g., benzoyl (Bz) for dA and dC, isobutyryl (iBu) or dimethylformamidine (dmf) for dG) alters the overall lipophilicity and hydrogen bonding capacity of the nucleoside, thereby influencing its solubility in a given solvent.
-
Stability in Acetonitrile: The stability of phosphoramidites in acetonitrile solution varies significantly with the nucleobase. The typical order of stability is T and dC(Bz) > dA(Bz) > dG(iBu).[1][8] dG phosphoramidites are particularly susceptible to degradation.[1][8][9]
Troubleshooting Guide
Issue 1: Protected nucleoside (phosphoramidite) is poorly soluble or precipitates in acetonitrile.
Possible Causes:
-
The protected nucleoside is highly lipophilic.
-
The concentration of the phosphoramidite solution is too high.
-
The ambient temperature is too low.
-
The acetonitrile contains impurities or has a high water content.
Solutions:
-
Co-solvent System:
-
Add a small percentage of a stronger solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to the acetonitrile. Start with a low percentage (e.g., 5-10%) and gradually increase if necessary. Be mindful of the synthesizer's compatibility with solvent mixtures.[2]
-
-
Alternative Solvents:
-
For highly lipophilic nucleosides, consider dissolving them entirely in DCM, if your synthesizer supports it.[2]
-
-
Sonication and Gentle Warming:
-
Use an ultrasonic bath to aid dissolution. Gentle warming can also be effective, but avoid excessive heat as it can degrade the phosphoramidite.
-
-
Reduce Concentration:
-
Prepare a more dilute solution of the phosphoramidite. While higher concentrations are generally recommended for coupling efficiency, a lower concentration is preferable to precipitation.[2]
-
-
Ensure Anhydrous Conditions:
Issue 2: The dG phosphoramidite solution degrades quickly, leading to poor coupling efficiency.
Possible Causes:
-
dG phosphoramidites are inherently less stable than other standard phosphoramidites.[1][8][9]
-
Presence of water in the acetonitrile, leading to hydrolysis.[1][8][9]
Solutions:
-
Fresh Solutions: Prepare fresh dG phosphoramidite solutions more frequently than for other bases.
-
Strict Anhydrous Conditions: Use acetonitrile with the lowest possible water content. Store the solvent over molecular sieves.[2]
-
Lower Concentration: Reducing the concentration can slow down the rate of degradation.[1][8]
-
Addition of a Mild Base: Adding a small amount of a non-nucleophilic base, such as N-ethyl-N,N-diisopropylamine (DIPEA), to the phosphoramidite solution can help to neutralize any trace acids and slow down acid-catalyzed hydrolysis.[1][8]
Quantitative Solubility Data
| Protected Nucleoside | Solvent System | Temperature (°C) | Solubility |
| DMT-dG(dmf) Phosphoramidite | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Room Temperature | ≥ 2.5 mg/mL (Clear Solution) |
| DMT-dG(dmf) Phosphoramidite | 10% DMSO, 90% Corn Oil | Room Temperature | ≥ 2.5 mg/mL (Clear Solution) |
| DMT-dA(Bz) Phosphoramidite | Acetonitrile | Room Temperature | Soluble, Clear |
| DMT-dC(Bz) Phosphoramidite | Acetonitrile | Room Temperature | Soluble, Clear |
| DMT-dG(iBu) Phosphoramidite | Acetonitrile | Room Temperature | Generally soluble, but can be problematic |
| DMT-T Phosphoramidite | Acetonitrile | Room Temperature | Soluble, Clear |
Note: The lack of standardized quantitative data highlights the importance of empirical testing for specific batches and experimental conditions.
Experimental Protocols
Protocol 1: General Method for Determining Solubility of a Protected Nucleoside
This protocol provides a straightforward method to estimate the solubility of a protected nucleoside in a given solvent.
Materials:
-
Protected nucleoside (lyophilized powder)
-
Anhydrous solvent of interest (e.g., acetonitrile, dichloromethane)
-
Small, dry glass vials with caps
-
Vortex mixer
-
Micro-pipettes
-
Analytical balance
Procedure:
-
Weigh out a small, known mass of the protected nucleoside (e.g., 5 mg) into a dry vial.
-
Add a small, precise volume of the solvent (e.g., 100 µL) to the vial.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution. If the solid has completely dissolved, proceed to the next step. If not, add another small, known volume of solvent and repeat the vortexing and observation.
-
Continue adding solvent in small increments until the solid is completely dissolved.
-
Calculate the solubility by dividing the initial mass of the nucleoside by the total volume of solvent required for complete dissolution. Express the result in mg/mL or M.
Protocol 2: Co-solvent Screening for Solubility Enhancement
This protocol outlines a method for systematically testing co-solvents to improve the solubility of a problematic protected nucleoside.
Materials:
-
Protected nucleoside
-
Primary solvent (e.g., anhydrous acetonitrile)
-
Co-solvents (e.g., anhydrous dichloromethane, anhydrous THF)
-
Series of small, dry glass vials
-
Micro-pipettes
Procedure:
-
Prepare a series of co-solvent mixtures in different ratios (e.g., 95:5, 90:10, 85:15 of primary solvent to co-solvent).
-
For each co-solvent mixture, perform the solubility determination as described in Protocol 1.
-
Determine the co-solvent mixture that provides the optimal solubility for your protected nucleoside while remaining compatible with your synthesis instrumentation and protocol.
Visualizations
Caption: Workflow for solubility testing and optimization.
Caption: Troubleshooting logic for nucleoside precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. alfachemic.com [alfachemic.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Removal of Benzoyl Protecting Group from Cytidine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the removal of the N⁴-benzoyl protecting group from cytidine and cytidine-containing oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for removing the N⁴-benzoyl group from cytidine?
A1: The N⁴-benzoyl (Bz) group is a common protecting group for the exocyclic amine of cytidine, particularly in oligonucleotide synthesis.[1] It is typically removed under basic conditions. The most common methods involve treatment with:
-
Aqueous or Gaseous Ammonia: Often used in methanol or ethanol, this is a traditional and widely used method.[1]
-
Methylamine (MA): Aqueous methylamine is known to cleave the benzoyl group faster than ammonia.[2] A popular formulation is a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA), which can significantly speed up deprotection.[3]
-
Sodium Methoxide (NaOMe) in Methanol: This method, also known as Zemplén deacetylation for O-acyl groups, can be used for N-benzoyl deprotection.[4][5]
-
Other Amines: Primary amines like ethanolamine have also been shown to be effective deacylating reagents.[6]
Q2: What is the primary side reaction when using methylamine with N⁴-benzoyl cytidine?
A2: The major drawback of using primary amines like methylamine with N⁴-benzoyl cytidine is a transamination side reaction.[6] Nucleophilic attack by the amine can occur at the C4 position of the pyrimidine ring, leading to the formation of N⁴-methylcytidine, an impurity with a mass 14 Da higher than cytidine.[7] To avoid this issue, it is highly recommended to use acetyl-protected cytidine (Ac-dC) when employing methylamine-based deprotection strategies like AMA.[3][8]
Q3: Why is my deprotection reaction incomplete?
A3: Incomplete deprotection can result from several factors:
-
Reagent Quality: Concentrated aqueous ammonia is water saturated with ammonia gas. Over time, the ammonia concentration can decrease, reducing its effectiveness. Always use a fresh bottle or aliquot of ammonium hydroxide.[3]
-
Insufficient Reaction Time or Temperature: Benzoyl is a stable protecting group.[1] Deprotection with ammonium hydroxide at room temperature can take over 24 hours. Increasing the temperature (e.g., to 55°C or 65°C) significantly shortens the required time.[3]
-
Steric Hindrance: The local environment of the nucleoside within a larger molecule or oligonucleotide can hinder access of the reagent to the benzoyl group. This may require more forcing conditions (longer time, higher temperature).
Q4: How can I monitor the progress of the deprotection reaction?
A4: The reaction progress can be monitored by analytical techniques that can distinguish between the protected starting material and the deprotected product.
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the consumption of the starting material.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase (RP-HPLC) is excellent for quantitative analysis, allowing you to see the disappearance of the N⁴-benzoylcytidine peak and the appearance of the cytidine peak.
-
Mass Spectrometry (MS): ESI-MS can confirm the mass of the starting material and the final product, verifying the removal of the benzoyl group (mass difference of 104.1 Da).
Q5: Are there milder deprotection conditions for sensitive molecules?
A5: Yes, for oligonucleotides containing sensitive functional groups or modifications, standard deprotection with hot ammonia can be too harsh. Milder strategies include:
-
Potassium Carbonate in Methanol: This method is often used with "UltraMILD" monomers (e.g., Pac-dA, iPr-Pac-dG, Ac-dC) and allows for deprotection at room temperature.[8]
-
Using More Labile Protecting Groups: Instead of benzoyl, using more labile protecting groups like phenoxyacetyl (PAC) allows for complete deblocking in less than four hours with 29% ammonia at room temperature.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction is slow or stalled with ammonium hydroxide. | 1. Old Reagent: The concentration of NH₃ in the aqueous solution has decreased. 2. Low Temperature: Room temperature reactions are very slow. 3. Insufficient Reagent: Not enough ammonia to drive the reaction. | 1. Use a fresh bottle of concentrated ammonium hydroxide.[3] 2. Increase the temperature to 55°C or 65°C to accelerate the reaction.[3] 3. Ensure a sufficient excess of the ammoniacal solution is used. |
| An unexpected peak with +14 Da mass is observed after deprotection. | Transamination Side Reaction: You used a primary amine (e.g., methylamine) with N⁴-benzoyl cytidine, leading to the formation of N⁴-methylcytidine.[7] | 1. If possible, resynthesize the oligonucleotide using acetyl-protected cytidine (Ac-dC), which is compatible with methylamine deprotection.[3][10] 2. For the current batch, attempt to purify the desired product away from the side product using HPLC. 3. In the future, use standard ammonium hydroxide deprotection for substrates with N⁴-benzoyl cytidine. |
| Product degradation or loss of other modifications. | Harsh Conditions: The combination of high temperature and strong base (e.g., NH₄OH at 65°C) is cleaving other sensitive groups on your molecule. | 1. Switch to a milder deprotection strategy, such as 0.05 M potassium carbonate in methanol at room temperature (requires UltraMILD compatible protecting groups).[8] 2. Use more labile protecting groups (e.g., phenoxyacetyl) that can be removed at room temperature with ammonia.[9] |
| Incomplete deprotection with sodium methoxide. | 1. Catalyst Deactivation: Water in the solvent can hydrolyze the methoxide. 2. Insufficient Catalyst: Not enough NaOMe was added to initiate the reaction. | 1. While anhydrous methanol is not always strictly necessary, using dry solvent can improve efficiency.[11] 2. Add a fresh portion of NaOMe solution. The reaction is catalytic, but a certain amount is needed to achieve a reasonable rate.[5] |
Comparative Summary of Deprotection Methods
| Method | Reagent(s) | Typical Conditions | Typical Time | Advantages | Disadvantages & Common Issues |
| Ammonium Hydroxide | Conc. NH₄OH (aq.), often in EtOH or MeOH | 55-65°C | 2-16 hours[3] | Standard, reliable, compatible with Bz-dC. | Can be slow at room temperature. Requires elevated temperatures which may harm sensitive molecules. Reagent freshness is critical.[3] |
| AMA | NH₄OH (aq.) / Methylamine (40% aq.) (1:1 v/v) | 65°C | 5-15 minutes[3] | Very fast deprotection ("UltraFAST").[3] | Causes transamination of N⁴-benzoyl cytidine.[6] Requires the use of N⁴-acetyl cytidine. [3][8] |
| Sodium Methoxide | Catalytic NaOMe in dry MeOH | 0°C to Room Temp | Varies (minutes to hours) | Mild temperature conditions. | Primarily used for O-acyl groups but can work for N-acyl.[4][5] Requires anhydrous conditions for best results.[11] |
| Ethanolamine | Ethanolamine (EA) | 70°C | 30 minutes[6] | Rapid deprotection. | Can cause side reactions with N⁴-benzoyl cytidine, similar to other primary amines.[6] |
Experimental Protocols
Protocol 1: Standard Deprotection with Aqueous Ammonia
This protocol is a standard method for removing benzoyl groups from cytidine on a solid support after oligonucleotide synthesis.
-
Preparation:
-
Transfer the solid support (e.g., CPG) containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1-2 mL of fresh, concentrated ammonium hydroxide (28-30%).
-
-
Reaction:
-
Securely cap the vial. Ensure the cap is rated for the temperature you will be using.
-
Place the vial in a heating block or oven set to 55°C.
-
Heat for 8-16 hours. (Alternatively, heat at 65°C for 2-8 hours, depending on the other protecting groups present).[3]
-
-
Workup:
-
Allow the vial to cool completely to room temperature.
-
Carefully uncap the vial in a fume hood.
-
Using a syringe, transfer the ammonia solution containing the cleaved and deprotected oligonucleotide to a new tube.
-
Wash the support 2-3 times with 0.5 mL of water or 50% ethanol, combining the washes with the original supernatant.
-
Dry the combined solution in a vacuum concentrator. The resulting pellet is ready for purification (e.g., HPLC, gel electrophoresis).
-
Protocol 2: Deprotection with Sodium Methoxide (Zemplén Conditions)
This protocol is suitable for deprotection in solution phase.
-
Preparation:
-
Dissolve the N⁴-benzoylcytidine substrate in anhydrous methanol (approx. 5-10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).[5]
-
Cool the solution to 0°C in an ice bath.
-
-
Reaction:
-
While stirring, add a catalytic amount of sodium methoxide solution (e.g., 0.1 equivalents of a 1 M solution in methanol).[5]
-
Allow the reaction to warm to room temperature and stir until TLC or HPLC analysis indicates complete consumption of the starting material.
-
-
Workup:
-
Neutralize the reaction by adding an acid source. For best results, add a cation-exchange resin (H⁺ form) and stir until the pH of the solution is neutral.[5]
-
Filter the mixture through a pad of Celite® or cotton to remove the resin, washing the resin with methanol.[5]
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Isolation:
-
Purify the crude product by silica gel chromatography or crystallization to obtain pure cytidine.
-
Visualizations
Caption: General experimental workflow for the deprotection of N⁴-benzoyl cytidine.
Caption: Decision tree for troubleshooting common deprotection issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. glenresearch.com [glenresearch.com]
- 9. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Stability of Modified Oligonucleotides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with modified oligonucleotides post-synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store my modified oligonucleotides for long-term stability?
For maximum shelf life, modified oligonucleotides should be stored dehydrated at –20°C or colder in the dark.[1] Under these conditions, DNA oligonucleotides are stable for at least 24 months.[1] For long-term storage of RNA oligonucleotides, it is recommended to store them as an ethanol precipitate at –80°C to prevent degradation.[2] While freezing is optimal, if you need to store your oligonucleotides at 4°C, resuspending them in a TE (Tris-EDTA) buffer will provide a more stable environment than storing them dry or in nuclease-free water.[2]
Q2: How do chemical modifications affect the stability of my oligonucleotide?
Many common chemical modifications are designed to increase the stability of oligonucleotides, particularly against nuclease degradation. For instance, phosphorothioate (PS) modifications, where a non-bridging oxygen in the phosphate backbone is replaced with sulfur, significantly enhance resistance to nucleases, thereby increasing the oligo's half-life in biological environments.[3][4] Other modifications like 2'-O-Methyl (2'-OMe) also improve nuclease resistance.[5] However, the overall stability of a modified oligonucleotide can be influenced by the specific modification, its position in the sequence, and the storage conditions. Most modified oligonucleotides share similar stability characteristics to their unmodified counterparts and should be stored following the same best practices.
Q3: How many freeze-thaw cycles can my modified oligonucleotide tolerate?
Studies have shown that oligonucleotides can endure up to 30 freeze-thaw cycles without a significant impact on their stability or performance, regardless of whether they are resuspended in nuclease-free water or a TE buffer.[2] However, to minimize the risk of contamination from repeated handling, it is best practice to aliquot your oligonucleotide stock into single-use volumes before freezing.[2]
Q4: My fluorescently-labeled oligonucleotide has a weak signal. What are the possible causes?
A weak fluorescent signal can be due to several factors:
-
Photobleaching: Prolonged exposure to light can cause irreversible damage to the fluorophore. Always store fluorescently-labeled oligonucleotides in the dark.[6]
-
Incorrect pH: The fluorescence intensity of many dyes is pH-dependent. Resuspending your oligonucleotide in a buffered solution, such as TE buffer (pH 7.5-8.0), can help maintain optimal fluorescence.[6]
-
Degradation of the oligonucleotide: If the oligonucleotide itself has degraded, the fluorescent tag may have been cleaved off or its environment altered, affecting its signal.
-
Suboptimal instrument settings: Ensure that you are using the correct excitation and emission wavelengths for your specific fluorophore and that the instrument's gain and exposure settings are appropriate.[7]
-
Low concentration: Verify the concentration of your oligonucleotide using UV spectroscopy.
Q5: What are the common degradation pathways for modified oligonucleotides?
Modified oligonucleotides can degrade through several mechanisms:
-
Nuclease Degradation: This is a major concern, especially for unmodified or minimally modified RNA, due to the prevalence of RNases. Modifications like phosphorothioates and 2'-OMe are incorporated to protect against this.[3][5]
-
Depurination: Acidic conditions (pH < 5) can lead to the cleavage of the glycosidic bond between a purine base (adenine or guanine) and the sugar, creating an abasic site that can lead to strand scission.[1]
-
Oxidation: Phosphorothioate linkages are susceptible to oxidation, which converts them back to standard phosphodiester linkages. This is a common degradation pathway observed in forced degradation studies using oxidative agents like hydrogen peroxide.[8][9]
-
Photobleaching: As mentioned, fluorophores are susceptible to light-induced degradation.
-
Linker Cleavage: For conjugated oligonucleotides, the linker connecting the oligo to another molecule (e.g., a peptide or dye) can be a point of instability, depending on its chemical nature and the experimental conditions.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram of a Phosphorothioate (PS)-Modified Oligonucleotide
Background: Phosphorothioate oligonucleotides present a unique challenge in HPLC analysis. The introduction of a sulfur atom creates a chiral center at the phosphorus, resulting in a mixture of diastereomers (Rp and Sp). These diastereomers can have slightly different retention times, leading to broadened or split peaks in the chromatogram, even for a pure, full-length product.[10][11]
Troubleshooting Steps:
-
Confirm Identity with Mass Spectrometry (MS): The most reliable way to determine if the multiple peaks correspond to the full-length product is to use LC-MS. If the mass spectrum shows the expected mass for the full-length oligonucleotide across the broadened peak, then the peak splitting is likely due to diastereomers.[10]
-
Assess for Common Impurities: If MS analysis reveals masses other than the full-length product, consider the following common impurities from synthesis and degradation:
-
n-1, n-2, etc. ("shortmers"): These are truncated sequences that failed to couple during a synthesis cycle.[12]
-
Phosphodiester (PO) impurities: These can arise from incomplete sulfurization during synthesis or oxidation of the PS linkage during storage or handling.[9][13]
-
Depurination products: If the oligonucleotide has been exposed to acidic conditions, you may see peaks corresponding to the depurinated species.
-
-
Optimize HPLC Method: The separation of PS oligonucleotide diastereomers is influenced by the ion-pairing agent used in the mobile phase. Using ion-pairing amines with tertiary or quaternary structures and longer alkyl chains can help to suppress the resolution of diastereomers, resulting in sharper peaks.[13]
Issue 2: Degradation of Oligonucleotide During Storage or Experiments
Background: Even with stability-enhancing modifications, oligonucleotides can degrade if not handled and stored properly. The specific degradation products will depend on the nature of the stressor (e.g., pH, temperature, nucleases).
Troubleshooting Steps:
-
Review Storage and Handling Procedures:
-
Temperature: Are you storing your oligos at the recommended temperature (–20°C or –80°C)?
-
Storage Medium: Are your oligos resuspended in a TE buffer (pH 7.5-8.0) or nuclease-free water? TE buffer is generally preferred for better pH control.[6]
-
Aliquoting: Did you aliquot your stock solution to avoid multiple freeze-thaw cycles and reduce the risk of contamination?[2]
-
Nuclease Contamination: For RNA and unmodified DNA, are you using nuclease-free reagents and consumables and following best practices to avoid RNase/DNase contamination?
-
-
Analyze for Degradation Products: Use analytical techniques like IP-RP-HPLC, LC-MS, or gel electrophoresis to identify the nature of the degradation.
-
HPLC/LC-MS: Look for the appearance of shorter fragments (n-x shortmers) or species with mass shifts corresponding to specific degradation events (e.g., oxidation of PS linkages).[14][15]
-
Gel Electrophoresis: A smear or ladder of lower molecular weight bands below your main product band is indicative of degradation.
-
-
Perform a Forced Degradation Study (for advanced troubleshooting): To understand the stability limits of your modified oligonucleotide, you can subject it to controlled stress conditions (e.g., heat, extreme pH, oxidation) and monitor the degradation over time.[8][9][16] This can help identify the primary degradation pathways and inform the development of more stable formulations or handling procedures.
Data Presentation
Table 1: Comparison of In Vivo Half-Life for Different Oligonucleotide Backbone Chemistries
| Oligonucleotide Backbone | Half-Life | Species | Reference |
| Phosphodiester | ~5 minutes | Monkey (plasma) | [17] |
| Phosphorothioate | 35-50 hours (elimination) | Animals | [17] |
| Methylphosphonate | 17 minutes (elimination) | Mice | [17] |
Table 2: Effect of pH on Oligonucleotide Stability
| pH Range | Effect on Stability | Mechanism | Reference |
| < 5 | Decreased stability | Acid-catalyzed depurination, leading to strand breakage. | [1] |
| 5 - 9 | Generally stable | Functional groups on standard bases do not titrate in this range. | [1] |
| > 9 | Decreased stability | Destabilization of duplexes due to titration of polar groups on bases. Can also lead to depurination and strand breakage at very high pH. | [1] |
Experimental Protocols
Protocol 1: Stability Assessment of Modified Oligonucleotides by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
Objective: To assess the purity and identify degradation products of a modified oligonucleotide over time under specific storage conditions.
Methodology:
-
Sample Preparation:
-
Prepare aliquots of your modified oligonucleotide at a known concentration (e.g., 1 mg/mL) in your desired storage buffer (e.g., TE buffer, pH 8.0).
-
Store the aliquots under the desired stress conditions (e.g., 4°C, 37°C, –20°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8 weeks), remove an aliquot for analysis.
-
Dilute the sample to a suitable concentration for HPLC analysis (e.g., 100 µg/mL) with an appropriate buffer (e.g., 100 mM triethylammonium acetate, TEAA).[18]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.[18]
-
Mobile Phase A: 100 mM TEAA in water.[18]
-
Mobile Phase B: 100 mM TEAA in acetonitrile.[18]
-
Gradient: Develop a suitable gradient of Mobile Phase B to elute your oligonucleotide and any potential degradation products.
-
Detection: UV at 260 nm.
-
Temperature: Elevated temperature (e.g., 60°C) can help to denature secondary structures.
-
-
Data Analysis:
-
Integrate the peak areas of the full-length product and any new peaks that appear over time.
-
Calculate the percentage of the full-length product remaining at each time point to assess stability.
-
If coupled with a mass spectrometer, identify the masses of the degradation products to determine the degradation pathway.
-
Protocol 2: Forced Degradation Study - Oxidative Stress
Objective: To evaluate the susceptibility of a phosphorothioate-modified oligonucleotide to oxidative degradation.
Methodology:
-
Sample Preparation:
-
Time Points:
-
Take aliquots of the reaction mixture at various time points (e.g., 0, 2, and 4 hours).[8]
-
-
Analysis by LC-MS:
-
Dilute the aliquots to an appropriate concentration for LC-MS analysis.
-
Use an IP-RP-HPLC method coupled to a mass spectrometer.
-
Mobile Phase: A common mobile phase for LC-MS of oligonucleotides consists of a volatile ion-pairing agent like triethylamine (TEA) and hexafluoroisopropanol (HFIP) in water and an organic solvent like methanol or acetonitrile.[19][20]
-
Data Analysis: Monitor the decrease in the peak area of the full-length product and the appearance of new peaks. Use the mass spectrometer to identify the degradation products, looking for mass shifts corresponding to the conversion of phosphorothioate linkages to phosphodiester linkages (+16 Da per PS bond).[8]
-
Visualizations
Caption: Workflow for assessing the stability of modified oligonucleotides using HPLC/LC-MS.
Caption: Common degradation pathways for modified oligonucleotides under various stress conditions.
References
- 1. pH stability of oligonucleotides [biosyn.com]
- 2. The effect of chemical modifications on the thermal stability of different G-quadruplex-forming oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. In vivo and in vitro studies of antisense oligonucleotides – a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04978F [pubs.rsc.org]
- 6. 寡核苷酸的操作处理和稳定性 [sigmaaldrich.com]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 8. agilent.com [agilent.com]
- 9. ppd.com [ppd.com]
- 10. Chromatography Profile Analysis of Phosphorothioate Oligonucleotides [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. gilson.com [gilson.com]
- 13. Improving the chromatographic separation of phosphorothioate oligonucleotide from impurities by optimizing selectivity through mobile-phase conditions in Ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Forced Degradation Studies of DNA & RNA Drugs - Creative Proteomics [creative-proteomics.com]
- 17. Pharmacokinetics of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. phx.phenomenex.com [phx.phenomenex.com]
- 20. advion.com [advion.com]
Validation & Comparative
A Comparative Guide to 5'-O-Protecting Groups: Alternatives to TBDMS in Nucleoside and Nucleotide Chemistry
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful oligonucleotide synthesis. The tert-butyldimethylsilyl (TBDMS) group has long been a workhorse for the protection of the 5'-hydroxyl function of nucleosides. However, the demands for improved synthesis efficiency, orthogonality, and milder deprotection conditions have driven the exploration of a diverse array of alternative protecting groups. This guide provides an objective comparison of the performance of prominent alternatives to TBDMS, supported by experimental data and detailed protocols to aid in the rational design of synthetic strategies.
This guide will delve into the characteristics of various 5'-O-protecting groups, including other silyl ethers, base-labile groups, and photolabile moieties. We will examine their stability, ease of introduction and removal, and compatibility with other protecting groups commonly employed in nucleoside chemistry.
Comparison of Silyl Ether Protecting Groups
While TBDMS is a widely used silyl ether, its relative lability under acidic conditions can sometimes be a limitation. Other silyl ethers with varying steric bulk around the silicon atom offer a spectrum of stability, allowing for more tailored protection strategies.
Table 1: Comparison of 5'-O-Silyl Ether Protecting Groups
| Protecting Group | Structure | Relative Stability in Acid[1] | Relative Stability in Base[1] | Typical Deprotection Conditions |
| TBDMS | tert-butyldimethylsilyl | 20,000 | ~20,000 | Tetrabutylammonium fluoride (TBAF) in THF; Acetic acid/THF/water[2] |
| TIPS | triisopropylsilyl | 700,000 | 100,000 | TBAF in THF (longer reaction times or heating may be required)[3] |
| TBDPS | tert-butyldiphenylsilyl | 5,000,000 | ~20,000 | TBAF in THF; more forcing conditions may be needed compared to TBDMS[3] |
The increased steric hindrance of the isopropyl groups in TIPS ether makes it significantly more stable to acidic conditions compared to TBDMS.[1] This property is particularly advantageous when acidic conditions are required to remove other protecting groups in the molecule, such as a 5'-O-DMT group in the presence of a 2'-O-silyl ether. The TBDPS group offers even greater acid stability.[1]
Experimental Protocols
Protocol 1: 5'-O-TIPS Protection of a Ribonucleoside
This protocol describes the selective protection of the 5'-hydroxyl group of a ribonucleoside using triisopropylsilyl chloride.
Materials:
-
Ribonucleoside (e.g., Adenosine)
-
Triisopropylsilyl chloride (TIPSCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the ribonucleoside (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add TIPSCl (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a few milliliters of water.
-
Dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 5'-O-TIPS protected ribonucleoside.
Base-Labile Protecting Groups: The Fmoc Alternative
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a well-established, base-labile protecting group in peptide synthesis that has found utility in nucleoside chemistry. Its key advantage is its orthogonality to the acid-labile trityl groups (e.g., DMT) and fluoride-labile silyl ethers, allowing for selective deprotection strategies.
Table 2: Comparison of TBDMS and Fmoc as 5'-O-Protecting Groups
| Feature | TBDMS | Fmoc |
| Deprotection Condition | Fluoride source (e.g., TBAF) | Basic (e.g., DBU, piperidine)[4] |
| Orthogonality | Orthogonal to acid-labile and some base-labile groups. | Orthogonal to acid-labile and fluoride-labile groups.[5] |
| Monitoring | No straightforward real-time monitoring of deprotection. | Deprotection releases dibenzofulvene, which can be monitored spectrophotometrically. |
| Introduction | Reaction with TBDMSCl and a base (e.g., imidazole). | Reaction with Fmoc-Cl or Fmoc-OSu and a base.[5] |
The ability to monitor Fmoc deprotection in real-time by measuring the UV absorbance of the dibenzofulvene-piperidine adduct is a significant advantage in automated solid-phase synthesis.
Experimental Protocols
Protocol 2: 5'-O-Fmoc Protection of a Deoxyribonucleoside
Materials:
-
Deoxyribonucleoside (e.g., Thymidine)
-
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Co-evaporate the deoxyribonucleoside (1 equivalent) with anhydrous pyridine twice and then dissolve in anhydrous pyridine.
-
Cool the solution to 0 °C.
-
Add Fmoc-Cl (1.2 equivalents) portion-wise over 30 minutes.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to 0 °C and quench with water.
-
Dilute with DCM and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by silica gel column chromatography to obtain the 5'-O-Fmoc protected deoxyribonucleoside.
Protocol 3: Deprotection of the 5'-O-Fmoc Group
Materials:
-
5'-O-Fmoc protected nucleoside
-
20% Piperidine in dimethylformamide (DMF)
Procedure:
-
Dissolve the 5'-O-Fmoc protected nucleoside in 20% piperidine in DMF.
-
Stir the solution at room temperature. The reaction is typically complete within 30 minutes.
-
Monitor the deprotection by TLC.
-
Once complete, the reaction mixture can be concentrated and the product isolated, often by precipitation or further purification if necessary.
Photolabile Protecting Groups: Light-Induced Deprotection
Photolabile protecting groups (PPGs) offer a unique "on-demand" deprotection strategy using light, which provides excellent orthogonality to most chemical reagents. The o-nitrobenzyl group and its derivatives are common PPGs used for hydroxyl protection.
Table 3: Characteristics of o-Nitrobenzyl as a 5'-O-Protecting Group
| Feature | Description |
| Deprotection | Irradiation with UV light (typically ~365 nm).[6][7] |
| Orthogonality | Highly orthogonal to acid-, base-, and fluoride-mediated deprotections. |
| Byproducts | Deprotection generates a nitrosobenzaldehyde or related species. |
| Applications | Useful for spatially controlled synthesis (e.g., on microarrays) and for the synthesis of light-sensitive molecules. |
The rate of photodeprotection can be influenced by the specific substitution pattern on the aromatic ring and the solvent used.[6]
Experimental Protocols
Protocol 4: Synthesis of a 5'-O-(o-nitrobenzyl) Protected Nucleoside
Materials:
-
Nucleoside
-
Sodium hydride (NaH)
-
o-Nitrobenzyl bromide
-
Dimethylformamide (DMF, anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of NaH (1.5 equivalents) in anhydrous DMF at 0 °C, add a solution of the nucleoside (1 equivalent) in anhydrous DMF dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction to 0 °C and add a solution of o-nitrobenzyl bromide (1.2 equivalents) in anhydrous DMF.
-
Stir at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography.
Protocol 5: Photolytic Deprotection of a 5'-O-(o-nitrobenzyl) Group
Materials:
-
5'-O-(o-nitrobenzyl) protected nucleoside
-
Solvent (e.g., methanol or a buffered aqueous solution)
-
UV lamp (e.g., mercury lamp with a 365 nm filter)
Procedure:
-
Dissolve the protected nucleoside in an appropriate solvent in a quartz reaction vessel.
-
Irradiate the solution with a UV lamp while stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, concentrate the solution and purify the deprotected nucleoside as required. The half-lives for photodeprotection are typically in the range of seconds to minutes, depending on the specific substrate and reaction conditions.[6]
Other Notable Alternatives
Enzymatic Deprotection
Enzymatic methods offer high selectivity and extremely mild reaction conditions. For instance, an acyl group at the 5'-position can be selectively removed by a lipase. While the introduction of the protecting group is a standard chemical reaction, the deprotection is biocatalytic.
Table 4: Enzymatic Deprotection of a 5'-O-Acyl Group
| Feature | Description |
| Protecting Group | Acyl groups (e.g., acetyl, pivaloyl). |
| Deprotection | Specific enzymes (e.g., lipases, esterases) in aqueous buffer. |
| Orthogonality | Orthogonal to most chemical reagents. |
| Advantages | High selectivity, mild conditions (neutral pH, room temperature). |
| Limitations | Enzyme compatibility with the substrate and potential for slow reaction rates. |
Tritylthio Protecting Group
A more specialized protecting group is the tritylthio (TrS) group, which can be used to protect a 5'-thionucleoside. This group is stable to the conditions of oligonucleotide synthesis but can be removed under mild oxidative conditions.
Conclusion
The choice of a 5'-O-protecting group is a critical decision in the synthesis of nucleosides and oligonucleotides. While TBDMS remains a valuable and widely used protecting group, a range of alternatives offers distinct advantages in terms of stability, orthogonality, and deprotection conditions. Silyl ethers with increased steric bulk, such as TIPS, provide enhanced acid stability. The base-labile Fmoc group offers an orthogonal deprotection strategy with the added benefit of real-time monitoring. Photolabile groups enable spatially and temporally controlled deprotection with high orthogonality. Finally, enzymatic and other specialized protecting groups provide further options for mild and selective deprotection. A thorough understanding of the properties and experimental conditions associated with each of these alternatives, as outlined in this guide, will empower researchers to design more efficient and robust synthetic routes for their target oligonucleotides.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-phase synthesis of oligoribonucleotides using 9-fluorenylmethoxycarbonyl (Fmoc) for 5'-hydroxyl protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. seas.upenn.edu [seas.upenn.edu]
N4-Acetyl vs. N4-Benzoyl Protection for Deoxycytidine: A Comparative Guide for Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the choice of protecting groups for nucleobases is a critical parameter influencing yield, purity, and the applicability of deprotection strategies. Deoxycytidine, with its reactive exocyclic amine, necessitates robust protection. Among the most common choices are the N4-acetyl (Ac-dC) and N4-benzoyl (Bz-dC) groups. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal protecting group for specific applications.
At a Glance: Key Differences
| Feature | N4-Acetyl-deoxycytidine (Ac-dC) | N4-Benzoyl-deoxycytidine (Bz-dC) |
| Deprotection Rate | Fast | Slow |
| Deprotection Conditions | Mild to strong base (e.g., AMA, K₂CO₃/MeOH, NH₄OH) | Strong base (e.g., NH₄OH) |
| Compatibility with Amine Reagents | High | Low (risk of transamination) |
| Suitability for Sensitive Oligos | Excellent | Moderate |
| Common Applications | Rapid synthesis protocols, RNA synthesis, synthesis of base-sensitive modified oligonucleotides | Standard DNA synthesis |
Performance Comparison
The primary distinction between N4-acetyl and N4-benzoyl protection lies in their lability under basic conditions. The acetyl group is significantly more labile than the benzoyl group, allowing for faster and milder deprotection conditions. This is a considerable advantage when synthesizing oligonucleotides containing base-sensitive modifications.
Deprotection Kinetics and Conditions
The N4-acetyl group can be rapidly removed, making it compatible with "UltraFAST" deprotection protocols. For instance, using a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA), complete deprotection of Ac-dC can be achieved in as little as 5-10 minutes at 65°C.[1][2] This rapid deprotection is a significant advantage for high-throughput oligonucleotide synthesis. Furthermore, the acetyl group can be cleaved under even milder, non-nucleophilic conditions, such as with potassium carbonate in methanol, which is ideal for highly sensitive oligonucleotides.[3]
In contrast, the N4-benzoyl group is more robust and requires harsher deprotection conditions, typically prolonged treatment with concentrated ammonium hydroxide at elevated temperatures (e.g., 55°C for several hours).[1]
Side Reactions and Compatibility
A critical consideration is the reactivity of the protecting group with the deprotection reagents. The N4-benzoyl group is susceptible to a transamination side reaction when treated with primary amines like methylamine, which is a component of the AMA reagent. This reaction results in the formation of N4-methyl-deoxycytidine, a base modification that can be problematic for the final oligonucleotide's function.[4] To avoid this, the use of N4-acetyl-dC is required when employing AMA or other amine-based deprotection strategies.[2] The acetyl group is rapidly hydrolyzed under these conditions, preventing the competing transamination reaction.
Coupling Efficiency
Both N4-acetyl and N4-benzoyl protected deoxycytidine phosphoramidites generally exhibit high coupling efficiencies (typically >98%) during standard solid-phase oligonucleotide synthesis.[5] While specific coupling yields can be influenced by factors such as the synthesizer, reagents, and coupling times, both protecting groups are considered reliable for routine oligonucleotide assembly. For standard base coupling, a reaction time of around 30 seconds is typical.[1]
Experimental Protocols
Standard Solid-Phase Oligonucleotide Synthesis Cycle
The following is a generalized protocol for one cycle of solid-phase oligonucleotide synthesis using either N4-acetyl-dC or N4-benzoyl-dC phosphoramidites. The core steps of detritylation, coupling, capping, and oxidation are consistent for both.
Materials:
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside.
-
N4-acetyl-dC or N4-benzoyl-dC phosphoramidite solution (0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.45 M 1H-Tetrazole or 0.25 M 5-ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).
-
Capping solution A (acetic anhydride/lutidine/THF) and Capping solution B (N-methylimidazole/THF).
-
Oxidizing solution (0.02 M iodine in THF/water/pyridine).
-
Deblocking solution (3% trichloroacetic acid (TCA) in dichloromethane).
-
Anhydrous acetonitrile for washing.
Procedure:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) group of the support-bound nucleoside is removed by treatment with the deblocking solution to free the 5'-hydroxyl group. The column is then washed with anhydrous acetonitrile.
-
Coupling: The phosphoramidite of the next nucleoside (Ac-dC or Bz-dC) and the activator solution are delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions. This step is followed by a wash with anhydrous acetonitrile.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester by the oxidizing solution. The column is then washed with anhydrous acetonitrile, completing one synthesis cycle.
These steps are repeated for each subsequent nucleotide in the desired sequence.
Deprotection Protocols
Protocol 1: Standard Deprotection for N4-Benzoyl-dC containing Oligonucleotides
-
Following synthesis, the solid support is treated with concentrated ammonium hydroxide (e.g., 28-30%) at 55°C for 8-16 hours. This step cleaves the oligonucleotide from the support and removes the benzoyl and other base-protecting groups.
-
The supernatant containing the deprotected oligonucleotide is collected, and the solvent is removed by lyophilization or evaporation.
Protocol 2: "UltraFAST" Deprotection for N4-Acetyl-dC containing Oligonucleotides
-
After synthesis, the solid support is treated with a 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine (AMA).
-
The cleavage from the support can be performed at room temperature for 5 minutes.
-
The deprotection is then carried out by heating the solution at 65°C for 5-10 minutes.[1][2]
-
The deprotected oligonucleotide is then recovered as described above.
Protocol 3: "UltraMILD" Deprotection for Sensitive Oligonucleotides with N4-Acetyl-dC
-
For oligonucleotides with highly sensitive modifications, deprotection can be achieved by treating the solid support with 0.05 M potassium carbonate in anhydrous methanol for 2-4 hours at room temperature.[3]
-
This method is compatible with Ac-dC but not Bz-dC.
Visualizing Key Processes
References
- 1. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 2. Post-synthetic transamination at position N4 of cytosine in oligonucleotides assembled with routinely used phosphoramidites - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
- 4. users.ox.ac.uk [users.ox.ac.uk]
- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
A Comparative Guide to Purity Analysis of Synthetic Oligonucleotides: HPLC and Mass Spectrometry
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic oligonucleotides is a critical step in therapeutic and diagnostic applications. This guide provides an objective comparison of the primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)—used for this purpose, complete with experimental data and detailed protocols.
Synthetic oligonucleotides, due to their complex chemical synthesis, can contain various impurities, including shorter sequences (n-1, n-2), longer sequences (n+1), and sequences with protecting group modifications or base modifications.[1] High-resolution analytical techniques are therefore essential to accurately identify and quantify these impurities, ensuring the safety and efficacy of the final product.[2][3]
Comparison of Key Analytical Techniques
The primary methods for oligonucleotide purity analysis revolve around different modes of HPLC, often coupled with mass spectrometry for definitive identification. The choice of method depends on the specific characteristics of the oligonucleotide, the nature of the expected impurities, and the desired level of analytical detail.[4]
| Technique | Principle of Separation | MS Compatibility | Key Advantages | Key Limitations |
| Ion-Pair Reversed-Phase (IP-RP) HPLC | Separates based on hydrophobicity, enhanced by an ion-pairing agent that neutralizes the negative charge of the phosphate backbone.[4][5] | High, with volatile ion-pairing agents like triethylamine (TEA) and hexafluoroisopropanol (HFIP).[6] | Excellent resolution for a wide range of oligonucleotide lengths and modifications.[7][8] Readily coupled with MS.[9] | Ion-pairing reagents can suppress the MS signal and contaminate the system.[1][10] Requires careful method development. |
| Anion-Exchange (AEX) HPLC | Separates based on the net negative charge of the oligonucleotide's phosphate backbone.[11][12] | Generally incompatible due to the high salt concentrations used for elution.[11] | Excellent resolution for separating failure sequences (shorter oligonucleotides).[13] Effective for oligonucleotides with significant secondary structure due to denaturing conditions at high pH.[12][14] | Not suitable for MS coupling without a desalting step.[1] Resolution can decrease for longer oligonucleotides.[13] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separates based on the partitioning of polar analytes between a polar stationary phase and a less polar mobile phase.[15][16] | High, as it avoids the use of ion-pairing reagents.[10][17] | Orthogonal selectivity to IP-RP.[1] Good for separating polar impurities.[1] | Can be challenging to develop robust methods due to the complex retention mechanism.[15][16] |
Quantitative Performance Comparison
| Parameter | IP-RP-HPLC-MS | AEX-HPLC-UV | HILIC-MS |
| Typical Resolution | High, capable of resolving n-1 and some diastereomers.[18] | Very high for shorter oligonucleotides (<40 bases). | High, offers different selectivity than IP-RP.[15][17] |
| Analysis Time | Fast, with UPLC systems enabling separations in minutes.[18] | Typically longer due to salt gradients. | Can be optimized for fast analysis.[10] |
| Sensitivity (MS) | High, but can be affected by ion suppression from pairing agents.[6] | N/A | Potentially higher than IP-RP due to the absence of ion-pairing reagents.[17] |
| Mass Accuracy (MS) | Routinely achieves ±1 Da for oligonucleotides <50mer. | N/A | Excellent, with reported mass accuracies around 1 ppm.[10] |
Experimental Workflows
The general workflow for oligonucleotide purity analysis by LC-MS involves sample preparation, chromatographic separation, and mass spectrometric detection and analysis.
Caption: General workflow for oligonucleotide purity analysis by LC-MS.
Detailed Experimental Protocols
Ion-Pair Reversed-Phase (IP-RP) HPLC-MS
This method is widely used for its high resolution and MS compatibility.[9]
Objective: To separate and identify a synthetic oligonucleotide and its impurities based on hydrophobicity.
Instrumentation:
-
UPLC/HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[18]
Materials:
-
Column: Waters ACQUITY UPLC OST C18, 1.7 µm, 2.1 x 50 mm or equivalent.[18]
-
Mobile Phase A: 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water.[18]
-
Mobile Phase B: 15 mM TEA and 400 mM HFIP in 50:50 Methanol:Water or Acetonitrile.[4][18]
-
Sample: Oligonucleotide dissolved in water to a concentration of 0.1-1.0 µM.
Procedure:
-
System Preparation: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 0.2-0.4 mL/min until a stable baseline is achieved.
-
Column Temperature: Maintain the column at an elevated temperature, typically 60°C, to denature any secondary structures.[19]
-
Injection: Inject 1-10 µL of the sample.
-
Gradient Elution: Apply a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 50% B over 15-30 minutes.
-
MS Detection: Acquire data in negative ion mode. The mass spectrometer should be set to scan a mass range appropriate for the expected charge states of the oligonucleotide.
References
- 1. Oligonucleotide Impurity Analysis Using Hydrophilic Interaction Chromatography (HILIC) - Wiley Science and Engineering Content Hub [content.knowledgehub.wiley.com]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. support.proteinmetrics.com [support.proteinmetrics.com]
- 4. benchchem.com [benchchem.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. agilent.com [agilent.com]
- 8. Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: retention prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. Oligonucleotide Quality Control by Analytical HPLC [sigmaaldrich.com]
- 13. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 14. tandfonline.com [tandfonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Oligonucleotide Analysis by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry in the Absence of Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. waters.com [waters.com]
- 19. cms.mz-at.de [cms.mz-at.de]
Navigating the Maze: A Comparative Guide to the Validation of Modified Oligonucleotides by Enzymatic Digestion
For researchers, scientists, and drug development professionals working with modified oligonucleotides, robust analytical methods to confirm sequence and integrity are paramount. This guide provides a comprehensive comparison of enzymatic digestion followed by mass spectrometry with alternative validation techniques, supported by experimental data and detailed protocols to inform the selection of the most suitable analytical strategy.
The therapeutic potential of modified oligonucleotides is vast, but their efficacy and safety hinge on the precise sequence and chemical structure of these synthetic molecules. Modifications, such as phosphorothioates or 2'-O-methylations, are introduced to enhance stability, binding affinity, and pharmacokinetic properties. However, these same modifications can present analytical challenges for sequence validation. Enzymatic digestion, a classic biochemical technique, coupled with modern mass spectrometry, offers a powerful approach to unravel the sequence of these complex molecules. This guide delves into the nuances of this method and compares it with other widely used techniques.
At the Bench: Comparing Validation Strategies
The choice of a validation method depends on various factors, including the nature of the modification, the length of the oligonucleotide, the desired level of detail, and the available instrumentation. Here, we compare the workhorse enzymatic digestion-mass spectrometry approach with direct sequencing by tandem mass spectrometry.
| Parameter | Enzymatic Digestion with LC-MS/MALDI-TOF MS | Tandem Mass Spectrometry (MS/MS) |
| Principle | Oligonucleotide is cleaved into smaller fragments (nucleosides or nucleotides) by enzymes, which are then identified and quantified. | The intact oligonucleotide is fragmented in the mass spectrometer, and the sequence is deduced from the mass differences of the fragments. |
| Primary Application | Sequence verification, nucleoside composition analysis, and quantitation. | De novo sequencing and localization of modifications. |
| Sequence Coverage | Can achieve high sequence coverage, often approaching 100%, especially when using a combination of enzymes.[1][2] | Sequence coverage can be variable and is often incomplete, particularly for longer oligonucleotides and those with extensive modifications.[3][4] |
| Throughput | Moderate to high, amenable to 96-well plate formats.[5] | Lower throughput, as each sample requires individual fragmentation and analysis. |
| Instrumentation | Requires a liquid chromatography system coupled to a mass spectrometer (LC-MS) or a MALDI-TOF mass spectrometer. | Requires a mass spectrometer with tandem MS (MS/MS) capabilities (e.g., Q-TOF, Orbitrap). |
| Key Advantages | - Provides quantitative information on nucleoside composition. - Can overcome challenges of analyzing highly modified oligonucleotides that are difficult to fragment directly. - Established and robust methodology. | - Provides direct sequence information without the need for enzymatic digestion. - Can pinpoint the location of modifications. |
| Key Limitations | - Some modifications can confer resistance to enzymatic cleavage, leading to incomplete digestion. - Does not directly provide sequence information but rather the composition of building blocks. | - Fragmentation efficiency can be low for certain modifications (e.g., phosphorothioates), leading to reduced sequence coverage.[4] - Data analysis can be complex. |
Under the Microscope: Quantitative Performance Data
The following tables summarize key performance metrics for different validation methods based on published experimental data.
Table 1: Comparison of Enzymatic Digestion Methods for Oligonucleotide Quantitation
| Method | Analyte | Measured Concentration (µg/g) | Uncertainty (95% CI) | Reference Method (ICP-OES) (µg/g) |
| Snake Venom Phosphodiesterase (SVP) | 20mer oligonucleotide | - | - | 108 ± 5 |
| SVP + Shrimp Alkaline Phosphatase (SAP) | 20mer oligonucleotide | 110 | ± 9 | 108 ± 5 |
Data from a study comparing two enzymatic digestion systems for the accurate quantitation of a 20mer oligonucleotide.[6] The combination of SVP and SAP showed good agreement with the reference method.
Table 2: Sequence Coverage of mRNA Digestion by Different RNases
| Enzyme | sgRNA Sequence Coverage (%) | Cas9 mRNA Sequence Coverage (%) |
| RNase T1 | 98 | 33 |
| Cusativin | 83 | 47 |
| MC1 | 98 | 60 |
| RNase 4 | 100 | 76 |
This data illustrates the variability in sequence coverage that can be achieved with different enzymes for RNA oligonucleotide mapping.[1] Combining results from multiple enzymes can improve overall sequence confirmation.[2]
Table 3: Performance of Mass Spectrometry Techniques for Oligonucleotide Analysis
| Technique | Parameter | Value |
| LC-ESI-MS | Mass Accuracy | 5 - 27 ppm |
| MALDI-TOF MS | Mass Accuracy | within 0.19 Da |
| HCD (MS/MS) | Sequence Coverage (T-rich DNA) | Superior to CID |
| CID (MS/MS) | Sequence Coverage (T-rich DNA) | Lower than HCD |
This table highlights the high mass accuracy achievable with modern mass spectrometers and compares the performance of different fragmentation techniques in tandem MS for sequencing.[4][5][7]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the validation of modified oligonucleotides using enzymatic digestion and tandem mass spectrometry.
Caption: Workflow for oligonucleotide validation by enzymatic digestion.
Caption: Workflow for de novo sequencing by tandem mass spectrometry.
In Detail: Experimental Protocols
Protocol 1: Enzymatic Digestion with Snake Venom Phosphodiesterase (SVP) and Shrimp Alkaline Phosphatase (SAP) for Nucleoside Composition Analysis
This protocol is adapted from a method for the accurate quantitation of an oligonucleotide.[6]
Materials:
-
Modified Oligonucleotide Sample
-
Snake Venom Phosphodiesterase (SVP)
-
Shrimp Alkaline Phosphatase (SAP)
-
Reaction Buffer (e.g., containing MgCl2)
-
Ultrapure Water
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Sample Preparation: Dissolve the lyophilized oligonucleotide in ultrapure water to a known concentration.
-
Enzyme Digestion:
-
In a microcentrifuge tube, combine the oligonucleotide solution with the reaction buffer.
-
Add SVP to the mixture to digest the oligonucleotide into its constituent deoxynucleotides (dNMPs).
-
Subsequently, add SAP to the same reaction to dephosphorylate the dNMPs into deoxynucleosides (dNs).
-
Incubate the reaction at the optimal temperature for the enzymes (typically 37°C) for a sufficient duration to ensure complete digestion.
-
-
LC-MS Analysis:
-
Dilute the digested sample to an appropriate concentration for LC-MS analysis.
-
Inject the sample onto an LC system equipped with a suitable column for nucleoside separation (e.g., a C18 reversed-phase column).
-
Elute the nucleosides using a gradient of appropriate mobile phases.
-
Detect and quantify the individual nucleosides using a mass spectrometer operating in a suitable ionization mode (e.g., positive ion mode).[6]
-
-
Data Analysis:
-
Identify the nucleosides based on their retention times and mass-to-charge ratios.
-
Quantify the amount of each nucleoside by comparing the peak areas to those of known standards.
-
Determine the nucleoside composition of the original oligonucleotide.
-
Protocol 2: Exonuclease Digestion for Sequence Verification by LC-MS
This protocol is based on a method for the sequence verification of modified oligonucleotides.[5]
Materials:
-
Modified Oligonucleotide Sample
-
3'-Phosphodiesterase (3'-PDE) or 5'-Phosphodiesterase (5'-PDE) (e.g., from snake venom)
-
Reaction Buffer (e.g., 20 mM MgCl2, 0.5% ammonium hydroxide, pH 8.8)
-
Ultrapure Water
-
LC-MS system
Procedure:
-
Sample Preparation: Prepare an aqueous solution of the oligonucleotide (e.g., 1 mg/mL).
-
Enzymatic Digestion:
-
In a 96-well plate, mix the oligonucleotide solution, reaction buffer, and the exonuclease (e.g., 1 unit/mL).
-
Incubate the reaction at a controlled temperature (e.g., 24°C) to allow for sequential cleavage of terminal nucleotides.[5] A lower temperature and a lower enzyme-to-substrate ratio may enhance exonuclease activity over endonuclease activity.[5]
-
-
Time-Course Analysis by LC-MS:
-
Inject aliquots of the reaction mixture onto the LC-MS system at different time points.
-
The LC system separates the resulting ladder of truncated oligonucleotides.
-
The mass spectrometer detects the molecular weights of the fragments.
-
-
Data Analysis:
-
Reconstruct the sequence of the oligonucleotide by determining the mass difference between successive peaks in the mass spectrum, which corresponds to the mass of the cleaved nucleotide.
-
The presence and position of modifications can be inferred from unexpected mass shifts in the fragment ladder.
-
Protocol 3: De Novo Sequencing by Tandem Mass Spectrometry (MS/MS)
This is a general workflow for the direct sequencing of oligonucleotides.
Materials:
-
Purified Modified Oligonucleotide Sample
-
Mass Spectrometer with MS/MS capability
Procedure:
-
Sample Infusion/Injection: Introduce the oligonucleotide sample into the mass spectrometer via direct infusion or after separation by liquid chromatography.
-
Ionization: Ionize the oligonucleotide, typically using electrospray ionization (ESI) in negative ion mode.
-
Precursor Ion Selection: In the first stage of the mass spectrometer, select the precursor ion corresponding to the intact oligonucleotide.
-
Fragmentation: In a collision cell, fragment the selected precursor ion using a collision gas (e.g., argon or nitrogen). The fragmentation technique can be collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). HCD has been shown to be superior for sequencing thymidine-rich oligonucleotides.[4]
-
Fragment Ion Analysis: In the second stage of the mass spectrometer, analyze the masses of the resulting fragment ions.
-
Data Analysis:
-
The sequence is determined by piecing together the series of fragment ions (e.g., a-, b-, c-, w-, x-, y-, and z-ions) which differ by the mass of a single nucleotide.
-
The location of modifications can be identified by mass shifts in the fragment ions.
-
Conclusion
The validation of modified oligonucleotides is a critical step in their development as therapeutic agents. Enzymatic digestion coupled with mass spectrometry provides a robust and reliable method for sequence verification and composition analysis. While tandem mass spectrometry offers the advantage of direct sequencing and precise localization of modifications, it can be challenged by certain types of modifications and may not always provide complete sequence coverage. A comprehensive analytical strategy often involves the use of multiple, complementary techniques. By understanding the principles, performance, and protocols of these methods, researchers can confidently select the most appropriate approach to ensure the quality and integrity of their modified oligonucleotide candidates.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. waters.com [waters.com]
- 3. Nuclease P1 Digestion for Bottom-Up RNA Sequencing of Modified siRNA Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tandem mass spectrometric sequence characterization of synthetic thymidine‐rich oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequence Verification of Oligonucleotides Containing Multiple Arylamine Modifications by Enzymatic Digestion and Liquid Chromatography Mass Spectrometry (LC/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of enzymatic digestion for the quantitation of an oligonucleotide by liquid chromatography-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Functional assays for oligonucleotides containing modified bases
A Comprehensive Guide to Functional Assays for Oligonucleotides Containing Modified Bases
For researchers, scientists, and drug development professionals, the evaluation of oligonucleotides with modified bases is a critical step in the development of novel therapeutics. The introduction of chemical modifications to enhance stability, cellular uptake, and efficacy necessitates a robust panel of functional assays to characterize their behavior. This guide provides a comparative overview of key functional assays, complete with experimental data, detailed protocols, and visual workflows to aid in the selection of appropriate analytical methods.
Cellular Uptake Assays
The ability of a modified oligonucleotide to enter the target cell is a primary determinant of its therapeutic potential. Various methods are employed to quantify cellular uptake, each with its own advantages and limitations.
Comparison of Cellular Uptake Assay Performance
| Assay Method | Principle | Typical Modification | Cell Type | Throughput | Key Performance Metric(s) | Reference(s) |
| Fluorescence Microscopy | Visualization of fluorescently labeled oligonucleotides within cells. | Cy3, Fluorescein | Adherent cell lines (e.g., HeLa, MHT) | Low to Medium | Intracellular localization, qualitative uptake comparison | [1][2] |
| Flow Cytometry | Quantification of fluorescence intensity in a population of cells that have taken up labeled oligonucleotides. | Fluorescent dyes (e.g., Cy3, AlexaFluor 488) | Suspension and adherent cell lines | High | Mean fluorescence intensity, percentage of positive cells | [1][3] |
| Radioactivity-Based Assay | Quantification of radiolabeled oligonucleotides within cell lysates. | 35S, 3H | Various | Medium | Counts per minute (CPM) or disintegrations per minute (DPM) per µg of protein | [4] |
| PNA Hybridization Assay | Hybridization of a dye-labeled peptide nucleic acid (PNA) probe to the internalized oligonucleotide. | Unlabeled or labeled | Cell lysates, tissue homogenates | Medium | Fluorescence intensity proportional to oligonucleotide concentration | [1] |
| Immunofluorescence Assay | Detection of unlabeled oligonucleotides using an antibody specific to the modification (e.g., phosphorothioate backbone). | Phosphorothioate (PS) | Fixed and permeabilized cells | Medium | Fluorescence intensity, co-localization with cellular markers | [1][2] |
Experimental Workflow: Cellular Uptake Analysis
Caption: Workflow for assessing cellular uptake of modified oligonucleotides.
Detailed Experimental Protocol: Cellular Uptake by Fluorescence Microscopy
-
Cell Seeding: Seed adherent cells (e.g., HeLa) onto glass-bottom culture dishes at a density that will result in 50-70% confluency at the time of the experiment.
-
Oligonucleotide Preparation: Prepare a stock solution of the fluorescently labeled modified oligonucleotide in nuclease-free water. Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the labeled oligonucleotide.
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Washing: After incubation, aspirate the medium and wash the cells three times with phosphate-buffered saline (PBS) to remove any unbound, extracellular oligonucleotides.
-
Fixation (Optional): If desired, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Nuclear Staining (Optional): To visualize the nucleus, incubate the cells with a nuclear stain (e.g., DAPI) for 5-10 minutes.
-
Imaging: Add fresh PBS to the dishes and visualize the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore and nuclear stain.
-
Image Analysis: Capture images and analyze them to determine the intracellular localization and relative fluorescence intensity of the oligonucleotide.
In Vitro Activity Assays
The primary function of many therapeutic oligonucleotides is to modulate the expression of a target gene. In vitro activity assays are essential for quantifying this effect.
Comparison of In Vitro Activity Assay Performance
| Assay Method | Principle | Typical Modification | Target Analyte | Throughput | Key Performance Metric(s) | Reference(s) |
| RT-qPCR | Reverse transcription followed by quantitative PCR to measure target mRNA levels. | Phosphorothioate (PS), 2'-O-Methyl (2'-OMe), 2'-MOE, LNA | mRNA | High | Percent knockdown of target mRNA, IC50 | [5][6] |
| Western Blot | Separation of proteins by size, transfer to a membrane, and detection using a target-specific antibody. | PS, 2'-MOE | Protein | Low | Percent reduction of target protein | [1] |
| ELISA | Enzyme-linked immunosorbent assay to quantify target protein levels. | PS, 2'-MOE | Protein | High | Target protein concentration (ng/mL or pg/mL) | [1] |
| Luciferase Reporter Assay | Measurement of luciferase activity from a reporter construct containing the oligonucleotide's target sequence. | Various | Reporter protein | High | Reduction in luciferase activity | [1] |
| FACS/Flow Cytometry | Quantification of a fluorescently tagged protein or a protein detected by a fluorescent antibody. | Various | Protein | High | Mean fluorescence intensity, percentage of positive cells | [1] |
Signaling Pathway: Antisense Oligonucleotide (ASO) Mediated mRNA Degradation
Caption: RNase H-mediated degradation of target mRNA by a modified ASO.
Detailed Experimental Protocol: In Vitro Knockdown Assessment by RT-qPCR
-
Cell Culture and Transfection: Plate cells in a 24-well plate and grow to the desired confluency. Transfect the cells with the modified oligonucleotide using a suitable transfection reagent or assess via gymnotic uptake. Include appropriate controls such as a non-targeting oligonucleotide and an untreated sample.
-
RNA Isolation: After the desired incubation period (e.g., 24-48 hours), lyse the cells and isolate total RNA using a commercially available kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity if necessary.
-
Reverse Transcription: Synthesize cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit.
-
Quantitative PCR (qPCR): Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target gene and a housekeeping gene, and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the target gene normalized to the housekeeping gene using the ΔΔCt method. Determine the percentage of knockdown relative to the control-treated cells.
Nuclease Resistance Assays
Chemical modifications are often incorporated into oligonucleotides to protect them from degradation by cellular nucleases. Assays to evaluate nuclease resistance are crucial for predicting the in vivo stability and duration of action.
Comparison of Nuclease Resistance Assay Performance
| Assay Method | Principle | Typical Modification | Nuclease Source | Throughput | Key Performance Metric(s) | Reference(s) |
| Gel Electrophoresis (PAGE) | Separation of intact and degraded oligonucleotides based on size. | Phosphorothioate (PS), 2'-O-Methyl (2'-OMe), 2'-MOE | Serum, cell lysates, purified nucleases | Medium | Percentage of intact oligonucleotide over time, half-life (t1/2) | [7][8] |
| HPLC | Separation and quantification of intact and degraded oligonucleotides by high-performance liquid chromatography. | PS, 2'-F, LNA | Serum, plasma, tissue homogenates | Medium | Peak area of intact oligonucleotide over time, half-life (t1/2) | [7] |
| Capillary Electrophoresis | Separation of oligonucleotides based on size and charge in a capillary. | Various | Serum, cell extracts | High | Electropherogram peak analysis, degradation kinetics | [1] |
Detailed Experimental Protocol: Nuclease Resistance Assay using PAGE
-
Oligonucleotide Preparation: Prepare a stock solution of the modified oligonucleotide.
-
Nuclease Reaction: In a microcentrifuge tube, combine the oligonucleotide with a nuclease source (e.g., fetal bovine serum, cell lysate, or a purified nuclease like snake venom phosphodiesterase) in an appropriate reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and stop the degradation by adding a stop solution (e.g., EDTA and formamide).
-
Polyacrylamide Gel Electrophoresis (PAGE): Load the samples onto a denaturing polyacrylamide gel.
-
Visualization: After electrophoresis, stain the gel with a nucleic acid stain (e.g., SYBR Gold) and visualize the bands under UV light.
-
Densitometry Analysis: Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point using densitometry software.
-
Data Analysis: Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and calculate the half-life.
Toxicity and Immunogenicity Assays
Ensuring the safety of modified oligonucleotides is paramount. A variety of assays are used to assess potential toxicity and immunogenic responses.
Comparison of Toxicity and Immunogenicity Assays
| Assay Type | Specific Assay | Principle | Typical Modification | Endpoint Measured | Throughput | Reference(s) |
| Hepatotoxicity | In vitro hepatocyte model | Measurement of cytotoxicity markers in primary hepatocytes treated with oligonucleotides. | LNA, cEt | LDH release, ATP levels, miR-122 levels | Medium | [9][10] |
| General Cytotoxicity | MTT/XTT Assay | Measurement of metabolic activity as an indicator of cell viability. | Various | Cell viability/proliferation | High | [11] |
| Immunogenicity | Anti-Drug Antibody (ADA) Assay | Detection of antibodies generated against the oligonucleotide therapeutic. | CpG motifs, novel modifications | ADA levels | Medium | [12][13] |
| Immunogenicity | Cytokine Profiling | Measurement of pro-inflammatory cytokines released from immune cells upon oligonucleotide exposure. | Unmethylated CpG motifs | Cytokine concentrations (e.g., TNF-α, IL-6) | Medium | [14] |
| Off-Target Effects | RNA-sequencing | Whole-transcriptome analysis to identify unintended changes in gene expression. | Various | Differentially expressed genes | Low | [15][16] |
Experimental Workflow: Off-Target Effect Analysis
Caption: Workflow for assessing off-target effects using RNA-sequencing.
Detailed Experimental Protocol: In Vitro Hepatotoxicity Assay
-
Hepatocyte Culture: Isolate primary hepatocytes from mice or use cryopreserved human hepatocytes. Seed the cells in collagen-coated 96-well plates.[9][10]
-
Oligonucleotide Treatment: After cell attachment, treat the hepatocytes with various concentrations of the modified oligonucleotide for 2-3 days via gymnotic delivery.[9]
-
Sample Collection: After the incubation period, collect the cell culture supernatant and lyse the cells.
-
LDH Assay: Measure the lactate dehydrogenase (LDH) activity in the supernatant as a marker of cell membrane damage.[9][10]
-
ATP Assay: Measure the intracellular ATP levels in the cell lysate as an indicator of cell viability.[9][10]
-
miR-122 Assay: Isolate microRNA from the supernatant and quantify the levels of miR-122, a specific biomarker for hepatocyte injury, using RT-qPCR.[9]
-
Data Analysis: Normalize the data to untreated controls and plot dose-response curves to determine the concentration at which hepatotoxicity is observed. Compare the in vitro results with in vivo data if available.[9][10]
References
- 1. A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Differential Uptake of Antisense Oligonucleotides in Mouse Hepatocytes and Macrophages Revealed by Simultaneous Two-Photon Excited Fluorescence and Coherent Raman Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclease resistance and antisense activity of modified oligonucleotides targeted to Ha-ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Establishment of a Predictive In Vitro Assay for Assessment of the Hepatotoxic Potential of Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of a Predictive In Vitro Assay for Assessment of the Hepatotoxic Potential of Oligonucleotide Drugs | PLOS One [journals.plos.org]
- 11. In Vitro Assessment of the Hepatotoxicity Potential of Therapeutic Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of the Immunogenicity Potential for Oligonucleotide-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines | Semantic Scholar [semanticscholar.org]
Unveiling the Biophysical Landscape of Modified Cytidine in DNA: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced biophysical characteristics of DNA containing modified cytidines is paramount for deciphering epigenetic regulation and advancing therapeutic design. This guide provides an objective comparison of the performance of various cytidine modifications, supported by experimental data, detailed protocols, and visual workflows to illuminate their impact on DNA structure and stability.
The subtle chemical alterations to the fifth carbon of cytosine, giving rise to derivatives such as 5-methylcytosine (5mC), 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC), play a profound role in the epigenetic control of gene expression.[1][2] These modifications, while small, can significantly influence the biophysical properties of DNA, affecting its stability, conformation, and interactions with proteins.[3][4] This guide delves into the key biophysical techniques used to characterize these modified DNA species, presenting comparative data and detailed methodologies to aid in experimental design and data interpretation.
Impact of Cytidine Modifications on DNA Thermal Stability
The thermal melting temperature (Tm) of a DNA duplex, the temperature at which half of the double-stranded DNA dissociates into single strands, is a critical measure of its stability. Various studies have demonstrated that cytidine modifications can either stabilize or destabilize the DNA double helix.
5-Methylcytosine (5mC) generally enhances the thermal stability of DNA.[5] The addition of a hydrophobic methyl group is thought to improve base stacking interactions.[5] For instance, the substitution of cytosines with 5-methylcytosines in a hairpin DNA structure increased the Tm from 74°C to 82°C.[6] In another study, the Tm of a DNA duplex increased from 51.4°C to 59.5°C as the number of methylated cytosines increased from zero to eight, corresponding to an increase of about 1°C per methylation.[5] This stabilizing effect is also observed in triple-stranded DNA structures, where methylation of the third strand significantly enhances triplex stability, by about 10°C.[7][8]
In contrast, the oxidized derivatives of 5mC tend to have a destabilizing effect on DNA.
5-Hydroxymethylcytosine (5hmC) and 5-formylcytosine (5fC) have been shown to reduce the thermal stability of DNA duplexes.[1] Studies have indicated that 5fC, in particular, leads to a more significant decrease in Tm. For example, the incorporation of 5fC within CpG sites can decrease the melting temperature by approximately 2°C.[9][10][11] This destabilization is attributed to factors such as increased local base pair fluctuations and a reduction in the cooperativity of duplex melting.[1]
5-Carboxylcytosine (5caC) exhibits a more complex behavior. Under neutral pH conditions, it has little impact on DNA stability. However, the protonation state of the carboxyl group can influence its effect, allowing it to dynamically switch between a more C-like and a more fC-like behavior.[1]
| Modification | DNA Structure | Change in Melting Temperature (ΔTm) | Reference Sequence/Context |
| 5-methylcytosine (5mC) | Duplex | +1°C per modification | B-form duplex |
| 5-methylcytosine (5mC) | Hairpin | +8°C | CGCGCGTTTCGCGCG |
| 5-methylcytosine (5mC) | Triplex | +10°C | h26:5meY11 vs h26:Y11 |
| 5-formylcytosine (5fC) | Duplex | -2°C | Symmetrically positioned CpG sites |
| 5-hydroxymethylcytosine (5hmC) | Duplex | Destabilizing | Less pronounced than 5fC |
| 5-carboxylcytosine (5caC) | Duplex | Little to no change (neutral pH) | pH-dependent effects |
Conformational Landscape of Modified DNA
Beyond thermal stability, cytidine modifications can induce subtle to significant changes in the three-dimensional structure of DNA. These conformational alterations are often probed using techniques like Circular Dichroism (CD) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography.
Circular Dichroism (CD) Spectroscopy is a rapid and sensitive method for detecting changes in DNA secondary structure.[12][13][14] The CD spectrum of canonical B-form DNA is well-characterized. While a single substitution with a modified cytidine may not drastically alter the global B-form conformation, a higher density of modifications, particularly 5fU (a derivative of thymine with similar structural implications to 5fC), can induce noticeable changes in the CD spectrum, suggesting structural perturbations.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy provides atomic-resolution information about DNA structure and dynamics in solution.[16][17] NMR studies have shown that even with modifications like 5-formylcytosine, the overall B-family helical structure is maintained in solution, despite some unusual characteristics observed in CD spectra.[18] However, NMR can detect modest local differences at the modification sites.[18]
X-ray Crystallography offers a static, high-resolution view of the DNA structure in the crystalline state.[19][20][21] Crystallographic studies of DNA containing 5-formylcytosine have revealed that, in the crystal state, the DNA adopts an A-family conformation, similar to its unmodified counterpart under the same crystallization conditions.[18] This highlights that the overall DNA conformation can be influenced by the experimental environment.
The general consensus from these structural biology techniques is that while cytidine modifications can introduce local perturbations, they do not typically induce a radical global change in the DNA double helix from the canonical B-form in a solution environment.[4][18]
Experimental Protocols
A detailed understanding of the methodologies used to characterize modified DNA is crucial for reproducing and building upon existing research.
Thermal Melting (Tm) Analysis
Thermal melting experiments are commonly performed using a UV-Vis spectrophotometer equipped with a temperature controller.[22][23][24][25] The principle lies in the hyperchromic effect, where the absorbance of DNA at 260 nm increases as the double-stranded DNA denatures into single strands.[23][24]
Protocol:
-
Sample Preparation: Dissolve the DNA oligonucleotides (both modified and unmodified strands) in a buffer solution (e.g., 0.25M NaCl, 0.2mM EDTA, 20mM Sodium Phosphate, pH 7.0) to a final concentration of approximately 2.0 µM.[5][22]
-
Annealing: Heat the samples to 95°C for 5-10 minutes and then allow them to cool slowly to room temperature to ensure proper duplex formation.
-
Spectrophotometer Setup: Place the sample in a quartz cuvette with a 10mm path length inside the spectrophotometer.[22] Use a reference cuvette with the buffer alone.
-
Data Collection:
-
Set the spectrophotometer to monitor absorbance at 260 nm.
-
Program a temperature ramp, for example, from 20°C to 80°C with a heating rate of 1°C/min.[22]
-
Record absorbance readings at regular temperature intervals (e.g., every 1°C).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature to obtain a melting curve.
-
The Tm is the temperature at which 50% of the DNA is denatured, which corresponds to the midpoint of the transition in the melting curve.[26] This can be determined from the peak of the first derivative of the melting curve.[23][26]
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules like DNA.[14] The resulting spectrum provides a signature for the DNA's secondary structure.[13][27]
Protocol:
-
Sample Preparation: Prepare DNA samples in a suitable buffer (e.g., phosphate buffer with NaCl). The DNA concentration should be low enough (e.g., 20 µg/ml) to avoid signal saturation.[14] Ensure the buffer itself is not optically active in the wavelength range of interest.
-
Instrument Setup:
-
Use a CD spectropolarimeter.
-
Calibrate the instrument using a standard, such as camphor-10-sulfonic acid.
-
Use a quartz cuvette with an appropriate path length (typically 1 cm).
-
-
Data Collection:
-
Scan the sample over a wavelength range of approximately 180-300 nm.[14]
-
Record the ellipticity (Θ) in degrees.
-
Acquire a baseline spectrum of the buffer alone and subtract it from the sample spectrum.
-
-
Data Analysis:
-
Convert the observed ellipticity to molar ellipticity ([Θ]) to normalize for concentration and path length.
-
Compare the spectra of modified and unmodified DNA to identify any changes in the characteristic peaks and troughs that signify different DNA conformations (e.g., B-form, A-form, Z-form).
-
NMR Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of DNA in solution.[28][29]
Protocol:
-
Sample Preparation:
-
Synthesize and purify the DNA oligonucleotides, including those with the desired modifications. Isotopic labeling (e.g., with 13C and 15N) can be beneficial for more complex analyses.
-
Dissolve the DNA sample in a suitable buffer, typically containing D2O to suppress the water signal.
-
-
Data Acquisition:
-
A high-field NMR spectrometer is required (e.g., 600 MHz or higher).
-
A series of 1D and 2D NMR experiments are performed, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).[30]
-
COSY experiments help in assigning protons within the same sugar pucker.
-
NOESY experiments provide information about through-space distances between protons, which is crucial for determining the 3D structure.
-
-
Data Analysis:
-
Assign the chemical shifts of all the protons in the DNA.[30]
-
Use the distance restraints from NOESY data and torsion angle restraints from COSY data to calculate a family of 3D structures that are consistent with the experimental data using molecular dynamics and simulated annealing protocols.
-
The resulting structures are then refined and validated.
-
X-ray Crystallography
X-ray crystallography provides a static, atomic-resolution picture of the DNA molecule.[31]
Protocol:
-
Crystallization:
-
Prepare a highly pure and concentrated solution of the DNA.
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and salts) to find conditions that yield well-diffracting crystals. This is often a trial-and-error process.[32]
-
-
Data Collection:
-
Mount a single crystal and expose it to a high-intensity X-ray beam, often from a synchrotron source.
-
Rotate the crystal and collect the diffraction pattern on a detector.
-
-
Structure Determination:
-
Process the diffraction data to obtain the electron density map of the molecule.
-
Build an atomic model of the DNA into the electron density map.
-
Refine the model to best fit the experimental data.
-
Impact on DNA-Protein Interactions
Cytidine modifications can significantly modulate the interactions between DNA and proteins.[3] The addition of a methyl group in the major groove by 5mC can either enhance or inhibit the binding of transcription factors and other DNA-binding proteins.[3] This can occur through direct readout, where the protein makes specific contacts with the methyl group, or through indirect readout, where the modification alters the local DNA shape and flexibility, which is then recognized by the protein.[3] The oxidized derivatives of 5mC also play crucial roles in recruiting specific proteins involved in DNA repair and demethylation pathways.[33]
References
- 1. Oxidized Derivatives of 5-Methylcytosine Alter the Stability and Dehybridization Dynamics of Duplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA - Wikipedia [en.wikipedia.org]
- 3. Evolving insights on how cytosine methylation affects protein–DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigenetic Modifications of Cytosine: Biophysical Properties, Regulation, and Function in Mammalian DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Effect of 5-methylcytosine on the stability of triple-stranded DNA--a thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of 5-methylcytosine on the stability of triple-stranded DNA--a thermodynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 10. Impact of 5-formylcytosine on the melting kinetics of DNA by 1H NMR chemical exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. Characterization of DNA structures by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Synthesis and biophysical analysis of modified thymine-containing DNA oligonucleotides - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC08670E [pubs.rsc.org]
- 16. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 18. X-ray crystallography and NMR show that 5-formylcytosine does not change the global structure of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ajronline.org [ajronline.org]
- 20. mybiosource.com [mybiosource.com]
- 21. biologydiscussion.com [biologydiscussion.com]
- 22. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 23. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 24. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. ocw.mit.edu [ocw.mit.edu]
- 27. Absorption and circular dichroism spectroscopy of nucleic acid duplexes and triplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Dynamics Studies of DNA with Non-canonical Structure Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. academic.oup.com [academic.oup.com]
- 32. bitesizebio.com [bitesizebio.com]
- 33. researchgate.net [researchgate.net]
A Researcher's Guide to Modified Nucleoside Phosphoramidites: A Cost-Benefit Analysis
In the rapidly advancing fields of genomics, molecular diagnostics, and therapeutic drug development, the synthesis of modified oligonucleotides is a cornerstone technology. The choice of modified nucleoside phosphoramidites is a critical decision that directly impacts the stability, binding affinity, and in vivo performance of these synthetic nucleic acids. This guide provides a comprehensive cost-benefit analysis of commonly used modified nucleoside phosphoramidites, offering a comparative overview of their performance backed by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions.
Performance and Cost Comparison of Modified Nucleoside Phosphoramidites
The selection of a modified nucleoside phosphoramidite is often a trade-off between desired performance enhancements and budgetary constraints. The following tables summarize the key performance characteristics and approximate costs of four widely utilized modifications: 2'-O-Methyl (2'-OMe), 2'-Fluoro (2'-F), 2'-O-Methoxyethyl (2'-MOE), and Locked Nucleic Acid (LNA).
Table 1: Performance Characteristics of Common Modified Nucleoside Phosphoramidites
| Modification | Key Benefits | Impact on Melting Temperature (Tm) per Modification | Nuclease Resistance | Common Applications |
| 2'-O-Methyl (2'-OMe) | Good nuclease resistance, increased duplex stability.[1] | +1.3 to +1.9 °C[2][3] | Moderate to High[1] | RNAi triggers, antisense oligonucleotides, probes |
| 2'-Fluoro (2'-F) | High binding affinity, moderate nuclease resistance.[4] | ~+2.0 °C[5] | Moderate[4] | siRNAs, aptamers, antisense oligonucleotides |
| 2'-O-Methoxyethyl (2'-MOE) | Excellent nuclease resistance, good binding affinity, reduced toxicity.[6] | +0.9 to +1.7 °C[7] | High[6] | Antisense oligonucleotides (ASOs) for therapeutic applications |
| Locked Nucleic Acid (LNA) | Unprecedented thermal stability and mismatch discrimination.[8] | +4 to +8 °C | Very High | Diagnostics, antisense therapy, miRNA inhibitors |
Table 2: Estimated Cost Comparison of Modified Nucleoside Phosphoramidites
| Modification | Base | Estimated Price (USD per gram) |
| 2'-O-Methyl (2'-OMe) | A | $15 - $20 |
| C | $15 - $20 | |
| G | $15 - $25 | |
| U/T | $15 - $20 | |
| 2'-Fluoro (2'-F) | A | ~$75 |
| C | ~$50 | |
| G | ~$75 | |
| U | ~$12.69 (for 0.25g) | |
| 2'-O-Methoxyethyl (2'-MOE) | A | $180 |
| C | $37.50 (for 0.5g) | |
| G | Price on request | |
| U/5-Me-U | $37.50 (for 0.5g) | |
| Locked Nucleic Acid (LNA) | A | Price on request |
| C | Price on request | |
| G | Price on request | |
| T | Price on request |
Disclaimer: Prices are approximate and can vary significantly between suppliers, purity grades, and scale of synthesis. The prices listed are for research-grade materials and were compiled from various online sources. For accurate and up-to-date pricing, please contact the respective suppliers.
Experimental Protocols
To facilitate the independent evaluation of modified oligonucleotides, this section provides detailed methodologies for key experiments.
Experimental Protocol 1: Determination of Oligonucleotide Melting Temperature (Tm)
Objective: To determine the thermal stability of a duplex formed by a modified oligonucleotide and its complementary strand.
Materials:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Modified and complementary oligonucleotides
-
Melting Buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
Nuclease-free water
Procedure:
-
Oligonucleotide Preparation: Dissolve the modified oligonucleotide and its complementary strand in nuclease-free water to a stock concentration of 100 µM.
-
Duplex Formation (Annealing):
-
In a microcentrifuge tube, mix equal molar amounts of the modified oligonucleotide and its complement in Melting Buffer to a final concentration of 1-2 µM.
-
Heat the mixture to 95°C for 5 minutes.
-
Allow the mixture to cool slowly to room temperature over 1-2 hours to ensure proper annealing.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to measure absorbance at 260 nm.
-
Program a temperature ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a ramp rate of 1°C per minute.
-
-
Measurement:
-
Blank the spectrophotometer with the Melting Buffer.
-
Transfer the annealed oligonucleotide duplex to a quartz cuvette and place it in the temperature-controlled holder.
-
Start the temperature ramp and record the absorbance at 260 nm as a function of temperature.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature. The resulting curve should be sigmoidal.
-
The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the absorbance transition. This can be determined by finding the temperature at the maximum of the first derivative of the melting curve.
-
Experimental Protocol 2: Nuclease Resistance Assay
Objective: To evaluate the stability of modified oligonucleotides in the presence of nucleases.
Materials:
-
Modified and unmodified (control) oligonucleotides, 5'-labeled with a fluorescent dye (e.g., FAM)
-
Nuclease source (e.g., fetal bovine serum (FBS) as a source of exonucleases, or a specific nuclease like S1 nuclease or DNase I)
-
Incubator or water bath at 37°C
-
Denaturing polyacrylamide gel electrophoresis (PAGE) equipment
-
Fluorescence gel imager
-
Nuclease-free water and buffers
Procedure:
-
Reaction Setup:
-
In separate microcentrifuge tubes, prepare reaction mixtures containing the labeled oligonucleotide (final concentration, e.g., 1 µM) and the nuclease source (e.g., 10% FBS in a suitable buffer).
-
Include a control reaction with the unmodified oligonucleotide.
-
Also, prepare a "time zero" sample for each oligonucleotide by adding the nuclease source to the oligonucleotide immediately before stopping the reaction.
-
-
Incubation: Incubate the reaction mixtures at 37°C.
-
Time Points: At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), take an aliquot of each reaction mixture and immediately stop the nuclease activity by adding a stop solution (e.g., formamide loading buffer with EDTA) and placing the sample on ice or heating to 95°C for 5 minutes.
-
Gel Electrophoresis:
-
Load the samples from each time point onto a denaturing polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Visualization and Analysis:
-
Visualize the gel using a fluorescence imager.
-
Quantify the intensity of the full-length oligonucleotide band at each time point.
-
Plot the percentage of intact oligonucleotide remaining versus time.
-
Calculate the half-life (t1/2) of each oligonucleotide, which is the time it takes for 50% of the full-length oligonucleotide to be degraded. A longer half-life indicates higher nuclease resistance.[9]
-
Mandatory Visualizations
Signaling Pathway: RNA Interference (RNAi)
The RNA interference pathway is a key cellular process for gene silencing and is a major application for modified oligonucleotides, particularly siRNAs.
Caption: The RNA interference (RNAi) pathway, a key mechanism for gene silencing.
Experimental Workflow: Solid-Phase Oligonucleotide Synthesis
The phosphoramidite method is the gold standard for the chemical synthesis of oligonucleotides.[10] This workflow illustrates the cyclical nature of the process.
Caption: The cyclical workflow of solid-phase oligonucleotide synthesis.
Logical Relationship: Antisense Oligonucleotide (ASO) Drug Development Workflow
The development of antisense oligonucleotide therapeutics involves a multi-step process from initial design to clinical application.
Caption: The workflow for antisense oligonucleotide (ASO) drug development.
References
- 1. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. Tm prediction [qiagen.com]
- 4. 2'-Fluoro Phosphoramidites Amidite Manufacturer | Huaren [huarenscience.com]
- 5. glenresearch.com [glenresearch.com]
- 6. iBu-G-CE, 2'-MOE Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 7. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. Nuclease Resistance Design and Protocols [genelink.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
A Researcher's Guide to 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine in Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, the choice of protecting groups is a critical determinant of yield, purity, and overall success. This guide provides a comprehensive comparison of 5'-O-tert-butyldimethylsilyl (TBDMS)-N4-Benzoyl-2'-deoxycytidine, a key building block in nucleic acid chemistry, with other commonly used alternatives. By presenting experimental data, detailed protocols, and visual workflows, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.
Performance Comparison of 2'-Hydroxyl Protecting Groups
The selection of a 2'-hydroxyl protecting group is particularly crucial in RNA synthesis to prevent side reactions and ensure the fidelity of the final oligonucleotide. The tert-butyldimethylsilyl (TBDMS) group is a widely adopted protecting group, but several alternatives have been developed to address some of its limitations. Below is a comparative analysis of TBDMS with other common 2'-O-protecting groups.
| Protecting Group | Average Step-wise Coupling Efficiency (%) | Key Advantages | Key Disadvantages |
| TBDMS | 98 - 99.5%[1] | Well-established chemistry, good stability, commercially available. | Steric hindrance can lead to longer coupling times and slightly lower efficiency compared to some alternatives[2][3]. |
| TOM | >99%[3] | Higher coupling efficiency and shorter reaction times due to reduced steric hindrance[2][3][4]. Stable to migration[2][4]. | Can be more expensive than TBDMS. |
| ACE | High | Can be purified with the 2'-protecting group attached. High coupling yields with short reaction times[2]. | Requires a 5'-O-silyl ether and different deprotection conditions (mild acid)[2]. |
| Fpmp | Less successful in some studies | Acid-labile, offering an orthogonal deprotection strategy. | Can lead to cleavage of internucleotidic linkages during removal of the 5'-O-DMT group[5]. |
Extrapolated Purity for a 100-mer Oligonucleotide:
Based on the average step-wise coupling efficiencies, the theoretical purity of a 100-mer oligonucleotide can be extrapolated to highlight the impact of the protecting group.
| Protecting Group | Average Step-wise Coupling Efficiency (%) | Extrapolated Crude Purity for 100-mer (%) |
| TBDMS | 99.3%[3] | 27%[3] |
| TOM | 99.6%[3] | 33%[3] |
Experimental Protocols
Solid-Phase Oligonucleotide Synthesis using TBDMS-Protected Phosphoramidites
This protocol outlines the standard cycle for incorporating a 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine phosphoramidite into a growing oligonucleotide chain on an automated synthesizer.
Materials:
-
5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Anhydrous Acetonitrile
-
Deblocking Solution (e.g., 3% Dichloroacetic acid in Dichloromethane)
-
Activator Solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile)
-
Capping Solution A (e.g., Acetic Anhydride/Pyridine/THF)
-
Capping Solution B (e.g., 16% N-Methylimidazole in THF)
-
Oxidizing Solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)
Procedure:
-
Detritylation (Deblocking): The 5'-O-dimethoxytrityl (DMT) group of the support-bound nucleoside is removed by treatment with the deblocking solution to free the 5'-hydroxyl group.
-
Coupling: The 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling times are typically extended (e.g., up to 6 minutes) to account for the steric bulk of the TBDMS group[2].
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.
-
Washing: The solid support is washed with anhydrous acetonitrile to remove excess reagents and by-products.
-
This cycle is repeated for each subsequent nucleotide addition.
Deprotection of TBDMS-Protected Oligonucleotides
Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.
Method 1: Ammonium Hydroxide/Ethanol and TBAF
-
Cleavage and Base/Phosphate Deprotection: The solid support is treated with a mixture of concentrated ammonium hydroxide and ethanol (3:1, v/v) at room temperature for 4-17 hours[6]. This cleaves the oligonucleotide from the support and removes the benzoyl and cyanoethyl protecting groups.
-
TBDMS Group Removal: After evaporation of the ammonia/ethanol solution, the dried oligonucleotide is treated with 1 M tetrabutylammonium fluoride (TBAF) in THF. The reaction is typically carried out at room temperature for 12-24 hours[7].
Method 2: Aqueous Methylamine and Triethylamine Trihydrofluoride (TEA·3HF)
This method is often preferred for its faster deprotection times.
-
Cleavage and Base/Phosphate Deprotection: The solid support is treated with 40% aqueous methylamine at 65°C for 10-15 minutes[8].
-
TBDMS Group Removal: The oligonucleotide is dissolved in a mixture of DMSO and triethylamine. Triethylamine trihydrofluoride (TEA·3HF) is then added, and the mixture is heated at 65°C for approximately 2.5 hours[9].
Visualizing the Workflow
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Conclusion
5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine remains a cornerstone for the synthesis of DNA and RNA oligonucleotides due to its reliability and well-documented performance. While alternative 2'-hydroxyl protecting groups like TOM may offer advantages in terms of coupling efficiency, particularly for the synthesis of long RNA strands, the choice of protecting group strategy should be guided by the specific requirements of the synthesis, including the desired length of the oligonucleotide, the presence of sensitive modifications, and cost considerations. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to optimize their oligonucleotide synthesis strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. atdbio.com [atdbio.com]
- 3. glenresearch.com [glenresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of 2'-hydroxyl protection in RNA-synthesis using the H-phosphonate approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Navigating the Safe Disposal of 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step operational plan for the safe disposal of 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine, a modified nucleoside used in nucleic acid synthesis. Adherence to these procedures is critical for minimizing risks and maintaining regulatory compliance.
I. Immediate Safety and Handling Precautions
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: In cases of inadequate ventilation or potential for aerosolization, a NIOSH-approved respirator with a suitable cartridge for organic vapors is recommended.
II. Quantitative Data Summary for Waste Handling
For ease of reference, the following table summarizes key considerations for the safe handling and disposal of this compound waste.
| Parameter | Guideline | Source Reference |
| Waste Classification | Hazardous Waste | General laboratory safety guidelines[1][2][3] |
| Storage | In a designated, properly labeled, and sealed container. | [2][3] |
| Segregation | Store away from incompatible materials such as strong acids, bases, and oxidizing agents. | [2][4] |
| pH Range for Aqueous Waste | Neutral pH (between 6 and 8) before collection, if applicable. | [5] |
| Container Type | Chemically compatible and leak-proof container. | [3] |
III. Experimental Protocols for Disposal
The proper disposal of this compound depends on the quantity and nature of the waste. The following protocols outline the procedures for both small, residual quantities and larger, bulk amounts.
A. Disposal of Small Quantities and Contaminated Materials
For trace amounts of this compound, such as residues in reaction flasks or on contaminated labware (e.g., pipette tips, gloves), the following procedure should be followed:
-
Decontamination of Glassware:
-
Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to dissolve the residual compound.
-
Collect the solvent rinseate in a designated hazardous waste container labeled "Halogenated" or "Non-Halogenated Organic Waste," as appropriate for the solvent used.
-
After the initial rinse, wash the glassware with soap and water.
-
-
Disposal of Solid Waste:
-
Place all contaminated solid materials, including gloves, weigh paper, and pipette tips, into a designated solid hazardous waste container.
-
Ensure the container is clearly labeled as "Solid Hazardous Waste" and lists the chemical constituents.
-
B. Disposal of Bulk Quantities
For larger quantities of expired or unused this compound, direct disposal as hazardous waste is the required method.
-
Packaging:
-
Ensure the original container is tightly sealed and in good condition.
-
If the original container is compromised, place it within a larger, compatible, and properly labeled secondary container.
-
-
Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."
-
Indicate the approximate quantity of the waste.
-
-
Storage and Collection:
C. Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
-
Containment:
-
For solid spills, carefully sweep the material into a labeled hazardous waste container.
-
For liquid spills (if the compound is in solution), absorb the spill with an inert absorbent material (e.g., vermiculite or sand).
-
-
Cleanup and Disposal:
-
Place the absorbent material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and then wash with soap and water.
-
Dispose of all cleanup materials as hazardous waste.
-
IV. Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Logistical Information for Handling 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, storage, and disposal of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine, a modified nucleoside used in the synthesis of deoxyribonucleic acid.[1] Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving this compound.[3] The minimum required PPE includes:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[4] A face shield should be worn over goggles when there is a significant splash hazard.[5][6] | To protect eyes from dust particles and potential splashes of solutions containing the compound. |
| Hand Protection | Disposable nitrile gloves.[4] Consider double-gloving for enhanced protection.[4] | To prevent skin contact with the chemical.[7] |
| Body Protection | A laboratory coat is the minimum requirement.[6] For procedures with a higher risk of contamination, a disposable gown made of a non-absorbent material is recommended.[3] | To protect skin and clothing from spills and contamination.[7] |
| Respiratory Protection | Generally not required for handling small quantities in a well-ventilated area or a chemical fume hood.[7] If weighing or transferring powder outside of a fume hood, an N95 respirator may be necessary to prevent inhalation of dust.[6] | To avoid inhalation of fine particles of the solid compound. |
| Foot Protection | Closed-toe shoes must be worn in the laboratory at all times.[6] | To protect feet from spills and falling objects. |
Handling and Storage Protocols
Proper handling and storage are crucial for both safety and maintaining the quality of the compound.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure the work area (preferably a chemical fume hood) is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Personal Protective Equipment : Don the appropriate PPE as outlined in the table above.
-
Weighing and Aliquoting :
-
If the compound is a solid, handle it in a chemical fume hood to minimize inhalation of dust.
-
Use a dedicated spatula and weighing paper.
-
Close the container tightly immediately after use.
-
-
Dissolving :
-
Reactions : When using the compound in a chemical reaction, perform all steps within a chemical fume hood.
-
Post-Handling :
-
Clean the work area thoroughly.
-
Decontaminate any equipment that came into contact with the chemical.
-
Remove and dispose of gloves properly.
-
Wash hands thoroughly with soap and water.[2]
-
Storage Plan
| Storage Condition | Details | Reference |
| Short-Term (Solutions) | Store stock solutions at -20°C for up to one month or -80°C for up to six months. Protect from light. | [1] |
| Long-Term (Solid) | Store the solid compound at room temperature in the continental US, though this may vary elsewhere. Keep the container well-closed. | [1][8] |
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Waste Stream Management
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unused solid compound and any contaminated disposable materials (e.g., weighing paper, gloves, paper towels) in a designated, labeled hazardous waste container. |
| Liquid Waste | Collect solutions containing the compound in a labeled hazardous waste container for organic solvents. Do not pour down the drain. |
| Sharps Waste | Any needles or other sharps used to transfer solutions of the compound should be disposed of in a designated sharps container. |
Side-products from the deprotection of silyl ethers, such as silanols or silyl fluorides, are generally considered chemical waste and should be disposed of accordingly.[9]
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
| Incident | First Aid and Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[7] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[7] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek medical attention.[7] |
| Small Spill | For a small spill of the solid, carefully sweep it up to avoid creating dust and place it in a labeled hazardous waste container.[7] For a small liquid spill, absorb with an inert material and place in the hazardous waste container. Clean the area with an appropriate solvent. |
| Large Spill | Evacuate the area and prevent entry. Contact your institution's environmental health and safety department for assistance with cleanup. |
Workflow for Handling 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. fishersci.com [fishersci.com]
- 8. N4-Benzoyl-5'-O-tert-butyldimethylsilyl-2'-deoxycytidine | 51549-36-1 | NB08718 [biosynth.com]
- 9. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
